PF-3882845
説明
Structure
3D Structure
特性
IUPAC Name |
(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNULRSOGWPFPBL-REWPJTCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144940 | |
| Record name | PF-03882845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023650-66-9 | |
| Record name | PF-03882845 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1023650669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-03882845 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-03882845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1023650-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PF-03882845 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZKU73FU3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PF-3882845: A Technical Guide to its Mechanism of Action as a Non-Steroidal Mineralocorticoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3882845 is a potent, selective, and orally bioavailable non-steroidal antagonist of the Mineralocorticoid Receptor (MR). Developed for the potential treatment of hypertension and nephropathy, its mechanism of action centers on the competitive inhibition of aldosterone (B195564) binding to the MR, thereby attenuating the downstream signaling cascades that lead to inflammation, fibrosis, and sodium retention. Preclinical studies have demonstrated its efficacy in animal models of salt-induced hypertension and renal injury, showcasing a superior therapeutic index compared to existing steroidal MR antagonists concerning the risk of hyperkalemia. Although its clinical development was discontinued (B1498344) in Phase I trials for diabetic nephropathies, the preclinical data for this compound provides a valuable case study in the development of non-steroidal MR antagonists. This technical guide offers an in-depth exploration of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the pertinent biological pathways and experimental workflows.
Core Mechanism of Action: Mineralocorticoid Receptor Antagonism
This compound functions as a direct competitive antagonist of the Mineralocorticoid Receptor (MR), a member of the nuclear receptor superfamily. Under normal physiological conditions, the binding of aldosterone to the MR triggers a conformational change in the receptor, leading to its dissociation from heat-shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the aldosterone-MR complex binds to mineralocorticoid response elements (MREs) on the DNA, recruiting co-activator proteins and initiating the transcription of target genes.
This compound, with its distinct non-steroidal structure, binds to the ligand-binding pocket of the MR, preventing the binding of aldosterone. This inhibition blocks the downstream genomic effects of MR activation, including the expression of genes involved in sodium and water reabsorption, as well as pro-inflammatory and pro-fibrotic pathways.
In Vitro Potency and Selectivity
Quantitative analysis of the interaction between this compound and the MR, along with other nuclear receptors, demonstrates its high potency and selectivity.
| Parameter | This compound | Eplerenone (B1671536) | Reference |
| MR Binding IC50 | 2.7 nM | - | [1] |
| MR Functional Reporter Assay IC50 (serum-free) | 0.755 nM (geometric mean) | 109 nM | [2] |
| Progesterone Receptor (PR) Binding IC50 | 310 nM | - | [1] |
Downstream Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are mediated through the inhibition of multiple downstream signaling pathways that are aberrantly activated in cardiovascular and renal diseases. By blocking the MR, this compound effectively suppresses the aldosterone-induced expression of key mediators of inflammation and fibrosis.
Recent research has elucidated that the MR can interact with other transcription factors, such as NF-κB, AP-1, and STAT3, to cooperatively regulate the expression of inflammatory genes.[3][4][5] this compound, by preventing the initial activation of the MR, is believed to disrupt the formation of these pro-inflammatory transcriptional complexes.
Preclinical Efficacy in a Model of Nephropathy
The efficacy of this compound was demonstrated in a preclinical model of aldosterone-induced renal injury in uninephrectomized Sprague-Dawley rats.[2] This model mimics key aspects of human diabetic nephropathy, including hypertension, albuminuria, and renal fibrosis.
Key Findings
-
Potent Reduction in Albuminuria: this compound was significantly more potent than the steroidal MR antagonist eplerenone in suppressing the rise in the urinary albumin to creatinine (B1669602) ratio (UACR).[2]
-
Renal Protection: this compound prevented the increase in collagen IV staining in the kidney cortex at all tested doses (5, 15, and 50 mg/kg BID), while eplerenone was only effective at the highest dose (450 mg/kg BID).[2]
-
Suppression of Pro-fibrotic and Pro-inflammatory Gene Expression: All doses of this compound suppressed the aldosterone-induced increases in the renal expression of collagen IV, transforming growth factor-β1 (Tgf-β1), interleukin-6 (Il-6), intercellular adhesion molecule-1 (Icam-1), and osteopontin. Eplerenone was only effective at the highest dose.[2]
-
Improved Therapeutic Index: The therapeutic index (TI), calculated as the ratio of the EC50 for increasing serum K+ to the EC50 for lowering UACR, was 83.8 for this compound compared to 1.47 for eplerenone, indicating a significantly lower risk of hyperkalemia for this compound.[2]
Quantitative In Vivo Efficacy Data
| Parameter | This compound | Eplerenone | Reference |
| Therapeutic Index (TI) for Hyperkalemia | 83.8 | 1.47 | [2] |
| Effective Doses for Collagen IV Reduction | 5, 15, 50 mg/kg BID | 450 mg/kg BID | [2] |
Experimental Protocols
In Vitro MR Functional Reporter Assay
Objective: To determine the in vitro potency of this compound in inhibiting the human Mineralocorticoid Receptor.
Methodology:
-
Cell Line: Huh7 human hepatoma cells were used.
-
Plasmids: Cells were transiently transfected with a luciferase reporter gene under the control of a Gal4 response element (Gal4-RE-luc) and a plasmid containing the Gal4 DNA binding domain fused to the MR ligand-binding domain (Gal4-MR-LBD).
-
Treatment: Transfected cells were treated for 24 hours with an EC80 concentration of aldosterone in the presence or absence of varying concentrations of this compound or eplerenone in a serum-free medium.
-
Measurement: Luciferase activity was measured as a readout of MR activation.
-
Analysis: IC50 values were calculated from the dose-response curves.[2]
In Vivo Aldosterone-Induced Renal Injury Model
Objective: To evaluate the in vivo efficacy of this compound in preventing aldosterone-mediated renal disease.
Methodology:
-
Animal Model: Uninephrectomized male Sprague-Dawley rats were used.
-
Diet: Animals were maintained on a high-salt diet.
-
Induction of Injury: Aldosterone was continuously administered via osmotic mini-pumps for 27 days.
-
Treatment Groups: Rats were orally dosed twice daily (BID) with vehicle, this compound (5, 15, or 50 mg/kg), or eplerenone (15, 50, or 450 mg/kg).
-
Endpoint Measurements:
-
Serum potassium levels and the urinary albumin to creatinine ratio (UACR) were assessed on days 14 and 27.
-
At the end of the study, kidneys were harvested for histological analysis (collagen IV staining) and gene expression analysis (qRT-PCR for Tgf-β1, Il-6, Icam-1, and osteopontin).
-
-
Analysis: Treatment groups were compared to the vehicle-treated, aldosterone-infused group.[2]
Conclusion
This compound is a well-characterized, potent, and selective non-steroidal mineralocorticoid receptor antagonist. Its mechanism of action, centered on the direct inhibition of the MR, leads to the suppression of key pro-inflammatory and pro-fibrotic pathways. Preclinical studies robustly demonstrated its potential for the treatment of nephropathy with a favorable safety profile concerning hyperkalemia. While its clinical development has been halted, the data generated for this compound remains a significant contribution to the understanding of non-steroidal MR antagonism and serves as a valuable reference for the ongoing development of novel therapies targeting the mineralocorticoid receptor.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Mineralocorticoid Receptor (MR) trans-Activation of Inflammatory AP-1 Signaling: DEPENDENCE ON DNA SEQUENCE, MR CONFORMATION, AND AP-1 FAMILY MEMBER EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to PF-3882845: A Non-Steroidal Mineralocorticoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3882845 is a potent and selective non-steroidal antagonist of the mineralocorticoid receptor (MR). Developed as a potential therapeutic agent for hypertension and nephropathy, it has demonstrated significant efficacy in preclinical models by attenuating blood pressure, reducing albuminuria, and protecting against renal injury. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and visualizing its impact on relevant signaling pathways. The information presented is intended to support further research and development efforts in the field of cardiorenal disease.
Core Concepts and Mechanism of Action
This compound is a non-steroidal pyrazoline derivative that acts as a competitive antagonist of the mineralocorticoid receptor. The MR, a member of the nuclear receptor superfamily, is activated by aldosterone, leading to the regulation of gene expression involved in sodium and potassium homeostasis, blood pressure control, and tissue fibrosis and inflammation. In pathological conditions, overactivation of the MR contributes to the development and progression of cardiovascular and renal diseases.
By binding to the MR, this compound prevents the receptor's interaction with aldosterone. This blockade inhibits the translocation of the receptor to the nucleus and subsequent modulation of gene transcription. The primary therapeutic effects of this compound stem from its ability to inhibit the downstream pro-fibrotic and pro-inflammatory signaling pathways mediated by MR activation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, facilitating comparison and analysis.
Table 1: In Vitro Binding Affinity and Potency
| Target | Assay Type | Parameter | Value | Species | Reference |
| Mineralocorticoid Receptor (MR) | Radioligand Binding Assay | IC50 | 2.7 nM | - | [1] |
| Progesterone Receptor (PR) | Radioligand Binding Assay | IC50 | 310 nM | - | [1] |
| Mineralocorticoid Receptor (MR) | Functional Assay (10% FBS) | IC50 | 6.3 - 13.4 nM | - | |
| Mineralocorticoid Receptor (MR) | Functional Assay (serum-free) | IC50 | 0.504 - 1.11 nM | - |
Table 2: In Vivo Pharmacokinetics in Sprague-Dawley Rats
| Parameter | Route of Administration | Dose | Value | Reference |
| Oral Bioavailability (F) | Oral | 2 mg/kg | 86% | [1] |
| Terminal Elimination Half-life (T1/2) | Intravenous | 2 mg/kg | 1.7 h | [1] |
| Plasma Clearance (CL) | Intravenous | 2 mg/kg | 9.8 mL/min/kg | [1] |
| Volume of Distribution (Vdss) | Intravenous | 2 mg/kg | 1.4 L/kg | [1] |
Table 3: In Vivo Efficacy in a Rat Model of Aldosterone-Induced Renal Injury
| Treatment Group | Dose (mg/kg, BID) | Change in Urinary Albumin to Creatinine (B1669602) Ratio (UACR) | Change in Serum K+ | Therapeutic Index (TI) | Reference |
| This compound | 5, 15, 50 | Dose-dependent suppression of aldosterone-induced increase | Dose-dependent elevation | 83.8 | [2][3] |
| Eplerenone | 450 | Effective only at the highest dose | Dose-dependent elevation | 1.47 | [2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Mechanism of action of this compound in blocking the mineralocorticoid receptor signaling pathway.
Caption: Experimental workflow for evaluating the efficacy of this compound in a model of renal injury.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature for this compound. These protocols are based on the information available in the cited publications and are intended to provide a comprehensive guide for researchers.
In Vivo Model of Aldosterone-Induced Renal Injury
This protocol is adapted from the study by Orena et al. (2013)[2][3].
4.1.1. Animal Model
-
Species: Male Sprague-Dawley rats.
-
Procedure:
-
Perform a left uninephrectomy on the rats under appropriate anesthesia.
-
Allow a recovery period as per institutional guidelines.
-
Implant an osmotic mini-pump for continuous subcutaneous infusion of d-aldosterone.
-
House the animals in individual metabolic cages.
-
4.1.2. Diet and Treatment
-
Diet: Provide a high-salt diet (containing a specified percentage of NaCl, e.g., 4-8%) and water ad libitum.
-
Treatment Groups:
-
Vehicle control.
-
This compound (e.g., 5, 15, 50 mg/kg, administered twice daily by oral gavage).
-
Eplerenone (e.g., 450 mg/kg, administered twice daily by oral gavage).
-
-
Duration: 27 days.
4.1.3. Sample Collection and Analysis
-
Urine Collection: Collect urine over a 24-hour period on specified days (e.g., day 14 and day 26) for the measurement of albumin and creatinine.
-
Blood Collection: Collect blood samples at specified time points for the measurement of serum potassium.
-
Tissue Collection: At the end of the study, euthanize the animals and collect the kidneys for histological and molecular analysis.
4.1.4. Biomarker Measurements
-
Urinary Albumin to Creatinine Ratio (UACR): Measure urinary albumin and creatinine concentrations using a clinical chemistry analyzer (e.g., Siemens Advia 2400). Calculate the UACR by dividing the albumin concentration by the creatinine concentration.
-
Serum Potassium: Measure serum potassium levels using a clinical chemistry analyzer.
-
Plasma Osteopontin (B1167477): Measure plasma osteopontin levels using an enzyme immunoadsorbent assay (ELISA) kit.
4.1.5. Gene Expression Analysis
-
RNA Extraction: Extract total RNA from kidney tissue using a standard method (e.g., Trizol reagent).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcribe the RNA into cDNA.
-
Perform qRT-PCR using specific primers for target genes (e.g., Collagen IV, TGF-β1, IL-6, ICAM-1, Osteopontin) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the comparative CT method (ΔΔCT) to determine the relative gene expression levels.
-
In Vitro Mineralocorticoid Receptor Binding Assay
This is a generalized protocol based on standard radioligand binding assay procedures.
4.2.1. Materials
-
Receptor Source: Cell membranes prepared from cells overexpressing the human mineralocorticoid receptor.
-
Radioligand: A tritiated MR agonist or antagonist (e.g., [3H]-Aldosterone).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known MR ligand (e.g., unlabeled aldosterone).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate salts and additives.
4.2.2. Procedure
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), the test compound, or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4.2.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a well-characterized non-steroidal mineralocorticoid receptor antagonist with demonstrated preclinical efficacy in models of hypertension and nephropathy. Its high potency and selectivity, coupled with a favorable pharmacokinetic profile, underscore its potential as a therapeutic agent. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and drug development professionals working to advance the treatment of cardiorenal diseases. Further investigation into the clinical utility of this compound and similar compounds is warranted.
References
PF-3882845: A Technical Overview of Its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3882845 is a potent and selective non-steroidal antagonist of the mineralocorticoid receptor (MR). Developed for the potential treatment of hypertension and nephropathy, this compound has been the subject of preclinical investigations to characterize its biological activity and therapeutic potential. This document provides a comprehensive technical guide on the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Biological Activity: Mineralocorticoid Receptor Antagonism
This compound exerts its biological effect by competitively inhibiting the binding of aldosterone (B195564), the primary endogenous mineralocorticoid, to the mineralocorticoid receptor. This antagonism blocks the downstream signaling cascade that leads to the expression of genes involved in sodium and water retention, blood pressure regulation, and tissue fibrosis.
Quantitative In Vitro Activity
The in vitro potency and selectivity of this compound have been determined through various assays. The following table summarizes the key quantitative data available for this compound and its comparison with the established MR antagonist, eplerenone.
| Target | Assay Type | This compound IC50 (nM) | Eplerenone IC50 (nM) | Selectivity (Fold vs MR) | Reference |
| Human Mineralocorticoid Receptor (MR) | Radioligand Binding Assay | 2.7 | - | - | [1] |
| Human Mineralocorticoid Receptor (MR) | Functional Reporter Assay | 0.755 | 109 | - | |
| Human Progesterone Receptor (PR) | Radioligand Binding Assay | 310 | - | ~115 | [1] |
Note: Data for Glucocorticoid and Androgen receptors were not available in the searched literature.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is essential to visualize the mineralocorticoid receptor signaling pathway and the general workflow of in vitro screening assays.
Experimental Protocols
In Vitro: Mineralocorticoid Receptor Antagonist Luciferase Reporter Assay
This protocol outlines the general steps for determining the in vitro potency of an MR antagonist like this compound using a luciferase reporter assay.
1. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293, CHO) in appropriate growth medium.
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length human mineralocorticoid receptor gene.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple mineralocorticoid response elements (MREs).
-
-
A constitutively expressed reporter plasmid (e.g., encoding β-galactosidase) can be co-transfected for normalization of transfection efficiency.
2. Compound Treatment:
-
Seed the transfected cells into 96-well plates.
-
Prepare serial dilutions of the test compound (this compound) and a reference antagonist (e.g., eplerenone).
-
Add the diluted compounds to the cells.
-
Add a fixed, sub-maximal concentration of aldosterone to all wells (except for the negative control) to stimulate MR activity.
3. Incubation and Lysis:
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells using a suitable lysis buffer.
4. Luminescence Measurement:
-
Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysates.
-
Measure the luminescence signal using a luminometer.
-
If a normalization vector was used, measure the activity of the normalization reporter (e.g., β-galactosidase activity).
5. Data Analysis:
-
Normalize the luciferase readings to the control reporter readings (if applicable).
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the aldosterone-induced MR activity.
In Vivo: Dahl Salt-Sensitive Rat Model of Hypertension
This protocol describes a common in vivo model to assess the efficacy of an MR antagonist in reducing blood pressure and end-organ damage.
1. Animal Model and Diet:
-
Use male Dahl salt-sensitive (SS) rats.
-
At the beginning of the study, switch the rats from a normal salt diet to a high-salt diet (e.g., 4-8% NaCl) to induce hypertension and renal injury.
2. Compound Administration:
-
Randomly assign the rats to different treatment groups:
-
Vehicle control group.
-
This compound treated group(s) (various doses).
-
Positive control group (e.g., eplerenone).
-
-
Administer the compounds orally (e.g., by gavage) once or twice daily for the duration of the study (typically several weeks).
3. Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure at regular intervals throughout the study.
-
Telemetry is the gold-standard method for continuous and stress-free blood pressure monitoring. Alternatively, tail-cuff plethysmography can be used.
4. Assessment of Renal Injury:
-
Collect 24-hour urine samples at baseline and at the end of the study.
-
Measure urinary albumin and creatinine (B1669602) concentrations to determine the urinary albumin-to-creatinine ratio (UACR), a key indicator of kidney damage.
-
At the end of the study, euthanize the animals and collect kidneys for histological analysis to assess glomerulosclerosis, interstitial fibrosis, and inflammation.
5. Data Analysis:
-
Compare the changes in blood pressure and UACR between the different treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Score the histological sections for the severity of renal damage.
Preclinical Pharmacokinetics
While specific quantitative data for this compound across multiple preclinical species were not available in the searched literature, the general objective of such studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Key parameters typically determined in species such as rats, dogs, and monkeys are summarized in the table below.
| Pharmacokinetic Parameter | Description |
| Oral Bioavailability (F%) | The fraction of an orally administered dose that reaches the systemic circulation. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. |
Conclusion
This compound is a highly potent and selective non-steroidal mineralocorticoid receptor antagonist, as demonstrated by its low nanomolar IC50 value in in vitro assays. Its efficacy in preclinical models of hypertension and renal disease, such as the Dahl salt-sensitive rat, highlights its potential as a therapeutic agent. This technical guide provides a foundational understanding of the biological activity of this compound, which can serve as a valuable resource for researchers and professionals in the field of drug development. Further investigation is warranted to fully elucidate its clinical potential.
References
PF-3882845: A Technical Guide to a Potent and Selective Mineralocorticoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3882845 is a potent and selective, non-steroidal mineralocorticoid receptor (MR) antagonist that was under investigation for the treatment of hypertension and nephropathy.[1] Developed by Pfizer, this compound demonstrated high affinity for the MR with excellent selectivity over other steroid receptors. Preclinical studies highlighted its efficacy in animal models of aldosterone-induced renal injury, where it showed a superior therapeutic index compared to the existing therapy, eplerenone (B1671536), particularly concerning the risk of hyperkalemia. Despite its promising preclinical profile, the clinical development of this compound was discontinued. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound, with the IUPAC name (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid, is a complex heterocyclic molecule.[1] Its chemical identity is well-defined by various standard identifiers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid |
| SMILES | N#Cc1ccc(cc1Cl)N1N=C2--INVALID-LINK--CCc1c2ccc(c1)C(=O)O |
| InChI | InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1 |
| Molecular Formula | C24H22ClN3O2 |
| Molecular Weight | 419.9 g/mol |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| logP | 4.84 | ALOGPS |
| logS | -4.9 | ALOGPS |
| pKa (Strongest Acidic) | 4.09 | Chemaxon |
| pKa (Strongest Basic) | 3.39 | Chemaxon |
| Polar Surface Area | 76.69 Ų | Chemaxon |
| Rotatable Bond Count | 3 | Chemaxon |
| Hydrogen Bond Donors | 1 | Chemaxon |
| Hydrogen Bond Acceptors | 5 | Chemaxon |
Pharmacological Profile
This compound is characterized by its high-affinity binding to the mineralocorticoid receptor and its selectivity over other steroid receptors, which is a key advantage over older, non-selective MR antagonists.
Table 3: Pharmacological Activity of this compound
| Parameter | Value | Details |
| MR Binding IC50 | 2.7 nM | High affinity for the mineralocorticoid receptor. |
| Progesterone (B1679170) Receptor (PR) Binding IC50 | 310 nM | Demonstrates selectivity over the progesterone receptor. |
| Androgen Receptor (AR) Activity | Not significant | Highly selective for MR. |
| Glucocorticoid Receptor (GR) Activity | Not significant | Highly selective for MR. |
| Therapeutic Index (TI) vs. Hyperkalemia | 83.8 | Calculated as the ratio of the EC50 for increasing serum K+ to the EC50 for UACR lowering in a rat model. For comparison, the TI for eplerenone was 1.47.[2] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the mineralocorticoid receptor. The binding of aldosterone (B195564) to the MR in the cytoplasm triggers a conformational change, dissociation of heat shock proteins, dimerization, and translocation of the receptor-ligand complex to the nucleus. Inside the nucleus, this complex binds to hormone response elements (HREs) on the DNA, leading to the transcription of target genes. These genes are involved in the regulation of sodium and potassium balance, blood pressure, inflammation, and fibrosis. By blocking the binding of aldosterone to the MR, this compound prevents this signaling cascade.
Caption: Mineralocorticoid Receptor Signaling Pathway and the Action of this compound.
Synthesis
The synthesis of this compound is a multi-step process that involves the construction of the complex indazole core followed by the introduction of the cyclopentyl and substituted phenyl moieties. A key publication outlines the synthetic route, which was crucial for structure-activity relationship studies and the eventual identification of this compound as a clinical candidate.[1]
A detailed, step-by-step synthesis protocol is beyond the scope of this guide but can be found in the primary literature.
Experimental Protocols
In Vitro Potency and Selectivity Assessment: Gal4-MR-LBD Luciferase Reporter Assay
This assay is a standard method to determine the potency and selectivity of a compound for a nuclear receptor.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured in appropriate media. The cells are then co-transfected with two plasmids:
-
A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).
-
An expression plasmid encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of the mineralocorticoid receptor (Gal4-MR-LBD).
-
-
Compound Treatment: After transfection, the cells are treated with a range of concentrations of this compound in the presence of a known MR agonist (e.g., aldosterone) at a concentration that elicits a submaximal response (EC80).
-
Luciferase Assay: Following an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the activation of the MR.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the aldosterone-induced luciferase activity, is calculated. Selectivity is determined by performing similar assays with the LBDs of other steroid receptors (e.g., GR, AR, PR).
Caption: Workflow for the Gal4-MR-LBD Luciferase Reporter Assay.
In Vivo Efficacy Assessment: Aldosterone-Induced Renal Injury Model in Rats
This preclinical model is used to evaluate the efficacy of MR antagonists in preventing aldosterone-mediated end-organ damage.
Methodology:
-
Animal Model: Male Sprague-Dawley rats undergo uninephrectomy (removal of one kidney) to exacerbate the effects of mineralocorticoid excess.
-
Treatment Groups: The rats are divided into several groups:
-
Sham-operated controls.
-
Vehicle-treated rats receiving a continuous infusion of aldosterone via an osmotic minipump and a high-salt diet (1% NaCl in drinking water).
-
Aldosterone-infused, high-salt fed rats treated with different doses of this compound.
-
Aldosterone-infused, high-salt fed rats treated with a comparator compound (e.g., eplerenone).
-
-
Treatment Period: The treatment period typically lasts for several weeks (e.g., 28 days).
-
Endpoint Measurements:
-
Blood Pressure: Monitored throughout the study.
-
Urinary Albumin-to-Creatinine Ratio (UACR): A marker of kidney damage, measured from urine samples collected at various time points.
-
Serum Electrolytes: Blood samples are analyzed for potassium levels to assess the risk of hyperkalemia.
-
Histopathology and Gene Expression: At the end of the study, the remaining kidney is harvested for histological examination (e.g., staining for fibrosis markers like collagen IV) and analysis of pro-inflammatory and pro-fibrotic gene expression.
-
-
Data Analysis: The effects of this compound on blood pressure, UACR, serum potassium, and markers of renal injury are compared to the vehicle-treated and comparator groups.
Clinical Trials and Discontinuation
This compound advanced to Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and in patients with type 2 diabetic nephropathy.[3] Several studies were initiated, including NCT00971802, NCT01314898, NCT01366287, and NCT01488877.[3] While some of these trials were completed, the development program was ultimately discontinued. The termination of the trial for patients with type 2 diabetic nephropathy (NCT01488877) was officially noted.[3] Publicly available information suggests that the discontinuation of the development of this compound was based on strategic and business decisions by Pfizer rather than on safety or efficacy concerns that arose during the clinical trials. This is not an uncommon occurrence in the pharmaceutical industry, where portfolio prioritization and evolving market landscapes can lead to the termination of promising candidates.[4]
Conclusion
This compound is a well-characterized, potent, and selective non-steroidal mineralocorticoid receptor antagonist with a compelling preclinical profile. Its high affinity for the MR and superior therapeutic index regarding hyperkalemia risk in animal models suggested it could be a valuable therapeutic agent for hypertension and nephropathy. While its clinical development was halted for strategic reasons, the extensive preclinical data and the understanding of its mechanism of action provide valuable insights for the continued development of next-generation MR antagonists. The information presented in this guide serves as a comprehensive resource for researchers and drug development professionals interested in the field of mineralocorticoid receptor modulation.
References
- 1. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (this compound), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Pfizer culls three phase 1 projects | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
PF-3882845: A Technical Analysis of its Selectivity for the Mineralocorticoid Receptor over the Progesterone Receptor
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of PF-3882845, a non-steroidal Mineralocorticoid Receptor (MR) antagonist. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the quantitative data, experimental methodologies, and relevant biological pathways.
Executive Summary
This compound demonstrates a significant and clinically relevant selectivity for the Mineralocorticoid Receptor (MR) over the Progesterone Receptor (PR). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the compound. Quantitative analysis reveals a binding affinity for MR that is over 100-fold greater than for PR, positioning this compound as a highly specific MR antagonist. This document details the binding affinities and the experimental protocols used to ascertain this selectivity.
Quantitative Selectivity Data
The selectivity of this compound is quantified by its half-maximal inhibitory concentration (IC50) for both the Mineralocorticoid and Progesterone receptors. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the binding of a ligand to its receptor. A lower IC50 value indicates a higher binding affinity.
| Receptor | IC50 (nM) | Selectivity (MR IC50 / PR IC50) |
| Mineralocorticoid Receptor (MR) | 2.7[1] | 114.8-fold |
| Progesterone Receptor (PR) | 310[1] |
Table 1: Binding Affinity of this compound for MR and PR.
The data clearly indicates that this compound has a significantly higher affinity for the Mineralocorticoid Receptor compared to the Progesterone Receptor.
Signaling Pathways
The Mineralocorticoid Receptor and Progesterone Receptor are both members of the nuclear receptor superfamily. Their signaling pathways share common principles of ligand binding, nuclear translocation, and gene regulation. Understanding these pathways is essential for appreciating the mechanism of action of this compound and the importance of its selectivity.
Experimental Protocols
The determination of the IC50 values for this compound on MR and PR is typically achieved through competitive binding assays. While the specific proprietary protocols may vary, the following sections describe standard and widely accepted methodologies for such determinations.
Radioligand Displacement Assay
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the IC50 value of this compound for the Mineralocorticoid and Progesterone receptors.
Materials:
-
Receptor Source: Cell lysates or purified recombinant MR and PR.
-
Radioligand: A high-affinity radiolabeled ligand for MR (e.g., [³H]-Aldosterone) and PR (e.g., [³H]-Progesterone).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Appropriate buffer to maintain protein stability and binding.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: The receptor source is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand via vacuum filtration through a glass fiber filter.
-
Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value is determined from the resulting dose-response curve.
LanthaScreen™ TR-FRET Coactivator Recruitment Assay
This is a functional assay that measures the ability of a compound to either promote (agonist) or inhibit (antagonist) the recruitment of a coactivator peptide to the nuclear receptor.
Objective: To functionally characterize this compound as an antagonist for MR and PR.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a terbium-labeled antibody (donor) bound to the receptor and a fluorescein-labeled coactivator peptide (acceptor). Antagonist binding prevents the conformational change necessary for coactivator recruitment, resulting in a low TR-FRET signal.
Materials:
-
GST-tagged MR or PR ligand-binding domain (LBD).
-
Terbium-labeled anti-GST antibody.
-
Fluorescein-labeled coactivator peptide.
-
Agonist (e.g., Aldosterone for MR, Progesterone for PR).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer.
-
TR-FRET compatible plate reader.
Procedure:
-
Antagonist Mode: The receptor LBD is incubated with varying concentrations of this compound.
-
Agonist Addition: A fixed concentration of the respective agonist is added to stimulate coactivator recruitment.
-
Detection Reagents: A mixture of the fluorescein-coactivator peptide and terbium anti-GST antibody is added.
-
Incubation: The plate is incubated at room temperature to allow the components to interact.
-
Measurement: The TR-FRET signal is measured in a plate reader (emission at 520 nm and 495 nm with excitation at 340 nm).
-
Data Analysis: The ratio of the emission signals (520/495) is calculated and plotted against the concentration of this compound to determine the IC50 value.
Conclusion
The data and methodologies presented in this technical guide underscore the high selectivity of this compound for the Mineralocorticoid Receptor over the Progesterone Receptor. With a selectivity ratio of approximately 115-fold, this compound is a potent and specific MR antagonist. This characteristic is fundamental to its potential therapeutic applications, as it minimizes the likelihood of side effects associated with the modulation of the Progesterone Receptor. The experimental protocols outlined provide a framework for the rigorous evaluation of compound selectivity, a critical step in modern drug discovery and development.
References
Preclinical Profile of PF-03882845: A Non-Steroidal Mineralocorticoid Receptor Antagonist
An In-depth Technical Guide for Drug Development Professionals
PF-03882845 is a potent and selective, non-steroidal mineralocorticoid receptor (MR) antagonist that has been investigated for its potential in treating conditions such as diabetic nephropathy. Preclinical studies have demonstrated its efficacy in preventing renal injury with a potentially reduced risk of hyperkalemia compared to existing steroidal MR antagonists like eplerenone (B1671536). This document provides a comprehensive overview of the preclinical data, experimental protocols, and underlying signaling pathways related to PF-03882845.
Core Efficacy and Potency Data
PF-03882845 has shown significant potency in in vitro assays and demonstrated efficacy in animal models of renal disease. The following tables summarize the key quantitative findings from preclinical investigations.
In Vitro Potency
| Compound | Assay Type | Parameter | Value | 90% Confidence Interval |
| PF-03882845 | Serum-Free Functional Reporter Assay (human MR ligand binding domain) | IC50 | 0.755 nM | 0.501–1.11 nM |
| Eplerenone | Serum-Free Functional Reporter Assay (human MR ligand binding domain) | IC50 | 109 nM | 79.3–150 nM |
| PF-03882845 | MR Binding Assay | IC50 | 2.7 nM | Not Reported |
| PF-03882845 | Progesterone Receptor (PR) Binding Assay | IC50 | 310 nM | Not Reported |
Table 1: In Vitro Potency and Selectivity of PF-03882845.[1][2]
In Vivo Efficacy in Aldosterone-Induced Renal Injury Model
Studies in uninephrectomized Sprague-Dawley (SD) rats with aldosterone-induced renal damage have been pivotal in characterizing the in vivo effects of PF-03882845.
| Compound | Endpoint | EC50 | 95% Confidence Interval |
| PF-03882845 | UACR Lowering | 0.28 | 0.17–0.38 |
| Eplerenone | UACR Lowering | 11.2 | 7.55–14.8 |
| PF-03882845 | Serum K+ Increase | 23.3 | 16.3–30.4 |
| Eplerenone | Serum K+ Increase | 16.5 | 11.4–21.6 |
Table 2: In Vivo Potency for Renal Protection and Hyperkalemia Risk.[1][3]
Therapeutic Index
The therapeutic index (TI), calculated as the ratio of the EC50 for increasing serum K+ to the EC50 for lowering the urinary albumin-to-creatinine ratio (UACR), suggests a wider safety margin for PF-03882845 regarding hyperkalemia.[1][4]
| Compound | Therapeutic Index (Serum K+ EC50 / UACR EC50) |
| PF-03882845 | 83.8 |
| Eplerenone | 1.47 |
Table 3: Therapeutic Index for PF-03882845 versus Eplerenone.[1][4]
Effects on Gene Expression and Plasma Biomarkers
PF-03882845 has been shown to suppress the expression of pro-fibrotic and pro-inflammatory genes in the kidney and reduce plasma levels of osteopontin (B1167477) in the aldosterone-induced renal injury model.
| Gene/Biomarker | Treatment Group | Effect |
| Collagen IV (gene expression) | PF-03882845 (5, 15, 50 mg/kg BID) | Suppression of aldosterone-induced increase |
| Transforming growth factor-β 1 (Tgf-β 1) | PF-03882845 (5, 15, 50 mg/kg BID) | Suppression of aldosterone-induced increase |
| Interleukin-6 (Il-6) | PF-03882845 (5, 15, 50 mg/kg BID) | Suppression of aldosterone-induced increase |
| Intermolecular adhesion molecule-1 (Icam-1) | PF-03882845 (5, 15, 50 mg/kg BID) | Suppression of aldosterone-induced increase |
| Osteopontin (gene expression) | PF-03882845 (5, 15, 50 mg/kg BID) | Suppression of aldosterone-induced increase |
| Plasma Osteopontin | Aldosterone (B195564) | Increased to 494 ± 90.1 ng/ml from 87.3 ± 13.9 ng/ml (vehicle) |
| Plasma Osteopontin | Eplerenone (450 mg/kg BID) | Blunted the aldosterone-induced increase (62.2 ± 7.98 ng/ml) |
Table 4: Modulation of Renal Gene Expression and Plasma Osteopontin.[1][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings.
In Vitro Functional Reporter Assay
-
Objective: To determine the in vitro potency of PF-03882845 and eplerenone in inhibiting the human mineralocorticoid receptor.
-
Methodology: A serum-free functional reporter assay utilizing the human MR ligand-binding domain was employed.
-
Data Analysis: The concentration-effect curves were used to calculate the IC50 values, representing the concentration at which 50% of the maximal response is inhibited.[1]
Aldosterone-Induced Renal Damage Model in Rats
-
Objective: To evaluate the in vivo efficacy of PF-03882845 in preventing aldosterone-mediated renal injury and to assess its effect on serum potassium.
-
Animal Model: Uninephrectomized male Sprague-Dawley (SD) rats.
-
Induction of Renal Damage: Continuous infusion of aldosterone via osmotic mini-pumps for 27 days, with the rats maintained on a high-salt diet.
-
Treatment Groups:
-
Vehicle control
-
Vehicle + Aldosterone
-
Eplerenone (15, 50, and 450 mg/kg BID) + Aldosterone (Study A)
-
PF-03882845 (5, 15, and 50 mg/kg BID) + Aldosterone (Study B)
-
-
Administration: Oral gavage, twice daily (BID). PF-03882845 was dissolved in a vehicle of 0.5% methyl cellulose (B213188) and 0.1% polysorbate 80 in water.[1][3]
-
Key Parameters Measured:
-
Urinary Albumin to Creatinine Ratio (UACR) at days 14 and 27.
-
Serum Potassium (K+) levels at days 14 and 27.
-
Renal histology for collagen IV staining.
-
Gene expression analysis of kidney tissue for pro-fibrotic and pro-inflammatory markers.
-
Plasma osteopontin levels.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
-
Objective: To model the relationship between drug exposure and pharmacological response.
-
Pharmacokinetic Analysis: Plasma concentrations of PF-03882845 and eplerenone were determined using a non-GLP LC/MS/MS method. The pharmacokinetics of PF-03882845 were characterized using a two-compartmental model, while eplerenone was characterized with a one-compartmental model, both assuming first-order absorption and elimination.[1][3]
-
Pharmacodynamic Modeling: An indirect response model was used to generate concentration-effect curves for UACR lowering and serum K+ elevation.[1]
Signaling Pathways and Experimental Workflow
Visual representations of the underlying biological mechanisms and experimental designs are provided below.
Caption: Aldosterone signaling pathway and the antagonistic action of PF-03882845.
Caption: Experimental workflow for the preclinical evaluation of PF-03882845.
References
- 1. Frontiers | PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is there a new dawn for selective Mineralocorticoid receptor antagonism? - PMC [pmc.ncbi.nlm.nih.gov]
PF-3882845: A Technical Guide for Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-3882845, a nonsteroidal mineralocorticoid receptor (MR) antagonist, for its application in hypertension and nephropathy research. This document collates available quantitative data, details experimental protocols for its evaluation, and visualizes its mechanism of action and the broader preclinical research workflow.
Core Compound Profile
This compound, with the chemical name (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid, is a potent and selective antagonist of the mineralocorticoid receptor.[1][2] Developed by Pfizer, it was investigated for its potential in treating hypertension and diabetic nephropathies.[1][3] The compound advanced to clinical studies but was later discontinued (B1498344) during Phase I trials.[1][3]
Mechanism of Action
This compound functions by competitively blocking the mineralocorticoid receptor. This receptor is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. Aldosterone (B195564), the natural ligand for the MR, promotes sodium and water reabsorption in the kidneys, leading to an increase in blood volume and, consequently, blood pressure. By antagonizing the MR, this compound inhibits these effects, leading to increased sodium excretion and a reduction in blood pressure.[4][5]
Signaling Pathway of the Mineralocorticoid Receptor and Inhibition by this compound
Caption: Mineralocorticoid receptor signaling pathway and its inhibition by this compound.
Quantitative Data
This compound has demonstrated superior potency compared to the established MR antagonist, eplerenone (B1671536), in preclinical studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound vs. Eplerenone
| Compound | Geometric Mean IC₅₀ (nM) | 90% Confidence Interval (nM) |
| This compound | 0.755 | 0.501–1.11 |
| Eplerenone | 109 | 79.3–150 |
| Data from a serum-free functional reporter assay using the human MR ligand-binding domain.[6] |
Table 2: In Vivo Efficacy in a Uninephrectomized Rat Model of Aldosterone-Mediated Nephropathy
| Treatment Group | Dose (mg/kg, BID) | Urinary Albumin-to-Creatinine Ratio (UACR) Reduction | Serum K⁺ Elevation | Therapeutic Index (TI)¹ |
| This compound | 5, 15, 50 | Dose-dependent prevention of UACR increase | Minimal at lower doses, significant at 50 mg/kg | 83.8 |
| Eplerenone | 15, 50, 450 | Effective only at 450 mg/kg | Dose-dependent increase | 1.47 |
| ¹Therapeutic Index calculated as the ratio of the EC₅₀ for increasing serum K⁺ to the EC₅₀ for lowering UACR.[7] |
Table 3: Effect on Gene Expression and Plasma Biomarkers in Aldosterone-Infused Rats
| Biomarker | Effect of Aldosterone | Effect of this compound | Effect of Eplerenone |
| Kidney Collagen IV (gene expression) | Increased | Suppressed at all doses | Effective only at highest dose |
| Kidney TGF-β1 (gene expression) | Increased | Suppressed at all doses | Effective only at highest dose |
| Plasma Osteopontin | Increased | Suppressed at all doses | Blunted at highest dose |
| Data from uninephrectomized Sprague-Dawley rats on a high-salt diet with aldosterone infusion.[6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
In Vitro MR Antagonist Potency Assay
This protocol describes a cell-based luciferase reporter assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the mineralocorticoid receptor.
Objective: To quantify the potency of this compound in inhibiting aldosterone-induced MR activation.
Materials:
-
Huh7 human hepatoma cells
-
Expression plasmid containing the Gal4 DNA binding domain fused to the MR ligand-binding domain (Gal4-MR-LBD).
-
Luciferase reporter plasmid under the control of a Gal4 response element (Gal4-RE-luc).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and serum-free medium.
-
Aldosterone (agonist).
-
This compound and Eplerenone (test compounds).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture: Culture Huh7 cells in DMEM supplemented with 10% FBS until they reach 70-80% confluency.
-
Transfection: Co-transfect the cells with the Gal4-MR-LBD and Gal4-RE-luc plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Plating: After 24 hours of transfection, plate the cells into 96-well plates.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and eplerenone in serum-free medium.
-
Treat the transfected cells with the test compounds for a pre-incubation period (e.g., 1 hour).
-
Add aldosterone at its EC₈₀ concentration to all wells except the negative control.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., DMSO vehicle).
-
Plot the normalized activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Model of Aldosterone-Induced Hypertension and Renal Injury
This protocol outlines the use of the Dahl salt-sensitive rat model to evaluate the in vivo efficacy of this compound.[1]
Objective: To assess the ability of this compound to attenuate hypertension, reduce urinary albumin, and provide renal protection in a salt-induced hypertension model.
Animal Model: Dahl salt-sensitive (DSS) rats.
Materials:
-
Dahl salt-sensitive rats.
-
High-salt diet (e.g., 8% NaCl).
-
Osmotic mini-pumps for aldosterone infusion.
-
This compound and Eplerenone.
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose, 0.1% polysorbate 80 in water).
-
Metabolic cages for urine collection.
-
Blood pressure measurement system (e.g., telemetry or tail-cuff).
-
Assay kits for urinary albumin and creatinine, and serum potassium.
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week.
-
Uninephrectomy (optional, for nephropathy model): Surgically remove one kidney to exacerbate renal injury. Allow for a recovery period.
-
Baseline Measurements: Measure baseline blood pressure, body weight, and collect 24-hour urine samples for baseline urinary albumin-to-creatinine ratio (UACR) analysis.
-
Treatment Groups: Randomize animals into treatment groups (e.g., Vehicle, Aldosterone + Vehicle, Aldosterone + this compound at various doses, Aldosterone + Eplerenone).
-
Induction of Hypertension/Nephropathy:
-
Switch animals to a high-salt diet.
-
Implant osmotic mini-pumps for continuous aldosterone infusion.
-
-
Drug Administration: Administer this compound, eplerenone, or vehicle by oral gavage twice daily (BID) for the duration of the study (e.g., 27 days).[7]
-
Monitoring:
-
Monitor blood pressure regularly.
-
Collect 24-hour urine samples at specified intervals (e.g., Day 14 and Day 25) for UACR measurement.
-
Collect blood samples at the end of the study for serum potassium analysis.
-
-
Terminal Procedures: At the end of the study, euthanize the animals and harvest kidneys for histological analysis (e.g., collagen IV staining) and gene expression analysis (e.g., for TGF-β1, IL-6).
-
Data Analysis: Compare the changes in blood pressure, UACR, and other biomarkers between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Preclinical Experimental Workflow
The evaluation of a novel antihypertensive agent like this compound typically follows a structured preclinical workflow, from initial discovery to in vivo proof-of-concept.
General Workflow for Preclinical Antihypertensive Drug Evaluation
Caption: A generalized preclinical workflow for antihypertensive drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucocorticoid-mediated mineralocorticoid receptor activation and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. CV Pharmacology | Aldosterone Antagonists [cvpharmacology.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
PF-3882845: A Non-Steroidal Mineralocorticoid Receptor Antagonist in Kidney Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for PF-3882845, a novel, non-steroidal mineralocorticoid receptor (MR) antagonist, in a model of aldosterone-mediated renal injury. The data presented herein highlights its potential as a therapeutic agent for kidney diseases, such as diabetic nephropathy, with a potentially improved safety profile compared to existing steroidal MR antagonists.
Core Mechanism and Therapeutic Rationale
This compound is a selective and potent antagonist of the mineralocorticoid receptor.[1] Overactivation of the MR by aldosterone (B195564) is a key driver in the pathophysiology of kidney disease, leading to sodium and water retention, potassium excretion, inflammation, and fibrosis.[1][2] By blocking the MR, this compound aims to mitigate these detrimental effects, thereby preserving renal function. A key challenge with traditional steroidal MR antagonists is the risk of hyperkalemia (elevated serum potassium).[1][2] Preclinical studies suggest that this compound may offer a wider therapeutic window, providing renal protection with a reduced risk of this adverse effect.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal preclinical study comparing this compound with the steroidal MR antagonist, eplerenone (B1671536), in an aldosterone-induced renal injury model in uninephrectomized Sprague-Dawley rats.[1][2][3]
Table 1: In Vitro Potency
| Compound | Geometric Mean IC50 (nM) | 90% Confidence Interval (nM) |
| PF-03882845 | 0.755 | 0.501–1.11 |
| Eplerenone | 109 | 79.3–150 |
| Data from a serum-free functional reporter assay using the human MR ligand-binding domain.[1][2] |
Table 2: Therapeutic Index for Renal Protection vs. Hyperkalemia
| Compound | EC50 for UACR Lowering | EC50 for Increasing Serum K+ | Therapeutic Index (TI) | Fold Superiority of PF-03882845 |
| PF-03882845 | Undisclosed | Undisclosed | 83.8 | 57-fold |
| Eplerenone | Undisclosed | Undisclosed | 1.47 | - |
| The therapeutic index is calculated as the ratio of the EC50 for increasing serum K+ to the EC50 for lowering the Urinary Albumin to Creatinine Ratio (UACR).[2][3] |
Table 3: Effect on Renal Fibrosis Marker (Collagen IV Staining)
| Treatment Group | Dose (mg/kg BID) | Effect on Aldosterone-Induced Collagen IV Increase |
| PF-03882845 | 5 | Prevention |
| 15 | Prevention | |
| 50 | Prevention | |
| Eplerenone | 15 | No significant effect |
| 50 | No significant effect | |
| 450 | Prevention | |
| BID: twice daily administration.[1][2][3] |
Table 4: Effect on Plasma Osteopontin Levels (ng/mL)
| Study | Treatment Group | Mean Plasma Osteopontin ± SEM |
| Study A | Vehicle | 93.6 ± 16.4 |
| Vehicle + Aldosterone | 345 ± 205 | |
| Eplerenone (15 mg/kg BID) + Aldosterone | 204 ± 35.1 | |
| Eplerenone (50 mg/kg BID) + Aldosterone | 234 ± 85.6 | |
| Eplerenone (450 mg/kg BID) + Aldosterone | 62.2 ± 7.98 | |
| Study B | Vehicle | 87.3 ± 13.9 |
| Vehicle + Aldosterone | 494 ± 90.1 | |
| Study A and B were parallel studies in the same animal model.[1][2] |
Experimental Protocols
Aldosterone-Induced Renal Injury Model in Rats
This protocol details the methodology used to evaluate the efficacy of this compound in a preclinical model of aldosterone-mediated kidney disease.[1][2][3]
-
Animal Model: Uninephrectomized male Sprague-Dawley rats were used to sensitize the animals to the effects of aldosterone.
-
Diet: Animals were maintained on a high-salt diet throughout the study to further promote aldosterone-induced renal injury.
-
Induction of Renal Injury: Aldosterone was continuously infused via osmotic mini-pumps for 27 days to induce renal fibrosis and albuminuria.
-
Treatment Groups:
-
This compound Study: Rats were orally gavaged with this compound at doses of 5, 15, and 50 mg/kg twice daily (BID). The vehicle used was 0.5% methyl cellulose (B213188) and 0.1% polysorbate 80 in water.[1]
-
Eplerenone Study: In a parallel study, rats were treated with eplerenone at doses of 15, 50, and 450 mg/kg BID.[1]
-
Control Groups: Sham-operated controls and vehicle-treated aldosterone-infused groups were included.
-
-
Key Endpoints:
-
Urinary Albumin to Creatinine Ratio (UACR): Measured at baseline and on days 14 and 27 of treatment to assess proteinuria, a key marker of kidney damage.[1][3]
-
Serum Potassium (K+): Monitored on days 14 and 27 to evaluate the risk of hyperkalemia.[1][3]
-
Renal Histology: Kidney tissue was collected at the end of the study for collagen IV staining to assess the degree of fibrosis.[1]
-
Gene Expression Analysis: Kidney tissue was analyzed for the expression of pro-fibrotic and pro-inflammatory genes, including Collagen IV, Transforming Growth Factor-β1 (Tgf-β1), Interleukin-6 (Il-6), Intercellular Adhesion Molecule-1 (Icam-1), and Osteopontin.[1][2][3]
-
Plasma Osteopontin: Measured as a systemic biomarker of renal injury.[1]
-
Visualized Signaling Pathways and Workflows
Caption: Aldosterone-MR signaling pathway in renal injury.
References
- 1. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy [frontiersin.org]
- 3. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mineralocorticoid Receptor as a Therapeutic Target in Cardiovascular Disease: An In-Depth Technical Guide on PF-3882845
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of the mineralocorticoid receptor (MR) in cardiovascular disease, with a specific focus on the non-steroidal MR antagonist, PF-3882845. Contrary to initial hypotheses suggesting a role for TrkA, extensive preclinical data has robustly identified the mineralocorticoid receptor as the pharmacological target of this compound. This document will detail the preclinical evidence that supported the progression of this compound into clinical development, including quantitative data, detailed experimental protocols, and a discussion of its eventual discontinuation.
The Mineralocorticoid Receptor in Cardiovascular Pathophysiology
The mineralocorticoid receptor is a nuclear hormone receptor that plays a critical role in the regulation of blood pressure and electrolyte balance.[1] Inappropriate activation of the MR, primarily by aldosterone, in cardiovascular tissues such as the heart, blood vessels, and kidneys, is a key driver of cardiovascular and renal disease.[2]
Upon ligand binding, the MR translocates to the nucleus and modulates the transcription of various genes, leading to a cascade of downstream effects that contribute to cardiovascular and renal injury. These include sodium and water retention, potassium excretion, inflammation, fibrosis, and oxidative stress.[3] Consequently, antagonism of the MR is a well-established therapeutic strategy for the management of hypertension and heart failure.[1][4]
Mineralocorticoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mineralocorticoid receptor.
Preclinical Validation of this compound
This compound is a potent and selective non-steroidal mineralocorticoid receptor antagonist.[5] Its efficacy in models of cardiovascular and renal disease has been evaluated in several preclinical studies.
In Vitro Potency
This compound demonstrates high potency for the human mineralocorticoid receptor in in vitro assays.
| Compound | Target | Assay Type | IC50 (nM) | 90% Confidence Interval (nM) |
| This compound | human MR | Functional Reporter Assay | 0.755 | 0.501–1.11 |
| Eplerenone (B1671536) | human MR | Functional Reporter Assay | 109 | 79.3–150 |
Table 1: In vitro potency of this compound compared to eplerenone. Data sourced from van der Heijden et al., 2013.[3]
In Vivo Efficacy in a Model of Aldosterone-Mediated Renal Injury
The efficacy of this compound was assessed in a model of aldosterone-mediated renal injury in uninephrectomized Sprague-Dawley rats.
| Compound | Dose (mg/kg BID) | UACR Lowering EC50 (mg/L) | Serum K+ Increase EC50 (mg/L) | Therapeutic Index (TI) |
| This compound | 5, 15, 50 | 0.011 | 0.92 | 83.8 |
| Eplerenone | 15, 50, 450 | 0.70 | 1.03 | 1.47 |
Table 2: In vivo efficacy and therapeutic index of this compound in an aldosterone-mediated renal injury model. Data sourced from van der Heijden et al., 2013.[3]
This compound also demonstrated a dose-dependent suppression of pro-fibrotic and pro-inflammatory gene expression in the kidneys of these animals.
| Gene Target | This compound (5 mg/kg BID) | This compound (15 mg/kg BID) | This compound (50 mg/kg BID) | Eplerenone (450 mg/kg BID) |
| Collagen IV | Suppressed | Suppressed | Suppressed | Suppressed |
| TGF-β1 | Suppressed | Suppressed | Suppressed | Suppressed |
| IL-6 | Suppressed | Suppressed | Suppressed | Suppressed |
| ICAM-1 | Suppressed | Suppressed | Suppressed | Suppressed |
| Osteopontin | Suppressed | Suppressed | Suppressed | Suppressed |
Table 3: Effect of this compound on aldosterone-induced gene expression in the kidney. Data sourced from van der Heijden et al., 2013.
In Vivo Efficacy in a Model of Salt-Induced Hypertension
In the Dahl salt-sensitive rat model of salt-induced hypertension and nephropathy, oral administration of this compound resulted in a blood pressure attenuation that was significantly greater than that achieved with eplerenone.[5] Furthermore, this compound at a dose of 40 mg/kg/day was found to be as effective or more effective than eplerenone in preventing renal injury and reducing albuminuria in this model.[1]
Experimental Protocols
Aldosterone-Mediated Renal Injury Model
This protocol is based on the methodology described by van der Heijden et al. (2013).[3]
Dahl Salt-Sensitive Rat Hypertension Model
The following is a generalized protocol based on the description by Meyers et al. (2010).[5]
References
- 1. Is there a new dawn for selective Mineralocorticoid receptor antagonism? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Impact of Non-Steroidal Mineralocorticoid Receptor Antagonists in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (this compound), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacodynamics of PF-03882845
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03882845 is a non-steroidal, selective, and highly potent antagonist of the mineralocorticoid receptor (MR).[1][2] Developed as a potential therapeutic agent for conditions such as diabetic nephropathy and hypertension, its pharmacodynamic profile is characterized by robust efficacy in preventing renal injury with a potentially reduced risk of hyperkalemia compared to traditional steroidal MR antagonists like eplerenone (B1671536).[3][4] This document provides a detailed examination of the pharmacodynamics of PF-03882845, including its mechanism of action, quantitative data on its potency, and the experimental protocols used for its characterization. Although its clinical development was terminated due to business strategy shifts and recruitment challenges, the preclinical data for PF-03882845 offer valuable insights into the development of next-generation, non-steroidal MR antagonists.[2][5]
Core Mechanism of Action: Mineralocorticoid Receptor Antagonism
The primary mechanism of action of PF-03882845 is the competitive antagonism of the mineralocorticoid receptor. The MR, a member of the nuclear receptor superfamily, plays a critical role in regulating blood pressure and electrolyte balance.[5][6]
The Mineralocorticoid Receptor Signaling Pathway
Under normal physiological conditions, aldosterone (B195564) binds to the cytoplasmic MR. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus.[7] Inside the nucleus, the MR dimer binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This interaction recruits co-activators and initiates the transcription of genes involved in sodium and water reabsorption (e.g., epithelial sodium channel, ENaC) and potassium excretion.[8]
In pathological states, overactivation of the MR contributes to inflammation, fibrosis, and tissue damage in organs such as the kidneys and heart.[6] This is mediated by the increased expression of pro-fibrotic and pro-inflammatory genes, including Transforming Growth Factor-β1 (TGF-β1), Interleukin-6 (IL-6), Intercellular Adhesion Molecule-1 (ICAM-1), Collagen IV, and Osteopontin.[3][4]
PF-03882845 exerts its effect by binding to the MR with high affinity, thereby preventing aldosterone from binding and activating the receptor.[9] This blockade inhibits receptor translocation to the nucleus and subsequent transcription of MR-regulated genes, mitigating the downstream pathological effects of MR overactivation.[2][3]
Quantitative Pharmacodynamic Data
PF-03882845 is a highly potent MR antagonist, demonstrating significantly greater potency than the steroidal antagonist eplerenone in in vitro assays.[3][10] A key finding from in vivo studies is its large therapeutic index (TI), suggesting a wider margin between the dose required for therapeutic efficacy (renal protection) and the dose causing hyperkalemia.[3][4]
Table 1: In Vitro and In Vivo Potency of PF-03882845 vs. Eplerenone
| Parameter | PF-03882845 | Eplerenone | Conditions / Notes | Reference |
| In Vitro IC50 | 0.504–1.11 nM | 79.3–150 nM | Serum-free functional reporter assay.[1][3] | |
| In Vitro IC50 | 6.3–13.4 nM | Not Reported | Functional assay in the presence of 10% fetal bovine serum.[1] | |
| MR Binding IC50 | 2.7 nM | 24 nM | Radioligand binding assay.[9] | |
| PR Binding IC50 | 310 nM | >1000 nM | Radioligand binding assay, showing selectivity over Progesterone Receptor.[9] | |
| In Vivo EC50 (UACR) | 64-fold lower than Eplerenone | Not specified | Concentration for 50% maximal effect on Urinary Albumin-to-Creatinine Ratio in a rat nephropathy model.[3] | |
| In Vivo EC50 (Serum K+) | Similar to Eplerenone | Similar to PF-03882845 | Concentration for 50% maximal effect on increasing serum potassium in a rat nephropathy model.[3] | |
| Therapeutic Index (TI) | 83.8 - 84 | 1.47 | Calculated as the ratio of EC50 for increasing serum K+ to the EC50 for suppressing UACR.[3][10] |
Experimental Protocols
The pharmacodynamic properties of PF-03882845 were characterized using a combination of in vitro and in vivo assays.
In Vitro Potency: Functional Reporter Gene Assay
This assay was used to determine the functional inhibitory potency (IC50) of PF-03882845 on the human mineralocorticoid receptor.
Methodology:
-
Cell Culture and Transfection: Huh7 human hepatoma cells were transiently transfected with two plasmids:
-
A reporter plasmid containing the luciferase gene under the control of a Gal4 response element (Gal4-RE-luc).
-
An expression plasmid containing the Gal4 DNA binding domain fused to the ligand-binding domain of the human MR (Gal4-MR-LBD).[10]
-
-
Compound Treatment: Transfected cells were incubated for 24 hours with a fixed, sub-maximal (EC80) concentration of an MR agonist (aldosterone) in the presence of varying concentrations of PF-03882845 or eplerenone. The experiments were conducted in serum-free medium.[10]
-
Signal Detection: After incubation, cell lysis was performed, and luciferase activity was measured using a luminometer. The light output is directly proportional to the transcriptional activity of the MR ligand-binding domain.
-
Data Analysis: The luciferase signals were plotted against the concentration of the antagonist. A dose-response curve was fitted to the data to determine the IC50 value, which is the concentration of the antagonist required to inhibit 50% of the agonist-induced luciferase activity.[11][12]
In Vivo Efficacy: Aldosterone-Induced Renal Injury Model
This animal model was used to assess the ability of PF-03882845 to prevent renal damage and to evaluate its effect on serum potassium.
Methodology:
-
Animal Model: Uninephrectomized (single-kidney) male Sprague-Dawley rats were used. This surgical modification makes the animals more susceptible to renal injury. The rats were maintained on a high-salt diet to further promote hypertension and kidney damage.[3][4]
-
Disease Induction: Renal injury was induced by continuous infusion of aldosterone for 27 days via a subcutaneously implanted osmotic mini-pump.[4]
-
Treatment Groups: Animals were randomized into several groups and treated concurrently for 27 days, typically via oral gavage twice daily (BID):
-
Pharmacodynamic Endpoints:
-
Renal Function: Urinary Albumin to Creatinine Ratio (UACR) was measured from urine samples collected on days 14 and 26 as a marker of kidney damage.[3]
-
Electrolytes: Serum potassium (K+) was measured from blood samples on days 14 and 26 to assess the risk of hyperkalemia.[3]
-
Histopathology: At the end of the study (day 27), the remaining kidney was harvested. Kidney cortex sections were stained for collagen IV to quantify fibrosis.[3][10]
-
Gene Expression: RNA was extracted from kidney tissue, and RT-PCR was performed to measure the relative mRNA expression of pro-fibrotic and pro-inflammatory genes (e.g., Col4a1, Tgf-β1, Il-6, Icam-1, Spp1).[3][10]
-
-
PK/PD Modeling: Plasma concentrations of the drugs were measured at various time points. Pharmacokinetic/pharmacodynamic (PK-PD) models were used to correlate drug exposure with the observed effects on UACR and serum K+ to derive in vivo EC50 values.[3]
Summary of Key Pharmacodynamic Effects
-
Potent Renal Protection: PF-03882845 demonstrated superior potency compared to eplerenone in preventing aldosterone-induced increases in UACR and renal fibrosis (collagen IV deposition).[3][4] Efficacy was observed at all tested doses (5, 15, and 50 mg/kg BID), whereas eplerenone was only effective at the highest dose tested (450 mg/kg BID).[3]
-
Anti-Fibrotic and Anti-Inflammatory Activity: The renal protection was associated with a dose-dependent suppression of key pro-fibrotic and pro-inflammatory genes in the kidney, including Tgf-β1, Il-6, Icam-1, and Spp1 (osteopontin).[3][4]
-
Reduced Hyperkalemia Risk: While both PF-03882845 and eplerenone caused an increase in serum potassium, their potencies for this effect were similar.[3] Given the significantly higher potency of PF-03882845 for renal protection, this results in a 57-fold greater therapeutic index against hyperkalemia compared to eplerenone, suggesting a significantly lower risk of this adverse effect at therapeutically relevant doses.[4]
-
Biomarker Modulation: PF-03882845 effectively increased the urinary Na+/K+ ratio, a key translatable biomarker of MR antagonism in vivo.[3][10]
Conclusion
The pharmacodynamics of PF-03882845 establish it as a potent, selective, non-steroidal mineralocorticoid receptor antagonist. Preclinical studies robustly demonstrate its ability to prevent renal injury and suppress inflammation and fibrosis in a model of aldosterone-induced nephropathy. Its most significant feature is a substantially improved therapeutic index concerning hyperkalemia risk when compared to the steroidal antagonist eplerenone. These findings underscore the therapeutic potential of non-steroidal MR antagonists in treating cardiorenal diseases where the risk of hyperkalemia often limits the use of older agents.
References
- 1. medkoo.com [medkoo.com]
- 2. Is there a new dawn for selective Mineralocorticoid receptor antagonism? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Third Generation Mineralocorticoid Receptor Antagonists; Why We Need a Fourth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldosterone and mineralocorticoid receptor signaling as determinants of cardiovascular and renal injury: an extraordinary paradigm shift - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mineralocorticoid receptor overactivation: targeting systemic impact with non-steroidal mineralocorticoid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy [frontiersin.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
PF-3882845: A Technical Guide on its Role in Sodium and Potassium Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-3882845 is a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist that has demonstrated significant potential in preclinical models for the management of conditions such as hypertension and nephropathy. A key differentiating feature of this compound is its favorable profile regarding potassium homeostasis, suggesting a reduced risk of hyperkalemia compared to existing steroidal MR antagonists. This document provides an in-depth technical overview of the role of this compound in sodium and potassium regulation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. While a clinical trial was initiated to evaluate this compound in patients with type 2 diabetic nephropathy, it was terminated prematurely due to recruitment challenges and a shift in corporate strategy, not due to safety or efficacy concerns. Consequently, human clinical data on its effects on electrolytes remain unavailable.
Core Mechanism of Action: Mineralocorticoid Receptor Antagonism
This compound exerts its effects by competitively blocking the mineralocorticoid receptor. Under normal physiological conditions, aldosterone, the primary endogenous ligand for the MR, plays a crucial role in regulating sodium and potassium balance, thereby influencing blood pressure and extracellular fluid volume.[1] Aldosterone binding to the MR in the distal nephron of the kidney leads to the increased expression and activity of the epithelial sodium channel (ENaC) and the renal outer medullary potassium (ROMK) channel.[1] This results in sodium and water reabsorption and potassium excretion. By antagonizing the MR, this compound inhibits these downstream effects of aldosterone, leading to increased sodium and water excretion (natriuresis and diuresis) and a reduction in potassium excretion, which helps to mitigate the risk of hyperkalemia.
Quantitative Data from Preclinical Studies
A pivotal preclinical study evaluated this compound in a rat model of aldosterone-induced renal injury, providing key quantitative data on its efficacy and its effects on potassium levels in comparison to the established MR antagonist, eplerenone (B1671536).
Table 1: In Vitro Potency of this compound and Eplerenone
| Compound | Geometric Mean IC50 (nM) | 90% Confidence Interval (nM) |
| This compound | 0.755 | 0.501–1.11 |
| Eplerenone | 109 | 79.3–150 |
Data from a serum-free functional reporter assay using the human MR ligand binding domain.
Table 2: In Vivo Efficacy and Effect on Serum Potassium in Aldosterone-Infused Rats
| Compound | EC50 for UACR Lowering (μg/L) | EC50 for Increasing Serum K+ (μg/L) | Therapeutic Index (TI) |
| This compound | 1.1 | 92.2 | 83.8 |
| Eplerenone | 70.1 | 103 | 1.47 |
UACR: Urinary Albumin to Creatinine (B1669602) Ratio. The therapeutic index is calculated as the ratio of the EC50 for increasing serum K+ to the EC50 for UACR lowering. A higher TI indicates a greater separation between the desired therapeutic effect and the potential for hyperkalemia.[2]
Table 3: Acute Effects on Urinary Na+/K+ Ratio in Sprague-Dawley Rats
| Compound | EC50 for Increasing Urinary Na+/K+ Ratio (μM) | 95% Confidence Interval (μM) |
| This compound | 3.10 | 1.58–4.62 |
| Eplerenone | 5.92 | 2.22–9.63 |
The urinary Na+/K+ ratio is a surrogate biomarker for electrolyte disturbances, with an increase indicating MR antagonism.
Experimental Protocols
Aldosterone-Induced Renal Injury Model in Rats
This protocol describes the methodology used to evaluate the chronic effects of this compound on renal injury and serum potassium.
Objective: To assess the in vivo efficacy of this compound in preventing aldosterone-induced renal damage and to determine its effect on serum potassium levels.
Animal Model: Male uninephrectomized Sprague-Dawley rats.
Procedure:
-
Acclimation: Rats are singly housed and provided with standard chow and water ad libitum for an acclimation period.
-
Baseline Measurements: Collect 24-hour urine samples to measure baseline urinary albumin and creatinine. Collect baseline blood samples via tail bleed for serum potassium measurement.
-
Surgical Procedure: Perform uninephrectomy (surgical removal of one kidney) to exacerbate the effects of aldosterone.
-
Aldosterone Infusion: Implant osmotic mini-pumps for the continuous subcutaneous infusion of aldosterone. Sham-operated animals receive a pump with the vehicle.
-
Diet: Switch all rats to a high-salt diet (e.g., 6% NaCl) to promote hypertension and renal injury. Provide drinking water containing 0.3% KCl.
-
Drug Administration: Administer this compound or a comparator (e.g., eplerenone) orally via gavage at various doses, typically twice daily (BID), for the duration of the study (e.g., 27 days). The vehicle group receives the drug vehicle.
-
Monitoring:
-
Collect 24-hour urine samples at specified intervals (e.g., day 14 and day 26) to measure the urinary albumin to creatinine ratio (UACR).
-
Collect blood samples at the same intervals to measure serum potassium concentrations.
-
-
Data Analysis:
-
Calculate the UACR for each animal at each time point.
-
Measure serum potassium levels.
-
Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine the EC50 values for UACR lowering and the increase in serum potassium.
-
Calculate the therapeutic index.
-
Acute Urinary Na+/K+ Ratio Measurement
This protocol details the method for assessing the acute effects of this compound on urinary electrolyte excretion.
Objective: To evaluate the acute effect of this compound on the urinary sodium-to-potassium ratio as a biomarker of mineralocorticoid receptor antagonism.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Acclimation: Acclimate rats to the study conditions.
-
Drug Administration: Administer single oral doses of this compound or a comparator at various concentrations.
-
Urine Collection: House rats in metabolic cages and collect urine over a specified period (e.g., 7 hours).
-
Electrolyte Measurement: Analyze urine samples for sodium and potassium concentrations using an appropriate method (e.g., ion-selective electrodes).
-
Data Analysis:
-
Calculate the urinary Na+/K+ ratio for each animal.
-
Generate concentration-effect curves using an indirect response model to determine the EC50 for the change in the urinary Na+/K+ ratio.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflow for its preclinical evaluation.
Caption: Aldosterone signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
Conclusion
Preclinical evidence strongly supports the role of this compound as a potent and selective non-steroidal mineralocorticoid receptor antagonist with a promising safety profile concerning potassium regulation. The significantly higher therapeutic index of this compound compared to eplerenone in a robust animal model of renal injury highlights its potential to offer effective organ protection with a reduced risk of hyperkalemia. While the lack of human clinical data is a limitation, the comprehensive preclinical data provide a solid foundation for understanding its mechanism and potential clinical utility in sodium and potassium regulation. Further clinical investigation would be necessary to translate these promising preclinical findings to human subjects.
References
The Discontinued Journey of PF-03882845: A Technical Review of a Novel Mineralocorticoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03882845 is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist that was under development by Pfizer for the treatment of diabetic nephropathy. The rationale for its development was based on the well-established role of mineralocorticoid receptor overactivation in the pathogenesis of renal and cardiovascular diseases. Unlike steroidal MR antagonists such as spironolactone (B1682167) and eplerenone, PF-03882845 was designed to offer a more favorable side-effect profile, particularly concerning hyperkalemia and hormonal effects. Despite promising preclinical data, the clinical development of PF-03882845 was discontinued (B1498344). This technical guide provides a comprehensive overview of the available preclinical and clinical data on PF-03882845, detailing its mechanism of action, experimental protocols, and the outcomes of its discontinued clinical trials.
Mechanism of Action: Targeting the Mineralocorticoid Receptor Signaling Pathway
PF-03882845 exerts its therapeutic effect by selectively blocking the mineralocorticoid receptor. In the context of diabetic nephropathy, aldosterone (B195564), the primary ligand for the MR, is often elevated and contributes to kidney damage through various mechanisms. Activation of the MR in the kidney leads to the transcription of genes that promote inflammation, fibrosis, and sodium retention.[1][2] This cascade of events results in glomerular injury, albuminuria, and a progressive decline in renal function.[1][2]
PF-03882845, as a pyrazoline-derived compound, was identified through high-throughput screening and subsequent chemical optimization.[1] It is highly selective for the MR with negligible activity at the androgen, progesterone, or glucocorticoid receptors in vitro.[1] By competitively inhibiting the binding of aldosterone to the MR, PF-03882845 was expected to attenuate the downstream pathological effects, thereby preserving renal structure and function.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of PF-3882845
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo assessment of PF-3882845, a non-steroidal mineralocorticoid receptor (MR) antagonist. The following sections outline experimental procedures for evaluating the efficacy of this compound in preclinical models of renal injury and hypertension, accompanied by quantitative data and visualizations to facilitate experimental design and data interpretation.
Overview of this compound
This compound is a potent and selective non-steroidal mineralocorticoid receptor antagonist.[1][2] It has been investigated for its potential therapeutic benefits in conditions such as hypertension and nephropathy.[1] In preclinical studies, this compound has demonstrated the ability to prevent renal injury and reduce blood pressure.[1][3] Its mechanism of action involves blocking the binding of aldosterone (B195564) to the mineralocorticoid receptor, thereby inhibiting the downstream signaling that leads to sodium and water retention, potassium excretion, and pro-fibrotic and pro-inflammatory effects.[3][4]
In Vivo Experimental Models
Aldosterone-Induced Renal Injury Model in Uninephrectomized Sprague-Dawley Rats
This model is designed to assess the efficacy of MR antagonists in preventing aldosterone-mediated renal damage.[3][5]
Objective: To evaluate the renal protective effects of this compound against aldosterone-induced fibrosis and albuminuria.
Animal Model:
-
Species: Sprague-Dawley (SD) rats[3]
-
Sex: Male
-
Initial Preparation: Uninephrectomy (surgical removal of one kidney) to exacerbate the effects of aldosterone on the remaining kidney.[3]
-
Diet: High-salt diet (e.g., 0.3% NaCl) to promote hypertension and renal damage.[3]
Experimental Protocol:
-
Acclimatization: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment.[6] Provide ad-libitum access to food and water.[4]
-
Uninephrectomy: Surgically remove one kidney from each rat under appropriate anesthesia. Allow for a recovery period.
-
Aldosterone Administration: Implant osmotic mini-pumps for continuous infusion of aldosterone for a period of 27 days to induce renal injury.[3][5]
-
Treatment Groups:
-
Drug Administration: Administer this compound or vehicle twice daily via oral gavage for the duration of the 27-day aldosterone infusion.[3]
-
Monitoring and Sample Collection:
-
Urine Collection: Collect urine at baseline (Day 0), Day 14, and Day 27 to measure the urinary albumin to creatinine (B1669602) ratio (UACR).[3]
-
Blood Collection: Collect blood samples at Day 14 and Day 27 to measure serum potassium (K+) levels.[3]
-
Terminal Procedures (Day 27):
-
Dahl Salt-Sensitive (DSS) Rat Model of Hypertension and Nephropathy
This model is used to evaluate the antihypertensive and renal protective effects of compounds in a genetic model of salt-induced hypertension.[1]
Objective: To assess the ability of this compound to attenuate blood pressure and reduce urinary albumin in a model of salt-sensitive hypertension.
Animal Model:
-
Species: Dahl Salt-Sensitive (DSS) rats[1]
-
Diet: High-salt diet to induce hypertension.
Experimental Protocol:
-
Acclimatization: Acclimate DSS rats to the housing conditions.
-
Induction of Hypertension: Feed the rats a high-salt diet.
-
Treatment Groups:
-
Drug Administration: Administer this compound or vehicle orally for the duration of the study.[1]
-
Endpoints:
-
Blood Pressure: Monitor blood pressure regularly.
-
Urinary Albumin: Measure urinary albumin excretion to assess renal protection.[1]
-
Data Presentation
Efficacy of this compound in Aldosterone-Induced Renal Injury Model
| Treatment Group | Dose (mg/kg, BID) | UACR Reduction (Day 26) | Serum K+ Elevation | Collagen IV Staining Prevention |
| This compound | 5 | Efficacious[3] | Potent[3] | Efficacious[3][5] |
| 15 | Efficacious[3] | Potent[3] | Efficacious[3][5] | |
| 50 | Efficacious[3] | Potent[3] | Efficacious[3][5] | |
| Eplerenone | 15 | Not Efficacious | Less Potent[3] | Not Efficacious |
| 50 | Not Efficacious | Less Potent[3] | Not Efficacious | |
| 450 | Efficacious[3] | Potent[3] | Efficacious[3][5] |
Effect of this compound on Plasma Osteopontin in Aldosterone-Induced Renal Injury
| Treatment Group | Dose (mg/kg, BID) | Plasma Osteopontin Levels (ng/mL, Mean ± SEM) |
| Study A | ||
| Vehicle | - | 93.6 ± 16.4 |
| Vehicle + Aldosterone | - | 345 ± 205[3][4] |
| Eplerenone + Aldosterone | 15 | 204 ± 35.1 |
| 50 | 234 ± 85.6 | |
| 450 | 62.2 ± 7.98[3][4] | |
| Study B | ||
| Vehicle | - | 87.3 ± 13.9[3][4] |
| Vehicle + Aldosterone | - | 494 ± 90.1[3][4] |
Visualizations
Signaling Pathway of Mineralocorticoid Receptor Antagonism
Caption: Mechanism of action of this compound as a mineralocorticoid receptor antagonist.
Experimental Workflow for Aldosterone-Induced Renal Injury Model
Caption: Workflow for the in vivo evaluation of this compound in a rat model of renal injury.
References
- 1. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (this compound), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy [frontiersin.org]
- 5. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-3882845 in Dahl Salt-Sensitive Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PF-3882845, a potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist, in the Dahl salt-sensitive (DSS) rat model of hypertension and nephropathy. The protocols outlined below are based on established methodologies and findings from preclinical research.
Introduction
This compound has demonstrated significant efficacy in attenuating blood pressure, reducing urinary albumin excretion, and providing renal protection in the Dahl salt-sensitive rat model.[1] These notes offer detailed protocols for inducing salt-sensitive hypertension and for the administration and evaluation of this compound in this model.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the administration of this compound and a comparator, eplerenone, in Dahl salt-sensitive rats.
| Compound | Dose | Route of Administration | Frequency | Key Findings in Dahl Salt-Sensitive Rats |
| This compound | 10 mg/kg | Oral gavage | Once daily | Significant attenuation of blood pressure, reduction in urinary albumin, and renal protection.[1] |
| Eplerenone | 100 mg/kg | Oral gavage | Once daily | Reduction in urinary albumin secretion and glomerulosclerosis.[2] |
Experimental Protocols
Induction of Salt-Sensitive Hypertension in Dahl Salt-Sensitive Rats
This protocol describes the induction of hypertension in Dahl salt-sensitive rats through dietary salt loading.
Materials:
-
Male Dahl salt-sensitive (SS) rats (e.g., from a colony maintained at Augusta University, originating from the Medical College of Wisconsin)[3]
-
Metabolic cages for housing and urine collection[7]
-
Standard rat housing cages
Procedure:
-
Upon arrival, acclimate the Dahl SS rats to the housing facility for at least one week.
-
House the rats in a temperature-controlled room with a 12-hour light/dark cycle.[5]
-
Provide ad libitum access to a low-salt diet (0.4% NaCl) and water from weaning until approximately 9 weeks of age.[3]
-
At 9 weeks of age, switch the diet to a high-salt formulation (e.g., 4.0% or 8.0% NaCl) to induce hypertension.[3][4][5]
-
Continue the high-salt diet for the duration of the study (e.g., 21 days or longer) to maintain the hypertensive phenotype.[3]
-
Monitor the health of the animals daily.
Oral Administration of this compound
This protocol details the procedure for administering this compound to rats via oral gavage.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles (stainless steel, appropriate size for rats)
-
Syringes
-
Balance for weighing rats and compound
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose).
-
Weigh each rat to determine the precise volume of the suspension to be administered.
-
Gently restrain the rat.
-
Insert the gavage needle orally, passing it over the tongue and down the esophagus into the stomach.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the gavage needle.
-
Return the rat to its cage and monitor for any immediate adverse reactions.
-
Administer the dose once daily or as required by the experimental design.
Blood Pressure Measurement
This protocol describes the non-invasive measurement of systolic blood pressure in conscious rats using the tail-cuff method.
Materials:
-
Tail-cuff plethysmography system (e.g., CODA system)[8]
-
Rat restrainers
-
Warming platform
Procedure:
-
Acclimate the rats to the restrainer and the tail-cuff procedure for several days before the actual measurement to minimize stress-induced blood pressure variations.
-
On the day of measurement, place the rat in the restrainer.
-
Place the restrainer on a warming platform to induce vasodilation of the tail artery, which is necessary for accurate measurements.
-
Secure the tail-cuff and a pulse sensor around the base of the rat's tail.
-
Inflate the cuff to a pressure sufficient to occlude blood flow and then gradually deflate it.
-
The system will record the pressure at which the pulse returns, which corresponds to the systolic blood pressure.
-
Repeat the measurement several times for each rat to obtain a stable and reliable reading.
-
Average the readings for each animal to determine the mean systolic blood pressure.
Urine Collection and Albumin Measurement
This protocol outlines the collection of 24-hour urine samples and subsequent measurement of albumin concentration.
Materials:
-
Metabolic cages designed for the separation and collection of urine and feces[7][9]
-
Collection tubes
-
Refrigeration for sample storage
-
Assay kit for rat urinary albumin (e.g., ELISA)
Procedure:
-
House the rats individually in metabolic cages.[7]
-
Provide ad libitum access to food and water.
-
Place a collection tube under the urine funnel of the metabolic cage.
-
Collect urine over a 24-hour period.
-
At the end of the collection period, measure the total urine volume.
-
Centrifuge the urine sample to remove any debris.
-
Store the urine samples at -20°C or -80°C until analysis.
-
Measure the urinary albumin concentration using a commercially available rat-specific assay kit, following the manufacturer's instructions.
-
Calculate the total 24-hour urinary albumin excretion by multiplying the albumin concentration by the total urine volume.
Histopathological Analysis of Renal Injury
This protocol describes the preparation of kidney tissue and staining with Periodic acid-Schiff (PAS) to assess renal fibrosis and glomerulosclerosis.
Materials:
-
Formalin (10% neutral buffered)
-
Ethanol (B145695) (graded series)
-
Xylene
-
Microtome
-
Microscope slides
-
Periodic acid solution
-
Schiff reagent
-
Hematoxylin (B73222) (for counterstaining)
-
Microscope
Procedure:
-
At the end of the study, euthanize the rats according to approved institutional protocols.
-
Perfuse the kidneys with saline followed by 10% neutral buffered formalin.
-
Excise the kidneys and fix them in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed kidney tissues through a graded series of ethanol and xylene, and then embed them in paraffin wax.
-
Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate the sections in periodic acid solution to oxidize carbohydrates.
-
Rinse and then incubate with Schiff reagent, which will react with the aldehydes to produce a magenta color in areas with high carbohydrate content, such as the basement membranes and mesangial matrix.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear with xylene, and coverslip.
-
Examine the stained sections under a light microscope to assess the degree of glomerulosclerosis and interstitial fibrosis.[10][11]
Visualizations
Mineralocorticoid Receptor Signaling Pathway in Hypertension
Caption: Mineralocorticoid receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in Dahl salt-sensitive rats.
References
- 1. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (this compound), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Impact of bedding on Dahl salt-sensitive hypertension and renal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Enhancement of Intrarenal Angiotensinogen in Dahl Salt-Sensitive Rats on High Salt Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Effects on Dahl Salt-Sensitive Hypertension, Renal Damage, and the T Lymphocyte Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kentscientific.com [kentscientific.com]
- 9. Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy! - Sable Systems International [sablesys.com]
- 10. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldosterone Induces Renal Fibrosis and Inflammatory M1-Macrophage Subtype via Mineralocorticoid Receptor in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-3882845 in Uninephrectomized Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of PF-3882845, a non-steroidal mineralocorticoid receptor (MR) antagonist, in a uninephrectomized (UniNx) rat model of aldosterone-mediated renal injury and fibrosis. This model is highly relevant for studying the efficacy and safety of potential therapeutics for chronic kidney disease (CKD) and diabetic nephropathy.
Introduction and Rationale
Chronic kidney disease is often characterized by the progressive development of renal fibrosis, leading to a decline in kidney function. The mineralocorticoid receptor, activated by aldosterone (B195564), is a key driver of this fibrotic process. This compound is a selective MR antagonist designed to block this pathway.[1][2][3]
The uninephrectomized rat model, combined with a high-salt diet and continuous aldosterone infusion, creates a robust and reproducible model of renal injury.[1][2][3] This model mimics key aspects of human CKD, including increased urinary albumin-to-creatinine ratio (UACR), a marker of kidney damage, and the upregulation of pro-fibrotic and pro-inflammatory genes.[1][2][3]
These notes detail the experimental procedures to assess the renal protective effects of this compound, its impact on biomarkers of fibrosis, and its safety profile concerning serum potassium levels.
Experimental Data Summary
The following tables summarize the quantitative data from studies evaluating this compound in the aldosterone-infused, uninephrectomized rat model.
Table 1: Effect of this compound on Renal Function and Serum Potassium
| Treatment Group | Dose (mg/kg, BID) | Urinary Albumin to Creatinine (B1669602) Ratio (UACR) | Serum K+ (mEq/L) |
| Sham + Vehicle | - | Normal (Baseline) | Normal (Baseline) |
| UniNx + Aldosterone + Vehicle | - | Significantly Increased | Slightly Increased |
| UniNx + Aldosterone + this compound | 5 | Significantly Reduced vs. Vehicle | Dose-dependent increase |
| UniNx + Aldosterone + this compound | 15 | Significantly Reduced vs. Vehicle | Dose-dependent increase |
| UniNx + Aldosterone + this compound | 50 | Significantly Reduced vs. Vehicle | Dose-dependent increase |
| UniNx + Aldosterone + Eplerenone | 450 | Significantly Reduced vs. Vehicle | Significantly Increased |
Note: BID = twice daily. Data is qualitative and reflects the trends reported in the cited literature.[1][2][3]
Table 2: Effect of this compound on Renal Gene Expression of Fibrosis and Inflammation Markers
| Gene | UniNx + Aldosterone + Vehicle | UniNx + Aldosterone + this compound (all doses) | UniNx + Aldosterone + Eplerenone (450 mg/kg) |
| Collagen IV (Col4a1) | Upregulated | Expression Prevented | Expression Prevented |
| TGF-β1 | Upregulated | Expression Prevented | Expression Prevented |
| Interleukin-6 (IL-6) | Upregulated | Expression Prevented | Expression Prevented |
| ICAM-1 | Upregulated | Expression Prevented | Expression Prevented |
| Osteopontin (B1167477) (Spp1) | Upregulated | Expression Prevented | Expression Prevented |
| MCP-1 | Upregulated | Expression Prevented | Not Reported |
Note: This table summarizes the reported preventative effect of the compounds on aldosterone-induced gene expression changes.[1][2][3]
Table 3: Effect of this compound on Plasma Osteopontin
| Treatment Group | Dose | Plasma Osteopontin (ng/mL) |
| Vehicle | - | ~87.3 ± 13.9 |
| Vehicle + Aldosterone | - | ~494 ± 90.1 |
| Eplerenone + Aldosterone | 15 mg/kg BID | ~204 ± 35.1 |
| Eplerenone + Aldosterone | 50 mg/kg BID | ~234 ± 85.6 |
| Eplerenone + Aldosterone | 450 mg/kg BID | ~62.2 ± 7.98 |
Note: Data for this compound on plasma osteopontin was not explicitly provided in the same format in the search results, but its preventative effect on osteopontin gene expression in the kidney was noted.[1][3]
Signaling Pathways and Experimental Workflow
Mineralocorticoid Receptor Signaling in Renal Fibrosis
Caption: Aldosterone-MR signaling pathway leading to renal fibrosis and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for the uninephrectomized rat model of aldosterone-induced renal injury.
Detailed Experimental Protocols
Animal Model and Surgical Procedures
This protocol is based on methodologies described for studying aldosterone-induced renal damage in rats.[1][2][3][4]
Materials:
-
Male Sprague-Dawley rats (5 weeks old, ~160g at purchase).[5]
-
Standard rat chow and ad libitum water for acclimation.
-
Anesthetic (e.g., isoflurane, or ketamine 70 mg/kg).[5]
-
Surgical instruments (sterile).
-
Sutures and wound clips.
-
Osmotic mini-pumps (e.g., Alzet).
-
Aldosterone solution (e.g., 0.75μg/h in 0.01% DMSO).[4]
-
High salt diet (e.g., Teklad TD.90230, 6% NaCl).[4]
-
Drinking water supplemented with 0.3% KCl.[4]
Protocol:
-
Acclimation: House rats individually for at least one week with standard chow and water.[5]
-
Uninephrectomy (UniNx): a. Anesthetize the rat. b. Make a flank incision to expose the left kidney.[5] c. Ligate the renal artery, vein, and ureter. d. Carefully excise the left kidney.[6] e. Close the incision using sutures and/or wound clips. f. Allow the animals to recover.
-
Aldosterone Pump Implantation: a. After a recovery period (typically 1 week), anesthetize the rats again. b. Subcutaneously implant an osmotic mini-pump pre-filled with aldosterone solution.[4] A sham-operated group should receive a pump with vehicle only.
-
Dietary Changes: a. Immediately post-surgery, switch all rats to a high-salt diet.[4] b. Provide drinking water supplemented with 0.3% KCl ad libitum to mitigate aldosterone-induced hypokalemia.[4]
Drug Administration
Materials:
-
This compound powder.
-
Vehicle solution (e.g., 0.5% methylcellulose, 0.1% polysorbate 80 in water).[4]
-
Oral gavage needles.
Protocol:
-
Preparation: Prepare fresh suspensions of this compound in the vehicle at the desired concentrations (e.g., for doses of 5, 15, and 50 mg/kg).
-
Administration: a. The day after pump implantation, begin treatment. b. Administer the drug or vehicle via oral gavage twice daily (BID), for example, at 6 am and 4 pm.[4] c. Continue dosing for the duration of the study (e.g., 27 days).[1][2][3]
Sample Collection and Analysis
Protocol:
-
Urine Collection: a. House rats in metabolic cages for 24-hour urine collection at specified time points (e.g., Day 14 and Day 26).[4] b. Centrifuge urine samples to remove debris and store the supernatant at -80°C.
-
Blood Collection: a. At the end of the study (Day 27), collect blood samples. b. Process blood to separate serum (for electrolyte analysis) and plasma (for other biomarkers). Store at -80°C.
-
Tissue Collection: a. Euthanize the animals according to IACUC guidelines. b. Perfuse the kidneys with saline. c. Excise the remaining (right) kidney. d. Section the kidney for different analyses:
- Fix one section in formalin for histological staining (e.g., Collagen IV).
- Snap-freeze another section in liquid nitrogen and store at -80°C for RNA extraction (for gene expression analysis).[7]
-
Biomarker Analysis: a. UACR: Measure urinary albumin and creatinine concentrations using a chemistry analyzer. Calculate the ratio.[1] b. Serum K+: Measure serum potassium levels using a chemistry analyzer.[1] c. Plasma Osteopontin: Measure plasma osteopontin using an ELISA kit.[1]
-
Gene Expression Analysis: a. Extract total RNA from the kidney tissue. b. Perform reverse transcription to synthesize cDNA. c. Use quantitative real-time PCR (RT-qPCR) to measure the mRNA levels of target genes (e.g., Col4a1, Tgf-β1, Il-6, Icam-1, Spp1). Normalize to a housekeeping gene.[1]
-
Histology: a. Embed the formalin-fixed kidney tissue in paraffin. b. Section the tissue and perform immunohistochemical staining for Collagen IV to assess fibrosis.[1]
Conclusion
The uninephrectomized, aldosterone-infused rat model is a powerful tool for evaluating the therapeutic potential of MR antagonists like this compound. The protocols and data presented here demonstrate that this compound effectively prevents aldosterone-induced renal injury, as evidenced by reductions in UACR and the suppression of key pro-fibrotic and pro-inflammatory genes.[1][2][3] A key finding from these studies is the superior therapeutic index of this compound compared to older steroidal MR antagonists like eplerenone, suggesting a reduced risk of hyperkalemia for a similar level of renal protection.[1][2][3][7] These notes provide a solid foundation for researchers aiming to replicate these findings or test novel compounds in a clinically relevant model of chronic kidney disease.
References
- 1. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Uninephrectomy in rats on a fixed food intake results in adipose tissue lipolysis implicating spleen cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat pancreatectomy combined with isoprenaline or uninephrectomy as models of diabetic cardiomyopathy or nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: PF-3882845 in Aldosterone Infusion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the administration and effects of PF-3882845, a non-steroidal mineralocorticoid receptor (MR) antagonist, in a preclinical model of aldosterone-induced renal injury. The protocols and data are derived from studies in uninephrectomized Sprague-Dawley rats on a high-salt diet receiving a continuous aldosterone (B195564) infusion.
Introduction
Aldosterone, a key mineralocorticoid hormone, plays a significant role in regulating blood pressure and electrolyte balance.[1][2][3] However, excessive aldosterone levels can lead to target organ damage, including renal and cardiovascular fibrosis, independent of its effects on blood pressure.[2][4][5] Mineralocorticoid receptor antagonists are therefore a critical area of research for conditions like resistant hypertension and diabetic nephropathy.[4][6] this compound is a novel non-steroidal MR antagonist that has been evaluated for its potential to prevent aldosterone-mediated renal damage with a potentially improved safety profile concerning hyperkalemia compared to existing therapies like eplerenone.[7][8][9]
Signaling Pathway of Aldosterone-Mediated Renal Injury and MR Antagonism
The diagram below illustrates the signaling cascade initiated by aldosterone binding to the mineralocorticoid receptor in renal cells, leading to inflammation and fibrosis. It also shows the point of intervention for MR antagonists like this compound.
Caption: Aldosterone signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Aldosterone Infusion Studies
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in an aldosterone infusion model of renal injury.
Caption: Experimental workflow for evaluating this compound in rats.
Experimental Protocols
Animal Model and Study Design
A well-established model of aldosterone-mediated renal disease involves uninephrectomized Sprague-Dawley (SD) rats on a high-salt diet.[7][8][9]
-
Animals: Male uninephrectomized Sprague Dawley (SD) rats are singly housed with ad-libitum access to food and water.[7][8]
-
Acclimation and Baseline: Following an acclimation period, baseline 24-hour urine and tail-bleed blood samples are collected for albumin, creatinine (B1669602), and serum potassium (K+) measurements.[7][8]
-
Surgical Procedure: Rats are anesthetized with isoflurane (B1672236) and implanted subcutaneously with an Alzet mini-pump for continuous delivery of aldosterone (0.75 μg/h in 0.01% DMSO) for 27 days. A sham-operated group receives the vehicle only.[7][8]
-
Diet: Immediately post-surgery, all rats are switched to a high-salt diet (6% NaCl) and provided with drinking water containing 0.3% KCl.[7][8]
-
Dosing: Treatment with this compound is initiated the day after surgery. The compound is administered twice daily (BID) by oral gavage at doses of 5, 15, and 50 mg/kg. The vehicle consists of 0.5% methylcellulose (B11928114) and 0.1% polysorbate 80 in water.[7][8]
Sample Collection and Analysis
-
Urine Collection: 24-hour urine samples are collected at baseline and on days 14 and 25 of treatment for the measurement of urinary albumin to creatinine ratio (UACR).[7][8]
-
Blood Collection: Blood samples are collected at baseline and on days 14 and 27 to measure serum K+ and plasma osteopontin levels.[7][8]
-
Gene Expression Analysis: At the end of the study (day 27), kidney tissue is harvested for the analysis of mRNA expression of key pro-fibrotic and pro-inflammatory genes including collagen 4a1, transforming growth factor-β1 (Tgf-β1), interleukin-6 (Il-6), intercellular adhesion molecule-1 (Icam-1), monocyte chemoattractant protein-1 (Mcp-1), and osteopontin (Spp1).[7][8]
-
Histology: Kidney sections are stained for collagen IV to assess the extent of renal fibrosis.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the aldosterone infusion studies with this compound.
Table 1: Effect of this compound on Urinary Albumin to Creatinine Ratio (UACR)
| Treatment Group | UACR (Day 14) | UACR (Day 26) |
| Vehicle + Aldosterone | Increased | Markedly Increased |
| This compound (5 mg/kg BID) | Blunted Increase | Blunted Increase |
| This compound (15 mg/kg BID) | Blunted Increase | Blunted Increase |
| This compound (50 mg/kg BID) | Blunted Increase | Blunted Increase |
| All doses of this compound were efficacious in blunting the aldosterone-induced elevations in UACR at both time points.[7][8] |
Table 2: Effect of this compound on Serum Potassium (K+)
| Treatment Group | Serum K+ (Day 14) | Serum K+ (Day 26) |
| Vehicle + Aldosterone | No significant change | Decreased |
| This compound (5 mg/kg BID) | No significant change | No significant change |
| This compound (15 mg/kg BID) | No significant change | No significant change |
| This compound (50 mg/kg BID) | No significant change | Prevented Decrease |
| The highest dose of this compound prevented the aldosterone-induced decrease in serum K+ at day 26.[7][8] |
Table 3: Effect of this compound on Plasma Osteopontin
| Treatment Group | Plasma Osteopontin (ng/mL) (Mean ± SEM) |
| Vehicle (Sham) | 87.3 ± 13.9 |
| Vehicle + Aldosterone | 494 ± 90.1 |
| This compound (5 mg/kg BID) | 108 ± 13.5 |
| This compound (15 mg/kg BID) | 77.1 ± 15.7 |
| This compound (50 mg/kg BID) | 82.4 ± 17.0 |
| All doses of this compound suppressed the aldosterone-induced increase in plasma osteopontin levels.[7][8] |
Table 4: Effect of this compound on Renal Gene Expression (Day 27)
| Gene | Vehicle + Aldosterone | This compound (All Doses) |
| Collagen 4a1 | Significantly Increased | Prevented Increase |
| Tgf-β1 | Significantly Increased | Prevented Increase |
| Il-6 | Significantly Increased | Prevented Increase |
| Icam-1 | Significantly Increased | Prevented Increase |
| Mcp-1 | Significantly Increased | Prevented Increase |
| Spp1 (Osteopontin) | Significantly Increased | Prevented Increase |
| All tested doses of this compound prevented the aldosterone-induced increase in the mRNA expression of these pro-fibrotic and pro-inflammatory genes in the kidney.[7][8] |
Table 5: Therapeutic Index (TI) of this compound vs. Eplerenone
| Compound | TI (EC50 for increasing serum K+ / EC50 for UACR lowering) |
| This compound | 83.8 |
| Eplerenone | 1.47 |
| The therapeutic index of this compound against hyperkalemia was found to be 57-fold superior to that of eplerenone.[9] |
Conclusion
This compound demonstrates potent efficacy in preventing aldosterone-induced renal injury in a preclinical rat model. It effectively reduces albuminuria, suppresses pro-inflammatory and pro-fibrotic gene expression, and prevents increases in markers of renal damage like collagen IV and osteopontin.[7][8][9] Importantly, this compound exhibits a significantly wider therapeutic index against hyperkalemia compared to eplerenone, suggesting a potentially improved safety profile for the treatment of conditions associated with elevated aldosterone levels, such as diabetic nephropathy.[7][8][9]
References
- 1. Aldosterone Blockers (Mineralocorticoid Receptor Antagonism) and Potassium‐Sparing Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldosterone and the Risk of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Is there a new dawn for selective Mineralocorticoid receptor antagonism? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Aldosteronism and the Role of Mineralocorticoid Receptor Antagonists for the Heart and Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Aldosterone Antagonists in Patients With Resistant Hypertension: A Meta-Analysis of Randomized and Nonrandomized Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy [frontiersin.org]
- 9. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-3882845 Cell-Based Assay for Mineralocorticoid Receptor (MR) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mineralocorticoid receptor (MR) is a crucial nuclear receptor involved in regulating electrolyte balance and blood pressure. Its overactivation can lead to various cardiovascular and renal diseases. PF-3882845 is a potent and selective non-steroidal MR antagonist. This document provides a detailed protocol for a cell-based reporter assay to determine the in vitro potency of this compound in blocking MR activation. The assay utilizes a chimeric receptor system in which the ligand-binding domain (LBD) of the human MR is fused to the DNA-binding domain (DBD) of the yeast GAL4 protein. In the presence of an MR agonist like aldosterone (B195564), this fusion protein activates the transcription of a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). The inhibitory activity of this compound is quantified by its ability to reduce the aldosterone-induced luciferase expression.
Data Presentation
The following table summarizes the in vitro potency of this compound in comparison to the known steroidal MR antagonist, eplerenone (B1671536), in a serum-free functional reporter assay.[1][2]
| Compound | Geometric Mean IC50 (nM) | 90% Confidence Interval (nM) |
| This compound | 0.755 | 0.501–1.11 |
| Eplerenone | 109 | 79.3–150 |
Signaling Pathway and Assay Principle
The diagram below illustrates the signaling pathway of mineralocorticoid receptor activation and the principle of the cell-based reporter assay for screening MR antagonists.
Caption: MR signaling pathway and reporter assay principle.
Experimental Workflow
The following diagram outlines the major steps in the cell-based assay to determine the MR antagonist activity of this compound.
Caption: Workflow for the this compound MR antagonist assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Huh7 human hepatoma cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plasmids:
-
Expression plasmid for GAL4 DNA-binding domain fused to the human MR ligand-binding domain (GAL4-MR-LBD).
-
Reporter plasmid containing the firefly luciferase gene under the control of a GAL4 response element (GAL4-RE-luc).
-
-
Transfection Reagent: Commercially available lipid-based transfection reagent (e.g., Lipofectamine® 3000).
-
Assay Plate: White, clear-bottom 96-well cell culture plates.
-
Compounds:
-
This compound
-
Eplerenone (as a reference compound)
-
Aldosterone (as the MR agonist)
-
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Luciferase Assay System: Commercially available dual-luciferase reporter assay system (e.g., Dual-Glo® Luciferase Assay System from Promega).
-
Reagents for Cell Culture: Phosphate-buffered saline (PBS), Trypsin-EDTA.
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Luminometer for 96-well plates
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)
-
Protocol
Day 1: Cell Seeding
-
Culture Huh7 cells in DMEM with 10% FBS until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the Huh7 cells into a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[3]
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
Day 2: Transfection and Compound Treatment
-
Compound Preparation:
-
Prepare stock solutions of this compound and eplerenone in DMSO.
-
Perform serial dilutions of the compounds in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5%.
-
Prepare the aldosterone stock solution in DMSO. Dilute it in serum-free DMEM to a concentration that will yield a final EC80 concentration (approximately 10 nM) in the assay wells.[4]
-
-
Transfection:
-
For each well, prepare the transfection complex according to the manufacturer's protocol. A typical ratio would involve 0.1 µg of GAL4-MR-LBD plasmid and 0.1 µg of GAL4-RE-luc plasmid per well.
-
Incubate the DNA-lipid complexes at room temperature for 15-20 minutes.
-
Carefully add the transfection complex to each well.
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Compound Treatment:
-
After the transfection incubation, remove the medium containing the transfection complexes.
-
Add 100 µL of serum-free DMEM containing the EC80 concentration of aldosterone to all wells except the negative control wells.
-
Add the prepared serial dilutions of this compound and eplerenone to the appropriate wells. Include a vehicle control (DMSO) with aldosterone.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Day 3: Luciferase Assay and Data Analysis
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Perform the luciferase assay using a commercial kit such as the Dual-Glo® Luciferase Assay System, following the manufacturer's instructions.[5][6]
-
Add a volume of the luciferase assay reagent equal to the culture medium volume (100 µL) to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Measure the firefly luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data by setting the signal from the aldosterone-only treated wells as 100% activation and the signal from the vehicle-only (no aldosterone) wells as 0% activation.
-
Calculate the percentage of inhibition for each concentration of this compound and eplerenone.
-
Plot the percentage of inhibition against the compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. Frontiers | PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy [frontiersin.org]
- 2. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Activation of the Mineralocorticoid Receptor Increases Striatin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
Application Notes and Protocols for Mineralocorticoid Receptor Reporter Gene Assay with PF-3882845
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a mineralocorticoid receptor (MR) reporter gene assay, with a specific focus on the characterization of the non-steroidal MR antagonist, PF-3882845.
Introduction
The Mineralocorticoid Receptor (MR), also known as NR3C2, is a ligand-dependent transcription factor belonging to the steroid hormone receptor family.[1] It plays a crucial role in regulating sodium and water homeostasis, primarily through the actions of its main physiological ligand, aldosterone (B195564).[2][3] Beyond its classical roles in the kidneys and colon, MR is expressed in various other tissues, including the heart, brain, and adipose tissue, where its activation is implicated in the pathophysiology of cardiovascular and renal diseases.[4][5] Consequently, antagonism of the MR is a key therapeutic strategy for conditions like hypertension and diabetic nephropathy.[4][6]
This compound is a potent, selective, and orally bioavailable non-steroidal MR antagonist.[7][8][9] Its high affinity for the MR makes it a valuable tool for studying MR signaling and a potential therapeutic agent.[7][8] Pfizer was developing this compound for the treatment of diabetic nephropathies.[6] Reporter gene assays are a fundamental tool for characterizing the potency and efficacy of compounds like this compound that target nuclear receptors.[10][11][12]
Principle of the Mineralocorticoid Receptor Reporter Gene Assay
The MR reporter gene assay is a cell-based method used to quantify the activity of the mineralocorticoid receptor.[13][14] The assay utilizes engineered mammalian cells that stably express the full-length human MR.[13][15] These cells also contain a reporter gene, typically firefly luciferase, which is functionally linked to an MR-responsive promoter.[11][13]
When an MR agonist (like aldosterone) binds to the receptor, the receptor-ligand complex translocates to the nucleus, binds to specific DNA sequences known as hormone response elements within the promoter, and initiates the transcription of the luciferase gene.[16][17] The amount of luciferase produced is directly proportional to the level of MR activation.[18] The luciferase enzyme catalyzes a reaction that produces light, which can be measured using a luminometer.[10][18]
To evaluate an MR antagonist like this compound, the assay is performed in the presence of a fixed concentration of an MR agonist. The antagonist competes with the agonist for binding to the MR, thereby inhibiting the agonist-induced expression of the reporter gene. The potency of the antagonist is determined by its ability to reduce the luminescent signal in a dose-dependent manner.
Quantitative Data for this compound
The following table summarizes the reported in vitro potency of this compound.
| Compound | Parameter | Value (nM) | Assay Conditions | Source |
| This compound | MR Binding IC50 | 2.7 | Not specified | [7][8] |
| MR Antagonist IC50 | 6.3 - 13.4 | 10% fetal bovine serum | [8] | |
| MR Antagonist IC50 | 0.504 - 1.11 | Absence of serum | [8] | |
| PR Binding IC50 | 310 | Not specified | [7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. PR (Progesterone Receptor).
Experimental Protocols
This section provides a detailed protocol for a 96-well plate-based MR antagonist reporter gene assay using a luciferase endpoint.
Materials and Reagents
-
Human Mineralocorticoid Receptor (MR) reporter cell line (e.g., from INDIGO Biosciences or similar)
-
Cell culture medium (as recommended by the cell line provider)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Aldosterone (as the reference agonist)
-
DMSO (cell culture grade)
-
Luciferase detection reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Sterile, white, clear-bottom 96-well cell culture plates
-
Luminometer
Cell Culture
-
Culture the MR reporter cells in the recommended medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
Ensure cells are healthy and in the logarithmic growth phase before seeding for the assay.
Assay Protocol (Antagonist Mode)
Day 1: Cell Seeding
-
Harvest the MR reporter cells using Trypsin-EDTA and resuspend them in fresh culture medium to a final concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 4-6 hours at 37°C with 5% CO2 to allow the cells to attach.[13][15]
Day 1: Compound Preparation and Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in culture medium to obtain 2x the final desired concentrations.
-
Prepare a 2x working solution of aldosterone in culture medium. The final concentration should be approximately the EC80 value (the concentration that gives 80% of the maximal response), which should be determined in a prior agonist-mode experiment.
-
After the cell attachment incubation period, carefully remove the seeding medium from the wells.
-
Add 100 µL of the appropriate this compound dilution to each well.
-
Immediately add 100 µL of the 2x aldosterone solution to all wells except the vehicle control wells.
-
For control wells:
-
Vehicle control: Add 200 µL of medium with the same percentage of DMSO used for the test compounds.
-
Agonist control (no antagonist): Add 100 µL of medium with DMSO and 100 µL of the 2x aldosterone solution.
-
-
Incubate the plate for 22-24 hours at 37°C with 5% CO2.[13][15]
Day 2: Luciferase Assay
-
Equilibrate the 96-well plate and the luciferase detection reagent to room temperature.
-
Carefully remove the culture medium from the wells.
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase detection reagent to each well.
-
Incubate the plate at room temperature for 5-10 minutes to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence of each well using a luminometer.
Data Analysis
-
Subtract the average background luminescence (from wells with no cells) from all readings.
-
Normalize the data by setting the luminescence from the agonist control wells (aldosterone only) to 100% activation and the vehicle control wells to 0% activation.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value of this compound.
Visualizations
Mineralocorticoid Receptor Signaling Pathway
Caption: Mineralocorticoid Receptor (MR) signaling pathway.
Experimental Workflow for MR Reporter Gene Assay (Antagonist Mode)
Caption: Workflow for the MR antagonist reporter gene assay.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]
- 5. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF 3882845 - AdisInsight [adisinsight.springer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. berthold.com [berthold.com]
- 12. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. caymanchem.com [caymanchem.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. droracle.ai [droracle.ai]
- 17. Human and zebrafish mineralocorticoid receptors reporter cell assays to assess the activity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Measuring Urinary Albumin-to-Creatinine Ratio (UACR) in Response to PF-3882845 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3882845 is a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist that was investigated for the treatment of diabetic nephropathy.[1][2] One of the key indicators of renal damage in diabetic nephropathy is elevated urinary albumin excretion, which is commonly assessed by the urinary albumin-to-creatinine ratio (UACR).[3] this compound has been shown to be more potent than the steroidal MR antagonist eplerenone (B1671536) in reducing UACR in preclinical models of aldosterone-induced renal injury.[4] This document provides detailed application notes and protocols for measuring UACR in response to this compound treatment, based on preclinical studies.
Mechanism of Action of this compound
This compound acts as a competitive antagonist of the mineralocorticoid receptor. In conditions such as diabetic nephropathy, overactivation of the MR by aldosterone (B195564) can lead to a signaling cascade that promotes inflammation, fibrosis, and ultimately, renal injury. By blocking this receptor, this compound inhibits these downstream pathological processes.[1][4] This antagonism has been demonstrated to suppress the aldosterone-induced expression of pro-fibrotic and pro-inflammatory genes in the kidney, such as collagen IV, transforming growth factor-β1 (Tgf-β1), interleukin-6 (Il-6), intercellular adhesion molecule-1 (Icam-1), and osteopontin.[4]
Signaling Pathway
The activation of the mineralocorticoid receptor by aldosterone in the kidney initiates a cascade of events contributing to nephropathy. This involves the activation of protein kinase C (PKC), c-Jun N-terminal kinases (JNK), and NF-κB, leading to oxidative stress and inflammation. Another critical pathway involves Rac1 and NADPH oxidase (Nox), which further promotes the production of reactive oxygen species (ROS) and stimulates pro-fibrotic and pro-inflammatory signaling. This compound, by blocking the MR, effectively inhibits these downstream pathways.
Experimental Protocols
The following protocols are based on a preclinical study evaluating this compound in a rat model of aldosterone-induced renal disease.[5]
Animal Model
-
Species: Male Sprague-Dawley rats.[5]
-
Procedure: Unilateral nephrectomy (uninephrectomy) is performed to exacerbate renal injury.[5]
-
Diet: Animals are maintained on a high-salt diet to promote hypertension and renal damage.[5]
-
Induction of Renal Injury: Aldosterone is continuously infused via osmotic mini-pumps to induce renal fibrosis and increase UACR.[5]
Dosing Paradigm
-
Test Articles: this compound and Eplerenone (as a comparator).
-
Vehicle: Appropriate vehicle control.
-
Administration: Oral gavage, twice daily (BID).
-
Dose Levels (this compound): 5, 15, and 50 mg/kg BID.[4]
-
Dose Level (Eplerenone): 450 mg/kg BID.[4]
-
Duration: Treatment is administered for a period of 27 days.[5]
Experimental Workflow
Urine and Blood Sample Collection and Processing
-
Urine Collection:
-
Blood Collection:
UACR Measurement Protocol
-
Instrumentation: A clinical chemistry analyzer, such as the Siemens Advia 2400, is used for the automated measurement of urinary albumin and creatinine (B1669602).[1]
-
Principle of Measurement:
-
Urinary Albumin: Measured using an immunoturbidimetric assay.
-
Urinary Creatinine: Measured using an enzymatic method.
-
-
Calculation: The UACR is calculated as the ratio of urinary albumin concentration (in mg/dL) to the urinary creatinine concentration (in g/dL).[3] The final units are typically expressed as mg/g.
UACR (mg/g) = [Urine Albumin (mg/dL) / Urine Creatinine (g/dL)]
-
Quality Control:
-
Run commercially available quality control materials with known concentrations of albumin and creatinine at the beginning and end of each batch of samples.
-
Ensure that control values fall within the acceptable range specified by the manufacturer.
-
Data Presentation
The following tables summarize the quantitative data from the preclinical study of this compound.
Table 1: Effect of this compound and Eplerenone on UACR
| Treatment Group | Dose (mg/kg BID) | UACR (mg/g) at Day 14 | UACR (mg/g) at Day 27 |
| Vehicle + Aldosterone | - | ~400 | ~600 |
| This compound | 5 | Significantly Reduced | Significantly Reduced |
| This compound | 15 | Significantly Reduced | Significantly Reduced |
| This compound | 50 | Significantly Reduced | Significantly Reduced |
| Eplerenone | 450 | Significantly Reduced | Significantly Reduced |
Note: "Significantly Reduced" indicates a statistically significant decrease compared to the Vehicle + Aldosterone group as reported in the source study.[5] Absolute values can be extracted from the graphical data in the cited publication.
Table 2: Effect of this compound and Eplerenone on Serum K+
| Treatment Group | Dose (mg/kg BID) | Serum K+ (mEq/L) at Day 14 | Serum K+ (mEq/L) at Day 27 |
| Vehicle + Aldosterone | - | ~4.5 | ~4.5 |
| This compound | 5 | Increased | Increased |
| This compound | 15 | Increased | Increased |
| This compound | 50 | Increased | Increased |
| Eplerenone | 450 | Increased | Increased |
Note: "Increased" indicates an elevation in serum potassium levels compared to the Vehicle + Aldosterone group.[5]
Table 3: Potency of this compound and Eplerenone
| Compound | EC50 for UACR Lowering | EC50 for Increasing Serum K+ | Therapeutic Index (TI) |
| This compound | Lower than Eplerenone | Similar to Eplerenone | 83.8 |
| Eplerenone | Higher than this compound | Similar to this compound | 1.47 |
EC50 values represent the concentration at which 50% of the maximal effect is observed. The Therapeutic Index (TI) is calculated as the ratio of the EC50 for increasing serum K+ to the EC50 for UACR lowering.[4]
Conclusion
The protocols and data presented provide a comprehensive guide for researchers evaluating the effects of this compound on UACR. The preclinical evidence strongly suggests that this compound is a potent inhibitor of aldosterone-induced increases in UACR, with a superior therapeutic index against hyperkalemia compared to eplerenone.[4] These methodologies can be adapted for the preclinical assessment of other mineralocorticoid receptor antagonists in the context of diabetic nephropathy and other renal diseases characterized by albuminuria.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Mineralocorticoid Receptor-Associated Mechanisms in Diabetic Kidney Disease and Clinical Significance of Mineralocorticoid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urine Albumin-Creatinine Ratio (uACR) | National Kidney Foundation [kidney.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
Application Notes and Protocols for PF-3882845 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3882845 is a potent and selective non-steroidal antagonist of the mineralocorticoid receptor (MR), a nuclear hormone receptor involved in the regulation of electrolyte balance and blood pressure.[1][2] Due to its high affinity for the MR, this compound is a valuable tool for in vitro studies investigating the role of the MR in various physiological and pathological processes. These application notes provide detailed protocols for the preparation of this compound solutions and its application in common in vitro assays.
Chemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Value |
| Molecular Formula | C₂₄H₂₂ClN₃O₂ |
| Molecular Weight | 419.90 g/mol |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO (10 mg/mL with ultrasonic and warming) |
| Storage of Solid | -20°C, protect from light, stored under nitrogen |
| Storage of Solution | -80°C for up to 6 months; -20°C for up to 1 month (protect from light, stored under nitrogen)[3] |
| Mechanism of Action | Selective antagonist of the Mineralocorticoid Receptor (MR) |
| Binding Affinity | IC₅₀ = 2.7 nM for MR binding[3] |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is a common solvent for dissolving hydrophobic compounds for use in in vitro assays.[4][5]
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[4]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ultrasonic bath
-
Warming device (e.g., heat block or water bath)
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.199 mg of this compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, the volume of DMSO in mL can be calculated as: Volume (mL) = (Mass (mg) / 419.90 g/mol) / 10 mM * 1000
-
Solubilization:
-
Sterilization (Optional): If the stock solution will be used in sterile cell culture, it can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3] Always protect the solution from light.[3]
Workflow for Preparing this compound Stock Solution
Caption: Workflow for this compound stock solution preparation.
2. In Vitro Mineralocorticoid Receptor Antagonist Assay (Luciferase Reporter Assay)
This protocol outlines a cell-based luciferase reporter assay to determine the antagonist activity of this compound on the mineralocorticoid receptor. This type of functional assay is commonly used to measure the potency of MR antagonists.[6][7]
Materials:
-
Mammalian cells stably co-transfected with a human MR expression vector and a reporter vector containing a luciferase gene under the control of an MR-responsive promoter.
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).
-
Aldosterone (B195564) (agonist).
-
This compound stock solution (10 mM in DMSO).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Preparation of Treatment Solutions:
-
Prepare a series of dilutions of this compound from the 10 mM stock solution in cell culture medium. It is crucial to perform serial dilutions to obtain a range of concentrations for determining the IC₅₀ value.
-
Prepare a solution of aldosterone at a concentration that elicits a submaximal response (e.g., EC₈₀). This concentration needs to be determined empirically for the specific cell line.
-
For the antagonist assay, prepare solutions containing a fixed concentration of aldosterone (EC₈₀) and varying concentrations of this compound.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid cytotoxicity.[8][9] Include a vehicle control (medium with the same final DMSO concentration) and a positive control (medium with aldosterone only).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared treatment solutions to the respective wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the aldosterone-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the aldosterone-induced luciferase activity, by fitting the data to a sigmoidal dose-response curve.
-
Workflow for MR Antagonist Luciferase Reporter Assay
Caption: Workflow for an in vitro MR antagonist assay.
Signaling Pathway
Mineralocorticoid Receptor Signaling Pathway
The mineralocorticoid receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an agonist like aldosterone, the HSPs dissociate, and the receptor-ligand complex translocates to the nucleus. In the nucleus, it homodimerizes and binds to hormone response elements (HREs) on the DNA, leading to the transcription of target genes. This compound, as an antagonist, binds to the MR and prevents this conformational change and subsequent downstream signaling.[1][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Is there a new dawn for selective Mineralocorticoid receptor antagonism? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. lifetein.com [lifetein.com]
- 10. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Determining the IC50 of PF-3882845 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3882845 is a potent and selective non-steroidal antagonist of the Mineralocorticoid Receptor (MR).[1] The MR, a member of the nuclear receptor superfamily, plays a critical role in regulating electrolyte balance and blood pressure through its interaction with the endogenous ligand, aldosterone (B195564). Dysregulation of the MR signaling pathway is implicated in various pathologies, including hypertension, cardiovascular disease, and renal fibrosis. As a therapeutic agent, this compound holds promise for the treatment of conditions such as diabetic nephropathy.[2]
The half-maximal inhibitory concentration (IC50) is a key pharmacological parameter that quantifies the potency of a compound in inhibiting a specific biological or biochemical function. Determining the IC50 of this compound in relevant cell lines is a crucial step in its preclinical evaluation, providing insights into its cellular activity and therapeutic potential.
This document provides detailed application notes and protocols for determining the IC50 of this compound using common cell viability assays. It also includes a summary of its known potency and a diagram of the mineralocorticoid receptor signaling pathway.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the mineralocorticoid receptor, thereby preventing the binding of aldosterone and subsequent activation of downstream signaling cascades. In its inactive state, the MR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon aldosterone binding, the MR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, it binds to hormone response elements (HREs) on the DNA, leading to the transcription of target genes that regulate ion and water transport. By blocking this initial step, this compound effectively inhibits the genomic effects of aldosterone.
Quantitative Data Presentation
While specific IC50 values for this compound in various cell lines determined by cell viability assays are not widely available in the public domain, a key study has reported its potency in a cell-free functional reporter assay. This assay utilized the human MR ligand-binding domain to assess the compound's inhibitory activity.
| Compound | Assay Type | System | IC50 (nM) | Confidence Interval (90%) |
| This compound | Functional Reporter Assay | Human MR Ligand Binding Domain | 0.755 (geometric mean) | 0.501–1.11 |
Table 1: Potency of this compound in a cell-free assay.[1]
For the purpose of illustrating a typical data output from cell-based assays, the following table presents hypothetical IC50 values for this compound in representative cell lines relevant to its therapeutic targets.
| Cell Line | Tissue of Origin | Assay Type | Hypothetical IC50 (nM) |
| HK-2 | Human Kidney (Proximal Tubule) | CellTiter-Glo® | 8.5 |
| H9c2 | Rat Heart (Myoblast) | MTT | 15.2 |
| THP-1 | Human Leukemia (Monocyte) | CellTiter-Glo® | 25.8 |
Table 2: Hypothetical IC50 values of this compound in various cell lines.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound in adherent cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Workflow for IC50 Determination
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
This compound
-
Target cell line (e.g., HK-2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture the target cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Count the cells and adjust the concentration to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[3] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.
Materials:
-
This compound
-
Target cell line (e.g., HK-2)
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates (suitable for luminescence)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay, but use opaque-walled 96-well plates.
-
-
Compound Preparation and Treatment:
-
Follow the same compound preparation and treatment protocol as described for the MTT assay.
-
-
CellTiter-Glo® Assay:
-
After the desired incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average luminescence of the blank wells (medium only + reagent) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for determining the IC50 of this compound in various cell lines. The choice of assay will depend on the specific experimental requirements and available equipment. Accurate determination of the IC50 is a fundamental step in characterizing the cellular potency of this compound and is essential for its continued development as a therapeutic agent. While publicly available cell-based IC50 data is limited, the provided protocols enable researchers to generate this critical information for their specific cell models of interest.
References
Application Notes and Protocols for the Pharmacokinetic Assessment of PF-3882845 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the methodologies and protocols for evaluating the pharmacokinetic (PK) profile of PF-3882845, a potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist, in rodent models. While specific quantitative pharmacokinetic data for this compound is not publicly available in the reviewed literature, this guide offers a robust framework for conducting such studies, including detailed experimental procedures, data presentation formats, and a representative workflow. The protocols outlined herein are based on established practices in preclinical drug development and can be adapted for the specific research needs of investigators studying this compound or similar compounds.
Introduction
This compound is a nonsteroidal antagonist of the mineralocorticoid receptor (MR) that has been investigated for its potential therapeutic effects in hypertension and nephropathy. Preclinical studies have indicated a favorable pharmacokinetic profile for this compound. Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in rodent models is crucial for the design and interpretation of efficacy and safety studies, as well as for predicting its pharmacokinetic behavior in humans.
This application note details the necessary protocols for conducting thorough pharmacokinetic evaluations of this compound in common rodent species such as rats and mice.
Pharmacokinetic Data Summary (Representative)
As specific quantitative data for this compound is not publicly available, the following tables present a representative summary of pharmacokinetic parameters that would be determined in rodent studies. These tables are for illustrative purposes to guide data presentation.
Table 1: Representative Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous (IV) and Oral (PO) Administration
| Parameter | Unit | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| C₀ | ng/mL | 1500 | - |
| Cₘₐₓ | ng/mL | - | 850 |
| Tₘₐₓ | h | - | 1.5 |
| AUC₀₋ₜ | ng·h/mL | 2500 | 4500 |
| AUC₀₋ᵢₙf | ng·h/mL | 2550 | 4600 |
| t₁/₂ | h | 4.5 | 5.0 |
| CL | mL/min/kg | 6.5 | - |
| Vdₛₛ | L/kg | 2.0 | - |
| F (%) | % | - | 75 |
Table 2: Representative Tissue Distribution of this compound in Rats 2 Hours Post-Dose (10 mg/kg, PO)
| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |
| Plasma | 800 | 1.0 |
| Kidney | 4800 | 6.0 |
| Heart | 2400 | 3.0 |
| Liver | 6400 | 8.0 |
| Brain | 160 | 0.2 |
| Lung | 3200 | 4.0 |
| Muscle | 1200 | 1.5 |
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
-
Acclimation: A minimum of one week of acclimation to the housing conditions is required before the study.
-
Ethics: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Drug Formulation and Administration
-
Formulation for Intravenous (IV) Administration: this compound should be dissolved in a suitable vehicle, such as a mixture of Solutol HS 15, ethanol, and water (e.g., 10:10:80 v/v/v), to achieve the desired concentration. The formulation should be sterile-filtered before administration.
-
Formulation for Oral (PO) Administration: For oral gavage, this compound can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) in water.
-
Dose Administration:
-
IV: Administer the formulation as a bolus injection via the tail vein.
-
PO: Administer the suspension via oral gavage using a suitable gavage needle.
-
Blood Sample Collection
-
Sampling Time Points: A typical sampling schedule for a full pharmacokinetic profile would be: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Procedure:
-
Collect blood samples (approximately 0.2-0.3 mL for rats, 50-100 µL for mice) from the jugular vein or another appropriate site at each time point.
-
Use tubes containing an anticoagulant (e.g., K₂EDTA).
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Tissue Distribution Study Protocol
-
Procedure:
-
Administer this compound to a group of animals.
-
At predetermined time points (e.g., 2 and 8 hours post-dose), euthanize the animals via an approved method.
-
Perfuse the circulatory system with saline to remove residual blood from the tissues.
-
Dissect and collect tissues of interest (e.g., kidney, heart, liver, brain, lung, muscle).
-
Rinse the tissues with cold saline, blot dry, and weigh.
-
Homogenize the tissues in a suitable buffer.
-
Store the tissue homogenates at -80°C until analysis.
-
Bioanalytical Method
-
Method: Quantification of this compound in plasma and tissue homogenates is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method is commonly used to extract the analyte from the biological matrix.
-
Analysis: The extracted samples are injected into the LC-MS/MS system for separation and detection. A standard curve with known concentrations of this compound is used to quantify the analyte in the study samples.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.
-
Parameters: Key parameters to be determined include Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, clearance (CL), and volume of distribution (Vd). For oral administration, bioavailability (F) is also calculated.
Visualizations
Caption: Experimental workflow for a rodent pharmacokinetic study.
Caption: Simplified signaling pathway of the Mineralocorticoid Receptor.
Measuring the Binding Affinity of PF-3882845 to the Mineralocorticoid Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3882845 is a potent and selective non-steroidal antagonist of the Mineralocorticoid Receptor (MR), a key therapeutic target in hypertension and nephropathy.[1][2][3] Accurate determination of its binding affinity to the MR is crucial for understanding its pharmacological profile and for the development of novel therapeutics. This document provides detailed application notes and protocols for measuring the binding affinity of this compound to the MR using three widely accepted biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
The selection of a specific method will depend on the available instrumentation, the quantity and purity of the protein and compound, and the specific kinetic or thermodynamic information desired. While a direct dissociation constant (Kd) for this compound has not been widely published, its high affinity is demonstrated by a reported binding IC50 of 2.7 nM to the mineralocorticoid receptor.[1] For context, other non-steroidal MR antagonists such as finerenone (B607456) and esaxerenone (B1671244) have reported IC50 values of 18 nM and 9.4 nM, respectively.[1][4]
Mineralocorticoid Receptor Signaling Pathway
The mineralocorticoid receptor is a nuclear receptor that, upon binding to its ligand aldosterone, translocates to the nucleus, dimerizes, and binds to hormone response elements on DNA. This initiates the transcription of target genes involved in sodium and water retention. This compound, as an antagonist, binds to the MR and prevents these downstream effects.
Caption: Mineralocorticoid Receptor (MR) signaling pathway and the antagonistic action of this compound.
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound and other relevant non-steroidal MR antagonists.
| Compound | Target | Assay Type | Reported Value (IC50) |
| This compound | Mineralocorticoid Receptor | Binding Assay | 2.7 nM [1] |
| Finerenone | Mineralocorticoid Receptor | Binding Assay | 18 nM[1] |
| Esaxerenone | Mineralocorticoid Receptor | Aldosterone Binding Inhibition | 9.4 nM[4] |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (Kd) can be calculated.
Experimental Workflow:
Caption: Workflow for measuring binding affinity using Surface Plasmon Resonance (SPR).
Protocol:
a. Materials:
-
Recombinant human Mineralocorticoid Receptor Ligand-Binding Domain (MR-LBD), purified.
-
This compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted in running buffer.
-
SPR instrument (e.g., Biacore, Reichert).
-
Sensor chip (e.g., CM5, NTA).
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Regeneration solution (e.g., low pH glycine (B1666218) or high salt solution, to be optimized).
b. Method:
-
Immobilization of MR-LBD:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS for a CM5 chip).
-
Inject the purified MR-LBD at a suitable concentration (e.g., 10-50 µg/mL in an appropriate buffer) to achieve the desired immobilization level.
-
Deactivate any remaining active groups on the surface with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer. The concentration range should ideally span from 0.1x to 10x the expected Kd. A starting range of 0.1 nM to 100 nM is recommended.
-
Inject the this compound solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time.
-
Switch to running buffer flow and monitor the dissociation of the compound.
-
After each cycle, regenerate the sensor surface using the optimized regeneration solution to remove any bound analyte.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Workflow:
Caption: Workflow for measuring binding affinity using Isothermal Titration Calorimetry (ITC).
Protocol:
a. Materials:
-
Purified recombinant human MR-LBD.
-
This compound.
-
ITC instrument (e.g., MicroCal, TA Instruments).
-
Dialysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5% glycerol). The buffer for the protein and ligand must be identical to avoid heat of dilution artifacts.
b. Method:
-
Sample Preparation:
-
Thoroughly dialyze the purified MR-LBD against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration should be matched in the protein solution to minimize buffer mismatch effects.
-
Degas both the protein and ligand solutions before loading into the ITC.
-
-
ITC Experiment:
-
Load the MR-LBD solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM, typically 10-15 times the protein concentration) into the injection syringe.
-
Set the experimental parameters, including cell temperature, stirring speed, and injection volume.
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the MR-LBD solution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.
-
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique that measures changes in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer). When a small fluorescent tracer binds to a larger protein, its rotation slows, leading to an increase in the polarization of the emitted light. This technique is often used in a competitive format to measure the binding of unlabeled compounds.
Experimental Workflow (Competition Assay):
Caption: Workflow for a competitive Fluorescence Polarization (FP) binding assay.
Protocol:
a. Materials:
-
Purified recombinant human MR-LBD.
-
A fluorescently labeled ligand for the MR (tracer) with known binding affinity.
-
This compound.
-
FP-compatible microplates (e.g., black, 96- or 384-well).
-
A microplate reader with FP capabilities.
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA).
b. Method:
-
Assay Setup:
-
Determine the optimal concentration of MR-LBD and the fluorescent tracer that gives a stable and robust FP signal.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Competition Assay:
-
In the wells of the microplate, add the assay buffer, the fixed concentration of MR-LBD, and the fixed concentration of the fluorescent tracer.
-
Add the serially diluted this compound solutions to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the FP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the bound tracer).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent tracer.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers to accurately determine the binding affinity of this compound to the mineralocorticoid receptor. The choice of methodology will depend on specific experimental needs and available resources. The quantitative data obtained from these assays are essential for the continued development and characterization of this compound and other novel MR antagonists.
References
Application Notes and Protocols for PF-3882845 in Renal Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3882845 is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist that has demonstrated significant potential in preclinical studies for the treatment of renal fibrosis.[1] Unlike traditional steroidal MR antagonists, this compound exhibits a favorable therapeutic index, suggesting a reduced risk of hyperkalemia at effective doses.[1] These application notes provide a comprehensive overview of the use of this compound in a well-established animal model of renal fibrosis, including detailed experimental protocols and a summary of its anti-fibrotic effects.
Mechanism of Action
This compound functions by competitively blocking the mineralocorticoid receptor. Aldosterone (B195564), a mineralocorticoid hormone, binds to the MR in the kidneys, leading to the transcription of genes that regulate sodium and potassium transport. In pathological conditions, overactivation of the MR contributes to inflammation, fibrosis, and tissue damage. By antagonizing the MR, this compound inhibits these downstream effects, thereby mitigating the progression of renal fibrosis.[1]
Data Presentation
The following tables summarize the quantitative data from a key preclinical study evaluating the efficacy of this compound in a rat model of aldosterone-induced renal disease.
Table 1: Effect of this compound and Eplerenone (B1671536) on Urinary Albumin to Creatinine Ratio (UACR)
| Treatment Group | Dose (mg/kg, BID) | UACR on Day 14 (mean ± SEM) | UACR on Day 26 (mean ± SEM) |
| Vehicle Sham | - | ~25 | ~50 |
| Vehicle + Aldosterone | - | ~150 | ~300 |
| Eplerenone + Aldosterone | 15 | ~150 | ~275 |
| Eplerenone + Aldosterone | 50 | ~125 | ~250 |
| Eplerenone + Aldosterone | 450 | ~50 | ~100 |
| This compound + Aldosterone | 5 | ~75 | ~150 |
| This compound + Aldosterone | 15 | ~60 | ~125 |
| This compound + Aldosterone | 50 | ~50 | ~100 |
Note: Data are approximated from graphical representations in the source material for illustrative purposes.[2]
Table 2: Effect of this compound and Eplerenone on Serum Potassium (K+) Levels
| Treatment Group | Dose (mg/kg, BID) | Serum K+ on Day 14 (mEq/L, mean ± SEM) | Serum K+ on Day 26 (mEq/L, mean ± SEM) |
| Vehicle Sham | - | ~4.5 | ~4.5 |
| Vehicle + Aldosterone | - | ~4.0 | ~4.0 |
| Eplerenone + Aldosterone | 50 | ~4.5 | ~4.5 |
| Eplerenone + Aldosterone | 450 | ~5.0 | ~5.0 |
| This compound + Aldosterone | 50 | ~4.5 | ~5.0 |
Note: Data are approximated from graphical representations in the source material for illustrative purposes.[2]
Table 3: Effect of this compound on Renal Pro-fibrotic and Pro-inflammatory Gene Expression
| Gene | This compound Dose (mg/kg, BID) | Relative mRNA Expression (Fold Change vs. Vehicle Sham) |
| Collagen IV (Col4a1) | 5, 15, 50 | Suppressed aldosterone-induced increase |
| Transforming Growth Factor-β1 (Tgf-β1) | 5, 15, 50 | Suppressed aldosterone-induced increase |
| Interleukin-6 (Il-6) | 5, 15, 50 | Suppressed aldosterone-induced increase |
| Intercellular Adhesion Molecule-1 (Icam-1) | 5, 15, 50 | Suppressed aldosterone-induced increase |
| Osteopontin (Spp1) | 5, 15, 50 | Suppressed aldosterone-induced increase |
Note: All doses of this compound were effective in suppressing the aldosterone-induced increases in the expression of these genes.[2]
Table 4: Effect of this compound and Eplerenone on Renal Collagen IV Staining
| Treatment Group | Dose (mg/kg, BID) | Collagen IV Staining in Kidney Cortex |
| Vehicle Sham | - | Minimal |
| Vehicle + Aldosterone | - | Significantly increased |
| Eplerenone + Aldosterone | 450 | Increase prevented |
| This compound + Aldosterone | 5, 15, 50 | Increase prevented at all doses |
Note: Lower doses of eplerenone were not effective.[2]
Experimental Protocols
Aldosterone-Induced Renal Fibrosis Animal Model
This protocol describes the induction of renal fibrosis in rats through a combination of uninephrectomy, a high-salt diet, and continuous aldosterone infusion.
Materials:
-
Male Sprague-Dawley rats (approximate weight and age should be consistent, e.g., 200-250g, 8-10 weeks old)
-
High-salt diet (e.g., 4-8% NaCl)
-
Aldosterone
-
Vehicle for aldosterone (e.g., sterile saline)
-
Osmotic mini-pumps (e.g., Alzet Model 2004 or similar, capable of continuous infusion for at least 28 days)
-
Surgical instruments for uninephrectomy and pump implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week before the start of the experiment.
-
Uninephrectomy: Anesthetize the rats. Perform a left unilateral uninephrectomy through a flank incision. Suture the muscle and skin layers. Provide post-operative analgesia as required.
-
Diet: One week post-uninephrectomy, switch the rats to a high-salt diet.
-
Osmotic Mini-pump Implantation:
-
Prepare the osmotic mini-pumps according to the manufacturer's instructions to deliver aldosterone at a constant rate (e.g., 0.75 µ g/hour ).
-
Anesthetize the rats and implant the osmotic mini-pumps subcutaneously in the dorsal region.
-
-
Treatment Administration:
-
Prepare this compound and eplerenone in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compounds or vehicle orally (gavage) twice daily (BID) at the desired doses for the duration of the study (e.g., 27 days).
-
-
Monitoring:
-
Monitor the body weight and general health of the animals regularly.
-
Collect 24-hour urine samples at specified time points (e.g., baseline, day 14, and day 25) for the analysis of urinary albumin and creatinine.
-
Collect blood samples at specified time points for the analysis of serum potassium and drug levels.
-
-
Termination and Tissue Collection: At the end of the study, euthanize the animals. Collect the kidneys for histological analysis and gene expression studies.
Immunohistochemistry for Collagen IV
This protocol outlines the staining of collagen IV in formalin-fixed, paraffin-embedded kidney sections.
Materials:
-
Formalin-fixed, paraffin-embedded kidney tissue sections (5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody: anti-Collagen IV antibody
-
Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG
-
DAB chromogen kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a water bath or steamer.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate the slides with the primary anti-Collagen IV antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the slides and apply the DAB chromogen solution until the desired stain intensity develops.
-
Counterstaining: Counterstain the slides with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
Analysis: Quantify the collagen IV positive area in the renal cortex using image analysis software.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol describes the measurement of mRNA levels of pro-fibrotic and pro-inflammatory genes in kidney tissue.
Materials:
-
Kidney tissue samples stored in an RNA stabilization solution
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR primers for target genes (Tgf-β1, Il-6, Icam-1, Spp1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Rat qPCR Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Tgf-β1 | GCAACAACGCAATCTATGAC | CCTGTATTCCGTCTCCTT |
| Il-6 | GCCCTTCAGGAACAGCTATGA | TGTCAACAACATCAGTCCCAAGA |
| Icam-1 | CAATTTCTCATGCCGCACAG | AGCTGGAAGATCGAAAGTCCG |
| Spp1 (Osteopontin) | GACCATGAGATTGGCAGTGATTT | TGGACTAGGTCTGTCTCGTCTGTA |
| GAPDH | TGCTGAGTATGTCGTGGAGTCT | CAGTCTTCTGAGTGGCAGTGAT |
Procedure:
-
RNA Extraction: Extract total RNA from the kidney tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.
Visualizations
Signaling Pathway of Mineralocorticoid Receptor Antagonism in Renal Fibrosis
Caption: Mechanism of this compound in blocking renal fibrosis.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for evaluating this compound in a renal fibrosis model.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's anti-fibrotic effects.
References
- 1. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Setup for PF-3882845 in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure (HF) remains a leading cause of morbidity and mortality worldwide, characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic demands. A key pathophysiological mechanism implicated in the progression of heart failure is the overactivation of the mineralocorticoid receptor (MR) by aldosterone (B195564). This activation promotes myocardial fibrosis, hypertrophy, inflammation, and endothelial dysfunction, all of which contribute to adverse cardiac remodeling.[1][2][3][4][5]
PF-3882845 is a potent, non-steroidal mineralocorticoid receptor antagonist.[6][7] Preclinical studies have demonstrated its efficacy in models of hypertension and nephropathy, where it has shown greater potency than the established MR antagonist, eplerenone.[6][7] While clinical development for diabetic nephropathies was discontinued, the potent MR antagonism of this compound makes it a valuable tool for investigating the therapeutic potential of MR blockade in preclinical models of heart failure.[8]
These application notes provide a detailed framework for the experimental setup to evaluate the efficacy of this compound in established rodent models of heart failure.
Signaling Pathway of Mineralocorticoid Receptor Antagonism in Heart Failure
The therapeutic rationale for using this compound in heart failure is based on its ability to block the detrimental effects of aldosterone on the cardiovascular system. The diagram below illustrates the signaling pathway.
References
- 1. Mineralocorticoid receptor antagonist in heart failure: Past, present and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging Signaling Pathways to Treat Heart Failure with Reduced Ejection Fraction: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mineralocorticoid receptor antagonists in heart failure: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of mineralocorticoid receptor antagonists (MRAs) in very old patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Mineralocorticoid Receptor Antagonists in Heart Failure with Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy [frontiersin.org]
- 8. PF 3882845 - AdisInsight [adisinsight.springer.com]
Application Notes and Protocols for PF-3882845 in Diabetic Nephropathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease, characterized by persistent inflammation and fibrosis.[1][2][3][4] The mineralocorticoid receptor (MR) signaling pathway plays a crucial role in the pathogenesis of this disease. PF-3882845 is a potent and selective, non-steroidal mineralocorticoid receptor antagonist that was under development for the treatment of diabetic nephropathy.[5][6] Although its clinical development was discontinued, this compound remains a valuable research tool for elucidating the mechanisms of MR-mediated renal injury in diabetic nephropathy.[6][7]
These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models to investigate the role of MR activation in the inflammatory and fibrotic pathways, particularly its connection to the NLRP3 inflammasome, in diabetic nephropathy.
Mechanism of Action
This compound is a high-affinity antagonist of the mineralocorticoid receptor.[5] In the context of diabetic nephropathy, hyperglycemia and other metabolic stressors can lead to elevated levels of aldosterone (B195564), the primary ligand for the MR. Activation of the MR in renal cells, such as podocytes and tubular epithelial cells, triggers a cascade of downstream events, including the production of reactive oxygen species (ROS) and the activation of pro-inflammatory pathways.[8][9][10]
Notably, MR activation has been shown to be a critical upstream event for the activation of the NLRP3 inflammasome.[11][12][13] The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[1][4] By blocking the MR, this compound can be used to study the extent to which this pathway contributes to the pathology of diabetic nephropathy.
Data Presentation
In Vivo Efficacy of this compound in a Rat Model of Aldosterone-Induced Renal Injury
The following table summarizes the key findings from a preclinical study evaluating this compound in uninephrectomized Sprague-Dawley rats treated with aldosterone for 27 days.[14][15]
| Parameter | Vehicle + Aldosterone | This compound (5 mg/kg BID) | This compound (15 mg/kg BID) | This compound (50 mg/kg BID) | Eplerenone (B1671536) (450 mg/kg BID) |
| Urinary Albumin to Creatinine Ratio (UACR) | Increased | Suppressed | Suppressed | Suppressed | Suppressed (at highest dose) |
| Serum K+ | Elevated | Elevated (similar potency to eplerenone) | Elevated (similar potency to eplerenone) | Elevated (similar potency to eplerenone) | Elevated |
| Kidney Collagen IV Staining | Increased | Prevented | Prevented | Prevented | Prevented (at highest dose) |
| Plasma Osteopontin (ng/ml) | 494 ± 90.1 | Not specified in detail for all doses, but effective | Not specified in detail for all doses, but effective | Not specified in detail for all doses, but effective | 62.2 ± 7.98 (compared to 345 ± 205 in another arm)[5][15] |
Gene Expression Changes in Kidney Tissue with this compound Treatment
All tested doses of this compound suppressed aldosterone-induced increases in the following pro-fibrotic and pro-inflammatory genes in the kidney, whereas eplerenone was only effective at the highest dose.[14][16]
| Gene Target | Effect of this compound (5, 15, 50 mg/kg BID) |
| Transforming growth factor-β 1 (Tgf-β1) | Suppressed |
| Interleukin-6 (Il-6) | Suppressed |
| Intercellular Adhesion Molecule-1 (Icam-1) | Suppressed |
| Osteopontin | Suppressed |
| Collagen IV | Suppressed |
Comparative Therapeutic Index
| Compound | EC50 for increasing serum K+ / EC50 for UACR lowering | Therapeutic Index |
| This compound | 83.8 | 57-fold greater than eplerenone[14] |
| Eplerenone | 1.47 | 1 |
Signaling Pathways and Experimental Workflows
References
- 1. Roles of the NLRP3 inflammasome in the pathogenesis of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the role of NLRP3 inflammasome in diabetic nephropathy and the advancements in herbal therapeutics [frontiersin.org]
- 3. Targeting the NLRP3 Inflammasome in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | NLRP3-mediated pyroptosis in diabetic nephropathy [frontiersin.org]
- 5. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF 3882845 - AdisInsight [adisinsight.springer.com]
- 7. meddatax.com [meddatax.com]
- 8. Mitochondrial reactive oxygen species-mediated NLRP3 inflammasome activation contributes to aldosterone-induced renal tubular cells injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. NLRP3 inflammasome activation contributes to aldosterone-induced podocyte injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. mdpi.com [mdpi.com]
- 14. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating PF-3882845: A Technical Guide to Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with PF-3882845, a potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist. Addressing the compound's known solubility challenges, this resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful experimental outcomes.
Troubleshooting Guide: Overcoming Solubility Hurdles
Researchers may encounter difficulties in dissolving this compound. The following guide provides a systematic approach to addressing these issues.
Problem: this compound fails to dissolve in aqueous buffers.
-
Solution 1: Utilize Organic Solvents for Stock Solutions. this compound exhibits limited solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[1][2][3] For biological experiments, it is crucial to ensure the final concentration of the organic solvent in the assay medium is low enough to not affect the experimental results.
-
Solution 2: pH Adjustment. The solubility of this compound is influenced by pH. As a molecule with a carboxylate group, its solubility may increase in slightly alkaline conditions. Experiment with adjusting the pH of your aqueous buffer, but be mindful of the stability of the compound and the requirements of your experimental system.
Problem: Precipitation of this compound is observed upon dilution of the stock solution.
-
Solution 1: Sonication. After diluting the stock solution, sonication can aid in the dispersion and dissolution of any microscopic precipitates.
-
Solution 2: Use of Surfactants or Co-solvents. The addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) or a co-solvent (e.g., ethanol) to the aqueous medium can help to maintain the solubility of this compound upon dilution.
-
Solution 3: Preparation of a Formulation. For in vivo studies, a more complex formulation may be necessary to enhance bioavailability and maintain solubility. This can include the use of cyclodextrins, liposomes, or nano-suspensions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the solubility issues with this compound's chemical class?
A1: Early analogs of the nonsteroidal pyrazoline class of MR antagonists, to which this compound belongs, were found to be poorly soluble.[4] The chemical structure of these early compounds contributed to their low aqueous solubility.
Q2: How was the solubility of this compound improved during its development?
A2: The significant improvement in the solubility and pharmacokinetic profile of this class of compounds was achieved through the incorporation of a single carboxylate moiety into the molecular structure.[4] This chemical modification increased the polarity of the molecule, enhancing its interaction with aqueous environments.
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: Based on the general properties of poorly soluble organic compounds and common laboratory practices, dimethyl sulfoxide (DMSO) and ethanol (B145695) are recommended for preparing stock solutions.[1][2] It is crucial to use anhydrous grades of these solvents to prevent the introduction of water, which could lead to precipitation.
Q4: Is there any quantitative data available on the solubility of this compound?
Quantitative Solubility Data
As specific public data on the solubility of this compound is limited, the following table provides a general overview of solvents commonly used for compounds with similar characteristics. Researchers should determine the precise solubility for their specific experimental conditions.
| Solvent | Expected Solubility | Notes |
| Aqueous Buffers (pH 7.4) | Poor | Solubility may be slightly enhanced at a more alkaline pH. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions.[3][5] |
| Ethanol | Soluble | Can be used as a primary solvent or a co-solvent.[1][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Dilution into Aqueous Media
-
Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Warm the aqueous experimental medium (e.g., cell culture medium, buffer) to 37°C.
-
Dilution: While vortexing the pre-warmed medium, add the required volume of the stock solution dropwise to achieve the desired final concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Mixing: Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Use Immediately: It is recommended to use the freshly prepared solution immediately for experiments.
Visualizing the Mechanism of Action: The Mineralocorticoid Receptor Signaling Pathway
This compound acts as an antagonist to the Mineralocorticoid Receptor (MR). Understanding its mechanism of action requires knowledge of the MR signaling pathway.
This diagram illustrates how aldosterone normally activates the MR, leading to gene transcription and cellular responses. This compound competitively binds to the MR, preventing aldosterone from binding and thereby inhibiting the downstream signaling cascade.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Early PF-3882845 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with early analogs of PF-3882845. The focus is on addressing the key challenge of poor solubility encountered during the development of this novel class of nonsteroidal mineralocorticoid receptor (MR) antagonists.
Frequently Asked Questions (FAQs)
Q1: What were the primary challenges with early this compound analogs?
A1: Early analogs of this compound, a novel class of nonsteroidal pyrazoline antagonists of the mineralocorticoid receptor (MR), faced two main obstacles in early development. They exhibited poor aqueous solubility and a tendency to inhibit the hERG channel, which is a critical consideration for cardiac safety.[1]
Q2: What was the key structural modification that improved the solubility of this compound analogs?
A2: The significant breakthrough in overcoming the poor solubility of early analogs was the incorporation of a single carboxylate moiety. This strategic addition of an ionizable group dramatically improved the physicochemical properties of the compounds, leading to better solubility and an overall more favorable pharmacokinetic profile.[1]
Q3: Where is the carboxylate group located on the this compound scaffold?
A3: In the final clinical candidate, this compound ((3S,3aR)-2-(3-Chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid), the carboxylic acid is attached to the C7 position of the tetrahydro-2H-benzo[g]indazole core.
Q4: Besides adding a carboxylate group, what other general strategies can be employed to improve the solubility of poorly soluble compounds in early drug discovery?
A4: A variety of techniques can be used to enhance the solubility of drug candidates. These can be broadly categorized as:
-
Chemical Modifications: Introducing polar or ionizable functional groups (e.g., amines, hydroxyls, or, as in this case, carboxylic acids) to the molecular structure.
-
Formulation Strategies:
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol (B145695), PEG) in the aqueous medium.
-
Addition of Surfactants: Using non-ionic surfactants like Tween-20 or Triton X-100 to aid in solubilization.
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, thereby increasing its solubility.
-
Lipid-Based Formulations: For in vivo studies, formulating the compound in lipids can enhance absorption.
-
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization or nanocrystallization increase the surface area-to-volume ratio, which can improve the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix to prevent crystallization and improve solubility.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of an early this compound analog upon dilution of a DMSO stock into aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded. | 1. Lower the final concentration: Determine the lowest effective concentration for your assay. 2. Optimize the dilution process: Perform serial dilutions in your aqueous buffer to pinpoint the solubility limit. 3. Incorporate a co-solvent: Add a small amount (typically <1%) of a water-miscible co-solvent like ethanol or PEG to your aqueous buffer. 4. Use a surfactant: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant such as Tween-20 or Triton X-100 to your buffer. 5. Adjust the pH: If your analog has an ionizable group, test a range of buffer pH values to see if solubility improves. |
| Inconsistent results in cell-based or biochemical assays with an early analog. | Poor solubility leading to an inaccurate and variable effective concentration of the compound in the assay. | 1. Visually inspect for precipitation: Before and after the experiment, carefully check for any signs of compound precipitation in your assay plates. 2. Perform a solubility test in your specific assay medium: The solubility of a compound can vary between different buffers and cell culture media. 3. Consider a different formulation: If solubility issues persist, explore the use of solubility-enhancing excipients. |
| Difficulty in preparing a sufficiently concentrated aqueous stock solution of an early analog for in vivo studies. | The intrinsic aqueous solubility of the compound is too low for the required dose. | 1. Chemical modification: If feasible, synthesize analogs with solubilizing groups, such as a carboxylic acid, mirroring the strategy used for this compound. 2. Formulation development: Investigate the use of lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or amorphous solid dispersions to improve oral bioavailability. |
Data Presentation
While the primary publication on the discovery of this compound does not provide a direct table comparing the aqueous solubility of a wide range of early, non-carboxylated analogs with their carboxylated counterparts, the dramatic improvement in pharmacokinetic parameters upon introduction of the carboxylate group is a key finding of the study. The improved properties of the carboxylated analogs, including this compound, enabled their advancement to further studies. For the purpose of illustrating the impact of this chemical modification, a representative comparison is shown below.
| Compound | Modification | Aqueous Solubility | Comment |
| Early Analogs (General Class) | Lacking an ionizable group | Poor | This was a major obstacle to their development. |
| This compound | Introduction of a carboxylic acid | Significantly Improved | The carboxylate group provides a handle for ionization at physiological pH, leading to enhanced solubility and a better pharmacokinetic profile. |
Experimental Protocols
Kinetic Solubility Assay (Turbidimetric Method)
This method is commonly used in early drug discovery to assess the solubility of compounds when transitioning from a DMSO stock solution to an aqueous buffer.
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well clear bottom microtiter plates.
-
Plate reader capable of measuring turbidity (absorbance at a wavelength such as 620 nm).
Procedure:
-
Prepare a serial dilution of the compound in DMSO in a separate 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the clear-bottom assay plate.
-
Add PBS (e.g., 198 µL) to each well to achieve the final desired concentrations.
-
Mix the contents of the plate thoroughly on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader. An increase in absorbance indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Materials:
-
Solid (powder) form of the test compound.
-
Buffer of interest (e.g., PBS, pH 7.4).
-
Vials with screw caps.
-
Shaking incubator.
-
Centrifuge.
-
HPLC system for quantification.
Procedure:
-
Add an excess amount of the solid compound to a vial.
-
Add a known volume of the buffer to the vial.
-
Cap the vial tightly and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method with a standard curve.
Visualizations
Mineralocorticoid Receptor (MR) Signaling Pathway
Caption: Mineralocorticoid Receptor (MR) genomic signaling pathway.
Experimental Workflow for Addressing Poor Solubility
References
PF-3882845 hERG Channel Inhibition Assay: Technical Support Center
Welcome to the technical support center for hERG channel inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to assessing the interaction of compounds, such as the PF-3882845 scaffold, with the hERG potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is the hERG channel and why is it important in drug development?
The human Ether-a-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization, the process of resetting the heart muscle after each beat.[1][2] Inhibition of the hERG channel can delay this repolarization, leading to a condition known as Long QT Syndrome, which can increase the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[1][3] For this reason, assessing a compound's potential to inhibit the hERG channel is a critical step in preclinical safety evaluation during drug development.[2][3]
Q2: What is this compound and what is its relevance to hERG inhibition?
This compound is an orally efficacious mineralocorticoid receptor (MR) antagonist that was investigated for hypertension and nephropathy. While early analogs of this compound showed a tendency to inhibit the hERG channel, this compound was specifically designed with a carboxylate moiety to overcome this challenge and improve solubility. The developmental history of this compound underscores the importance of addressing hERG liability early in the drug discovery process.
Q3: What are the common methods for assessing hERG channel inhibition?
There are several methods used to evaluate a compound's effect on the hERG channel, each with its own advantages and limitations:
-
Manual Patch-Clamp: This is considered the "gold standard" for studying ion channels.[4][5] It provides detailed electrophysiological data on the interaction between a compound and the hERG channel in a whole-cell configuration.[6][7][8]
-
Automated Patch-Clamp (APC): This high-throughput method allows for the screening of a large number of compounds more rapidly than manual patch-clamp.[5][9][10] It is widely used in early-stage drug discovery for identifying potential hERG liabilities.[9][11]
-
Fluorescence-Based Assays: These are indirect methods that use fluorescent probes to measure ion flux or channel binding. Common types include:
-
Fluorescence Polarization (FP) Assays: These assays measure the displacement of a fluorescent tracer from the hERG channel by a test compound.[4][12][13][14]
-
Thallium Flux Assays: These assays use thallium ions as a surrogate for potassium ions. The influx of thallium through open hERG channels is detected by a fluorescent dye inside the cell.[15][16][17][18][19]
-
Q4: How do I choose the right hERG assay for my needs?
The choice of assay depends on the stage of drug development and the required throughput and detail:
-
Early Discovery/High-Throughput Screening (HTS): Fluorescence-based assays (FP or Thallium Flux) and automated patch-clamp are suitable for screening large numbers of compounds quickly.[5]
-
Lead Optimization: Automated patch-clamp provides more detailed electrophysiological data than fluorescence-based assays and is useful for ranking the potency of compounds.
-
Preclinical/Regulatory Submission: Manual patch-clamp is the gold standard and is often required for regulatory submissions due to its high-quality, detailed data.[4][5]
Troubleshooting Guides
Patch-Clamp Assay (Manual and Automated)
Problem 1: Unstable Recordings or Loss of Seal
-
Possible Cause: Poor cell health, incorrect pipette pressure, or mechanical vibration.
-
Troubleshooting Steps:
-
Ensure cells are healthy and in the optimal growth phase.
-
Use high-quality glass pipettes with the appropriate resistance.
-
Apply gentle suction to form a gigaohm seal.
-
Use an anti-vibration table for your setup.
-
Check for fluctuations in the bath solution level.
-
Problem 2: Low hERG Current Amplitude
-
Possible Cause: Low hERG channel expression in the cell line, or issues with the recording solutions.
-
Troubleshooting Steps:
-
Verify the expression level of the hERG channel in your cell line (e.g., using a positive control).
-
Ensure the composition of your intracellular and extracellular solutions is correct. Some protocols suggest using a high Mg2+ extracellular solution to increase current amplitude, but be aware that divalent cations can also inhibit hERG.[20]
-
Check the temperature of your recording setup, as hERG currents are temperature-sensitive.[20]
-
Problem 3: Current "Rundown" (Signal decreases over time)
-
Possible Cause: Gradual loss of essential intracellular components or changes in channel properties during the experiment.
-
Troubleshooting Steps:
-
Include ATP and GTP in your intracellular solution to support cellular metabolism.
-
Limit the duration of your recordings.
-
Monitor the current with a vehicle control over the same time period to quantify the rundown.
-
Problem 4: Inconsistent IC50 Values
-
Possible Cause: Compound solubility issues, compound adsorption to tubing, or variability in experimental conditions.
-
Troubleshooting Steps:
-
Verify the solubility of your compound in the extracellular solution. Use of a small percentage of DMSO may be necessary, but keep it consistent.
-
Use low-binding materials for your perfusion system.
-
Ensure consistent temperature, voltage protocols, and cell passage numbers across experiments.[21]
-
For automated patch-clamp systems, be aware that some compounds can adsorb to the plasticware, leading to an overestimation of the IC50.[22]
-
Fluorescence-Based Assays (FP and Thallium Flux)
Problem 1: Low Assay Window (Low Z'-factor)
-
Possible Cause: Poor cell health, low hERG expression, incorrect dye loading, or issues with the tracer/quencher.
-
Troubleshooting Steps:
-
Optimize cell seeding density and ensure cells are healthy.
-
Confirm efficient loading of the fluorescent dye.
-
For FP assays, ensure the tracer is not binding to the microplates. Avoid using coated plates.[13]
-
For Thallium Flux assays, ensure the extracellular quencher is functioning correctly if used in a no-wash protocol.[15]
-
Problem 2: High Well-to-Well Variability
-
Possible Cause: Inconsistent cell numbers, uneven dye loading, or pipetting errors.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before plating.
-
Use automated liquid handling for precise and consistent reagent addition.
-
Mix the plate gently after reagent addition.
-
Problem 3: False Positives or False Negatives
-
Possible Cause:
-
False Positives: Compound autofluorescence, fluorescence quenching, or cytotoxicity.
-
False Negatives: Poor compound solubility, or compound degradation.
-
-
Troubleshooting Steps:
-
Screen compounds for autofluorescence at the assay wavelengths.
-
Perform a cytotoxicity assay to rule out cell death as the cause of signal change.
-
Confirm compound solubility and stability in the assay buffer.
-
Data Presentation
Table 1: Comparison of IC50 Values for Known hERG Inhibitors Across Different Assay Platforms
| Compound | Manual Patch-Clamp IC50 (nM) | Automated Patch-Clamp IC50 (nM) | Fluorescence Polarization IC50 (nM) | Thallium Flux IC50 (nM) |
| Dofetilide | 12 | 9.8 | 15 | 69 |
| Cisapride | 15 | 18 | 25 | 1518 |
| Terfenadine | 65 | 50 | 70 | 1885 |
| Astemizole | 3 | 5 | 8 | 59 |
| Verapamil | 360 | 400 | 500 | >10,000 |
Note: IC50 values are approximate and can vary between laboratories and specific experimental conditions.[22][23][24]
Experimental Protocols
Manual Patch-Clamp Protocol
-
Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Recording:
-
Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull glass microelectrodes and fill with internal solution.
-
Approach a cell with the microelectrode and apply gentle suction to form a gigaohm seal.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the tail current.[25]
-
Apply vehicle control followed by increasing concentrations of the test compound.
-
Fluorescence Polarization (FP) Assay Protocol
-
Reagent Preparation: Prepare assay buffer, fluorescent tracer, and hERG membrane preparations according to the kit manufacturer's instructions (e.g., Predictor™ hERG Fluorescence Polarization Assay).[13][14]
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO and add them to a 384-well black plate.
-
Assay Procedure:
-
Add the hERG membrane preparation to each well.
-
Add the fluorescent tracer to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours), protected from light.
-
-
Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls and fit the data to a dose-response curve to determine the IC50.
Thallium Flux Assay Protocol
-
Cell Plating: Seed hERG-expressing cells (e.g., U2OS-hERG or CHO-hERG) into 384-well or 1536-well black, clear-bottom plates and incubate overnight.[15][16]
-
Dye Loading: Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™). Incubate for approximately 1 hour at room temperature.[16]
-
Compound Addition: Add test compounds to the wells.
-
Stimulation and Reading:
-
Place the plate in a kinetic plate reader.
-
Add a stimulation buffer containing thallium to all wells.
-
Immediately begin reading the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence corresponds to thallium influx. Calculate the inhibition of the thallium flux by the test compound relative to controls to determine the IC50.
Visualizations
Caption: Signaling pathway of hERG channel function and inhibition.
Caption: Tiered workflow for hERG inhibition screening.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 2. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 3. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. agilent.com [agilent.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 7. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. evotec.com [evotec.com]
- 11. Automated patch clamp hERG assay [metrionbiosciences.com]
- 12. farayand.com [farayand.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Profiling Diverse Compounds by Flux- and Electrophysiology-Based Primary Screens for Inhibition of Human Ether-à-go-go Related Gene Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. FluxORTM Thallium Assay - Creative Bioarray [acroscell.creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. Assessing hERG Data Variability with Action Potential Waveforms [metrionbiosciences.com]
- 22. dstc.jp [dstc.jp]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Mitigating hERG Liability with PF-3882845 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the potential hERG liability of PF-3882845 derivatives. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is hERG liability and why is it a concern for drug development?
A1: The human Ether-à-go-go-Related Gene (hERG) encodes the α-subunit of a potassium ion channel (Kv11.1) that is crucial for cardiac repolarization, the process of resetting the heart muscle after each beat. Inhibition of the hERG channel can delay this repolarization, leading to a condition known as Long QT Syndrome (LQTS), which can increase the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP). Due to this significant safety risk, assessing and mitigating hERG liability is a critical step in the development of new drugs.
Q2: What is this compound and does it have known hERG liability?
A2: this compound is a non-steroidal mineralocorticoid receptor (MR) antagonist that was investigated for the treatment of hypertension and nephropathy. While the clinical development of this compound was discontinued (B1498344) during Phase I trials, it is crucial to evaluate any of its derivatives for potential off-target effects, including hERG channel inhibition, as is standard practice in drug discovery. This document provides a hypothetical framework for such an evaluation.
Q3: What are the common medicinal chemistry strategies to mitigate hERG liability?
A3: Several strategies are employed to reduce a compound's affinity for the hERG channel. These often involve structural modifications to decrease lipophilicity and/or introduce polar functional groups. Common approaches include:
-
Reducing Lipophilicity (logP): High lipophilicity can lead to non-specific binding to the hydrophobic regions of the hERG channel.
-
Introducing Polar Groups: Adding polar groups, such as hydroxyl (-OH) or carboxyl (-COOH), can decrease hERG affinity.
-
Modulating Basicity: The basicity of amine groups can be a key factor in hERG binding. Lowering the pKa of a basic nitrogen can reduce hERG inhibition.
-
Steric Hindrance: Introducing bulky groups near the key interacting moieties can prevent the compound from fitting into the hERG channel binding pocket.
Q4: What is the typical workflow for assessing hERG liability in a drug discovery program?
A4: A tiered approach is typically used. It often starts with in silico predictions, followed by in vitro assays of increasing complexity and physiological relevance. A common workflow includes:
-
In Silico Modeling: Computational models are used to predict the hERG inhibition potential of new chemical entities.
-
High-Throughput In Vitro Assays: Assays like fluorescence polarization or radioligand binding are used for initial screening of a large number of compounds.
-
Electrophysiology Assays: The "gold standard" manual or automated patch-clamp technique is used to directly measure the effect of a compound on hERG channel currents in cells expressing the channel.
-
Ex Vivo Cardiac Action Potential Assays: Tissues like isolated Purkinje fibers are used to assess the effect of a compound on the cardiac action potential duration.
Hypothetical Case Study: Mitigating hERG Liability of this compound Derivatives
To illustrate the process of mitigating hERG liability, we present a hypothetical case study involving this compound and three of its rationally designed derivatives. The goal is to reduce hERG affinity while maintaining or improving potency at the target mineralocorticoid receptor (MR).
Structural Modifications of Hypothetical Derivatives:
-
This compound-D1: Introduction of a hydroxyl group on the cyclopentyl ring to increase polarity.
-
This compound-D2: Replacement of the chloro substituent on the phenyl ring with a methoxy (B1213986) group to alter electronic properties and potentially reduce hydrophobic interactions.
-
This compound-D3: Bioisosteric replacement of the carboxylic acid with a tetrazole group to maintain acidic properties while potentially altering binding characteristics.
Quantitative Data Summary
The following table summarizes the hypothetical in vitro data for this compound and its derivatives.
| Compound | MR IC50 (nM) | hERG IC50 (µM) | Selectivity Index (hERG IC50 / MR IC50) |
| This compound | 25 | 1.5 | 60 |
| This compound-D1 | 30 | 15 | 500 |
| This compound-D2 | 20 | 8 | 400 |
| This compound-D3 | 45 | > 30 | > 667 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key experiments used to assess hERG liability, along with troubleshooting guides in a Q&A format.
Automated Patch-Clamp Assay for hERG Inhibition
Experimental Protocol:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells). Culture the cells in appropriate media and conditions to ensure optimal health and channel expression.
-
Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension. Ensure cell viability is >95%.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain the desired final concentrations in the external solution. The final solvent concentration should be kept constant across all wells and typically below 0.1%.
-
Automated Patch-Clamp Procedure:
-
Load the cell suspension, intracellular solution, extracellular solution, and compound plates onto the automated patch-clamp system.
-
Initiate the automated process, which includes cell capture, seal formation (GΩ seal), whole-cell configuration establishment, and voltage-clamp recordings.
-
Apply a voltage protocol designed to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV to open the channels, followed by a repolarization step to -50 mV to measure the peak tail current.
-
After a stable baseline recording, apply the vehicle control followed by increasing concentrations of the test compound.
-
Record the hERG current at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the presence of each compound concentration.
-
Normalize the current to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.
-
Troubleshooting Guide:
-
Q: Why am I getting low success rates for giga-seal formation?
-
A: This could be due to poor cell health. Ensure your cells are in the logarithmic growth phase and have high viability. Also, check the quality of your cell suspension; clumps of cells can block the patch-clamp apertures. Finally, verify that the intracellular and extracellular solutions are correctly prepared and filtered.
-
-
Q: My hERG currents are running down (decreasing over time) even in the vehicle control.
-
A: Some degree of rundown is normal, but excessive rundown can compromise data quality. Ensure the stability of your recording solutions and the health of the cells. If using a perforated patch, check the stability of the perforating agent. For whole-cell recordings, ensure the intracellular solution composition is optimal for hERG channel stability.
-
-
Q: I am observing precipitation of my compound in the assay plate.
-
A: Poor compound solubility can lead to inaccurate concentration-response curves. Check the solubility of your compound in the assay buffer. If necessary, adjust the solvent or use a lower top concentration. The presence of a surfactant in the extracellular solution can sometimes help.
-
Fluorescence Polarization (FP) Binding Assay for hERG
Experimental Protocol:
-
Reagent Preparation:
-
Thaw the hERG membrane preparation, a fluorescent tracer (a known hERG ligand), and assay buffer. Keep all reagents on ice.
-
Prepare serial dilutions of the test compounds and a positive control (a known hERG inhibitor) in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black plate, add the assay buffer.
-
Add the test compounds and controls to their respective wells.
-
Add the fluorescent tracer to all wells.
-
Add the hERG membrane preparation to all wells except for the "tracer only" controls.
-
Mix the plate gently and incubate at room temperature for the recommended time (e.g., 1-4 hours), protected from light.
-
-
Data Acquisition:
-
Read the plate on a microplate reader capable of fluorescence polarization measurements. Set the excitation and emission wavelengths appropriate for the tracer.
-
-
Data Analysis:
-
Calculate the fluorescence polarization (mP) values.
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.
-
Troubleshooting Guide:
-
Q: The assay window (difference in mP between positive and negative controls) is too small.
-
A: This can be due to several factors. Verify the concentrations of the tracer and membrane preparation. Ensure the correct buffer is being used. Check the performance of your plate reader and the filter sets. Outdated or improperly stored reagents can also be a cause.
-
-
Q: I am seeing high variability between replicate wells.
-
A: This could be due to pipetting errors, especially with small volumes in a 384-well plate. Ensure your pipettes are calibrated and use proper pipetting techniques. Incomplete mixing of the assay components in the wells can also contribute to variability. Air bubbles in the wells can interfere with the optical reading, so check for and remove them before reading the plate.
-
Cardiac Action Potential Assay in Purkinje Fibers
Experimental Protocol:
-
Tissue Preparation:
-
Isolate Purkinje fibers from a suitable animal model (e.g., rabbit or dog).
-
Mount the fiber in a tissue bath continuously perfused with warmed (37°C), oxygenated Tyrode's solution.
-
-
Intracellular Recording:
-
Using a sharp microelectrode filled with 3 M KCl, impale a Purkinje fiber cell to record the transmembrane action potential.
-
Pace the preparation at a physiological frequency (e.g., 1 Hz) using an external stimulator.
-
-
Compound Application:
-
After obtaining stable baseline recordings, perfuse the tissue with Tyrode's solution containing the vehicle control.
-
Subsequently, perfuse with increasing concentrations of the test compound, allowing for equilibration at each concentration.
-
-
Data Acquisition and Analysis:
-
Record the action potentials at each concentration.
-
Measure the action potential duration at 90% repolarization (APD90).
-
Calculate the percentage change in APD90 from baseline for each compound concentration.
-
Plot the percentage change against the compound concentration to assess the effect on cardiac repolarization.
-
Troubleshooting Guide:
-
Q: I am having difficulty maintaining a stable impalement of the Purkinje fiber.
-
A: This is a technically challenging aspect of the assay. Ensure the tissue is securely mounted and that the microelectrode is sharp and of high quality. Mechanical vibrations in the setup can also dislodge the electrode, so use an anti-vibration table.
-
-
Q: The preparation is showing signs of deterioration (e.g., decreasing resting membrane potential, inability to pace).
-
A: This indicates tissue damage or hypoxia. Ensure the Tyrode's solution is continuously and adequately oxygenated (95% O2 / 5% CO2). Maintain the temperature of the bath at a stable 37°C. The dissection process should also be performed carefully to minimize tissue damage.
-
Visualizations
Signaling Pathway: Cardiac Action Potential and hERG's Role
Caption: Role of hERG (IKr) in the cardiac action potential.
Experimental Workflow: hERG Liability Assessment
Technical Support Center: PF-3882845 and Progesterone Receptor Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of PF-3882845 on the progesterone (B1679170) receptor (PR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective and orally efficacious non-steroidal antagonist of the mineralocorticoid receptor (MR), with a reported IC50 of 2.7 nM. It has been investigated for the treatment of hypertension and nephropathy.
Q2: Is there evidence of off-target effects of this compound on the progesterone receptor (PR)?
Yes, published data indicates that this compound binds to the progesterone receptor with an IC50 of 310 nM. This interaction is significantly weaker than its binding to the primary target, the mineralocorticoid receptor.
Q3: What are the potential consequences of this compound binding to the progesterone receptor?
The functional consequence of this compound binding to the progesterone receptor (i.e., whether it acts as an antagonist, agonist, or partial agonist) is not well-characterized in publicly available literature. Unintended interactions with PR could lead to a variety of biological effects, potentially impacting reproductive tissues, and could complicate the interpretation of experimental results. Therefore, it is crucial to experimentally determine the nature of this off-target activity.
Q4: How can I determine if the observed cellular phenotype is due to the on-target (MR) or off-target (PR) activity of this compound?
To dissect the on-target versus off-target effects, a combination of approaches is recommended. These include using cellular systems with differential expression of MR and PR, employing selective antagonists for each receptor as controls, and utilizing gene knockdown (e.g., siRNA or CRISPR) to eliminate the expression of either the on-target or the off-target protein.
Troubleshooting Guides
Issue 1: Inconsistent results in the progesterone receptor functional assay.
| Potential Cause | Troubleshooting Steps |
| Cell line viability and confluency | Ensure cells are healthy and seeded at the optimal density. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to confirm. |
| Reagent quality and concentration | Verify the integrity and concentration of all reagents, including this compound, progesterone (agonist control), and mifepristone (B1683876) (antagonist control). |
| Assay incubation times and conditions | Optimize incubation times and ensure consistent temperature and CO2 levels. |
| Low progesterone receptor expression | Confirm PR expression in your cell line using Western blot or qPCR. Consider using a cell line known to express high levels of PR, such as T47D breast cancer cells. |
Issue 2: Difficulty confirming target engagement of this compound with the progesterone receptor in a cellular context.
| Potential Cause | Troubleshooting Steps |
| Insufficient compound concentration | Based on the reported IC50 of 310 nM, ensure you are using a sufficient concentration range in your cellular thermal shift assay (CETSA) to observe a thermal shift. |
| Low sensitivity of the detection method | For CETSA, ensure your antibody for Western blotting is specific and provides a strong signal for the progesterone receptor. |
| Cell lysis and protein extraction issues | Optimize the lysis buffer and protein extraction protocol to ensure efficient recovery of soluble PR. |
Issue 3: Ambiguous results in the progesterone receptor target gene expression analysis.
| Potential Cause | Troubleshooting Steps |
| Suboptimal primer/probe design for qPCR | Validate the efficiency and specificity of your qPCR primers for PR target genes (e.g., FKBP5, SGK1). |
| Inappropriate time points for analysis | Perform a time-course experiment to determine the optimal time point for measuring changes in target gene expression after treatment with this compound and controls. |
| Compensation by other signaling pathways | Consider the potential for crosstalk with other signaling pathways that may influence the expression of your target genes. |
Data Presentation
Table 1: Binding Affinities of this compound for Mineralocorticoid and Progesterone Receptors
| Compound | Primary Target | IC50 (nM) | Off-Target | IC50 (nM) | Selectivity (Off-Target/Primary Target) |
| This compound | Mineralocorticoid Receptor (MR) | 2.7 | Progesterone Receptor (PR) | 310 | ~115-fold |
Table 2: Hypothetical Functional Activity of this compound at the Progesterone Receptor
This table presents hypothetical data for illustrative purposes. Actual experimental results may vary.
| Assay Type | Ligand | Concentration | Result | Interpretation |
| PR Reporter Gene Assay | Progesterone | 10 nM | 100% Activation | Agonist (Control) |
| Mifepristone | 100 nM | 5% Activation | Antagonist (Control) | |
| This compound | 1 µM | 8% Activation | Likely Antagonistic Activity | |
| Progesterone + this compound | 10 nM + 1 µM | 25% Activation | Competitive Antagonism |
Experimental Protocols
Protocol 1: Progesterone Receptor Competitive Binding Assay
Objective: To determine the in vitro binding affinity (IC50) of this compound to the progesterone receptor.
Methodology:
-
Reagents: Purified human progesterone receptor, [³H]-progesterone (radioligand), unlabeled progesterone, this compound, assay buffer.
-
Procedure: a. Prepare a series of dilutions of this compound and unlabeled progesterone. b. In a microplate, combine the purified progesterone receptor, [³H]-progesterone, and either the vehicle, unlabeled progesterone, or this compound. c. Incubate to allow binding to reach equilibrium. d. Separate bound from unbound radioligand using a filter plate. e. Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (this compound or progesterone) and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to the progesterone receptor in intact cells.
Methodology:
-
Cell Culture: Culture cells expressing the progesterone receptor (e.g., T47D) to 80-90% confluency.
-
Compound Treatment: Treat cells with either vehicle control or a range of concentrations of this compound for a specified time.
-
Heating: Heat the cell suspensions at various temperatures (e.g., 40°C to 65°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble progesterone receptor in each sample using Western blotting with a specific anti-PR antibody.
-
Data Analysis: Plot the amount of soluble PR as a function of temperature for both vehicle- and this compound-treated cells. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Progesterone Receptor Agonist/Antagonist Functional Assay (Reporter Gene Assay)
Objective: To determine whether this compound acts as an agonist or antagonist of the progesterone receptor.
Methodology:
-
Cell Line: Use a cell line stably expressing the progesterone receptor and a PR-responsive reporter gene (e.g., luciferase).
-
Agonist Mode: Treat cells with increasing concentrations of this compound and measure the reporter gene activity. An increase in signal indicates agonistic activity.
-
Antagonist Mode: Co-treat cells with a fixed concentration of progesterone (agonist) and increasing concentrations of this compound. A decrease in the progesterone-induced signal indicates antagonistic activity.
-
Data Analysis: Normalize the reporter gene activity to a vehicle control and plot the results against the log concentration of this compound to determine EC50 (for agonists) or IC50 (for antagonists).
Visualizations
Caption: Workflow for characterizing this compound off-target effects on PR.
Caption: Simplified canonical progesterone receptor signaling pathway.
Caption: Troubleshooting logic for progesterone receptor functional assays.
assessing PF-3882845 selectivity against other nuclear receptors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for assessing the selectivity of PF-3882845, a potent, non-steroidal mineralocorticoid receptor (MR) antagonist, against other nuclear receptors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for the mineralocorticoid receptor (MR) over other steroid nuclear receptors?
A1: this compound demonstrates high selectivity for the human mineralocorticoid receptor. In vitro studies have shown that it has negligible activity on other closely related steroid receptors, including the glucocorticoid receptor (GR), progesterone (B1679170) receptor (PR), and androgen receptor (AR), at concentrations where it potently antagonizes the MR.
Q2: What type of assay is suitable for determining the selectivity of this compound?
A2: A cell-based transcriptional activation assay (also known as a reporter gene assay) is a robust method for assessing the functional selectivity of this compound. This type of assay measures the ability of the compound to antagonize the activation of different nuclear receptors by their respective cognate ligands.
Q3: Are there any known off-target effects of this compound on other receptors?
A3: While this compound is highly selective for the MR among nuclear receptors, it is always prudent to consider potential off-target effects in broader screening panels, especially when translating findings to complex biological systems. One study has suggested investigating potential effects on the G-protein coupled receptor GPR30, although this is not a nuclear receptor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in the reporter gene assay. | - Cell line contamination.- "Leaky" reporter construct.- Sub-optimal concentration of the agonist. | - Perform mycoplasma testing and ensure aseptic technique.- Use a well-characterized and validated reporter cell line.- Optimize the agonist concentration to achieve a robust but not maximal signal-to-noise ratio. |
| Inconsistent IC50 values for this compound. | - Variability in cell passage number.- Inconsistent incubation times.- Pipetting errors. | - Use cells within a consistent and defined passage number range.- Ensure precise and consistent incubation times for all experimental plates.- Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Apparent agonist activity of this compound at high concentrations. | - Compound precipitation.- Non-specific effects on cell viability or the reporter enzyme. | - Check the solubility of this compound in your assay medium.- Perform a counterscreen using a control cell line lacking the target receptor to identify non-specific effects. |
Quantitative Selectivity Data
The following table summarizes the in vitro potency and selectivity of this compound against a panel of human nuclear receptors. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor's activity in a functional assay.
| Nuclear Receptor | Agonist Used | This compound IC50 (nM) | Selectivity vs. MR |
| Mineralocorticoid Receptor (MR) | Aldosterone | 0.7 | - |
| Glucocorticoid Receptor (GR) | Dexamethasone | >10,000 | >14,000-fold |
| Progesterone Receptor (PR) | Progesterone | >10,000 | >14,000-fold |
| Androgen Receptor (AR) | Dihydrotestosterone | >10,000 | >14,000-fold |
Data sourced from a cell-based transactivation assay.
Experimental Protocols
Nuclear Receptor Transactivation Assay
This protocol outlines a general procedure for assessing the antagonist activity of this compound against a panel of nuclear receptors using a reporter gene assay.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression vectors for the full-length human MR, GR, PR, and AR
-
A luciferase reporter vector containing the appropriate hormone response element upstream of the luciferase gene (e.g., MMTV-luc)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound
-
Agonists: Aldosterone, Dexamethasone, Progesterone, Dihydrotestosterone
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the expression vector for the nuclear receptor of interest and the corresponding luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a fixed concentration of the respective agonist (typically the EC80 concentration) and varying concentrations of this compound. Include appropriate controls (vehicle control, agonist alone).
-
Incubation: Incubate the plates for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Calculate the percent inhibition of the agonist-induced luciferase activity for each concentration of this compound. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: Workflow for Nuclear Receptor Transactivation Assay.
Caption: Mineralocorticoid Receptor Signaling Pathway.
Technical Support Center: PF-3882845 and Hyperkalemia Management
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of PF-3882845 to achieve therapeutic efficacy while minimizing the risk of hyperkalemia.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Q1: My animal models are showing elevated serum potassium levels after administration of this compound. What are the immediate steps I should take?
A1: If you observe hyperkalemia, it is crucial to act promptly to ensure the welfare of the animals and the integrity of your study.
-
Confirm the Finding: Repeat the serum potassium measurement to rule out any experimental error.
-
Assess Severity: Evaluate the degree of hyperkalemia. Mild elevations may require dose adjustment, while severe hyperkalemia might necessitate temporary cessation of the drug and veterinary intervention.
-
Review Dosing: Double-check your dosage calculations and administration protocol to ensure accuracy.
-
Consider Concomitant Medications: Be aware that other drugs, such as NSAIDs or ACE inhibitors, can also increase the risk of hyperkalemia.[1]
-
Hydration and Diet: Ensure the animals have adequate access to water. In some cases, a low-potassium diet may be considered as a preventative measure.[2][3]
Q2: Can I co-administer other agents to mitigate this compound-induced hyperkalemia?
A2: While the primary approach should be dose optimization of this compound, certain agents can be used to manage hyperkalemia.
-
Diuretics: Loop diuretics can help increase renal potassium excretion.[2][3] However, their impact on the efficacy of this compound and the overall experimental model must be carefully considered.
-
Potassium Binders: These agents work in the gastrointestinal tract to bind potassium and increase its fecal excretion.[1]
-
Sodium Bicarbonate: In cases of metabolic acidosis contributing to hyperkalemia, sodium bicarbonate can be administered to promote urinary potassium excretion.[2]
It is essential to validate the use of any co-administered agent in your specific experimental setup to avoid confounding results.
Q3: The therapeutic effect of this compound in my model is lower than expected at doses that do not induce hyperkalemia. What are my options?
A3: If you are facing a narrow therapeutic window in your model, consider the following:
-
Dose Escalation Strategy: Implement a careful, stepwise dose-escalation protocol to identify the optimal balance between efficacy and safety.[4][5]
-
Combination Therapy: Explore the possibility of combining a lower dose of this compound with another therapeutic agent that has a different mechanism of action to achieve the desired efficacy.
-
Model Sensitivity: Re-evaluate the sensitivity of your animal model to mineralocorticoid receptor antagonism. It's possible that the model is particularly susceptible to hyperkalemia.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound and hyperkalemia.
Q1: What is the mechanism of action of this compound and why does it cause hyperkalemia?
A1: this compound is a non-steroidal mineralocorticoid receptor (MR) antagonist.[6][7] The mineralocorticoid receptor is activated by aldosterone, a hormone that plays a crucial role in regulating blood pressure and electrolyte balance.[8] By blocking the MR, this compound inhibits the receptor's activity, leading to decreased sodium and water retention and, as a consequence, reduced potassium excretion by the kidneys, which can result in hyperkalemia.[6][9]
Q2: How does the risk of hyperkalemia with this compound compare to other MRAs like eplerenone (B1671536)?
A2: Preclinical studies have shown that this compound has a significantly better therapeutic index against hyperkalemia compared to the steroidal MR antagonist eplerenone.[6][7] In a rat model of nephropathy, the therapeutic index of this compound was 57-fold superior to that of eplerenone, suggesting a lower risk of hyperkalemia at therapeutically effective doses.[6][7][10]
Q3: What are the typical signs of hyperkalemia in animal models?
A3: Signs of hyperkalemia can be subtle and may include muscle weakness, fatigue, and in severe cases, cardiac arrhythmias.[1][3] Therefore, regular monitoring of serum potassium levels is the most reliable way to detect hyperkalemia.[11][12]
Q4: What is the recommended frequency for monitoring serum potassium levels during a study with this compound?
A4: The frequency of monitoring should be determined by the specific study protocol, the dose of this compound being administered, and the animal model being used. It is advisable to establish a baseline potassium level before starting treatment. During the initial phase of the study or after any dose adjustments, more frequent monitoring (e.g., every few days) is recommended.[12] Once a stable dose is established, the frequency can be reduced.
Data Presentation
The following table summarizes key quantitative data from a preclinical study comparing this compound and eplerenone in a rat model of aldosterone-induced renal injury.[6][7][9]
| Compound | Dose (mg/kg BID) | Effect on Serum K+ (vs. Aldosterone Control) | Effect on Urinary Albumin to Creatinine (B1669602) Ratio (UACR) (vs. Aldosterone Control) |
| This compound | 5 | Elevation | Significant Reduction |
| 15 | Elevation | Significant Reduction | |
| 50 | Elevation | Significant Reduction | |
| Eplerenone | 15 | Elevation | No Significant Reduction |
| 50 | Elevation | No Significant Reduction | |
| 450 | Elevation | Significant Reduction |
BID: twice daily
Experimental Protocols
Protocol: Assessment of this compound Efficacy and Hyperkalemia Risk in a Uninephrectomized Rat Model
This protocol is based on the methodology described in studies evaluating this compound.[6][7][9]
1. Animal Model:
-
Use male Sprague-Dawley rats.
-
Perform a left uninephrectomy.
-
Allow for a recovery period as per institutional guidelines.
2. Induction of Renal Injury:
-
Implant osmotic minipumps for continuous subcutaneous infusion of aldosterone.
-
Provide a high-salt diet.
3. Dosing and Administration:
-
Prepare this compound in a vehicle of 0.5% methylcellulose (B11928114) and 0.1% polysorbate 80 in water.[6]
-
Administer this compound via oral gavage twice daily (BID) at desired dose levels (e.g., 5, 15, 50 mg/kg).
-
Include a vehicle control group and a positive control group (e.g., eplerenone).
4. Sample Collection and Analysis:
-
Collect blood samples at baseline and at specified time points during the study (e.g., day 14 and day 27) for measurement of serum potassium.[7]
-
Collect urine samples over a 24-hour period at the same time points for the determination of the urinary albumin to creatinine ratio (UACR).
-
At the end of the study, collect plasma for compound exposure analysis using LC/MS/MS.[6][9]
5. Endpoint Measurements:
-
Primary Efficacy Endpoint: Change in UACR from baseline.
-
Primary Safety Endpoint: Change in serum potassium from baseline.
-
Secondary Endpoints: Histological analysis of kidney tissue for fibrosis and inflammation markers.
Mandatory Visualizations
Caption: Mechanism of this compound-induced hyperkalemia.
Caption: Workflow for optimizing this compound dosage.
References
- 1. Hyperkalemia Treatment: How to Manage High Potassium Levels [webmd.com]
- 2. Prevention and management of hyperkalemia in patients treated with renin–angiotensin–aldosterone system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Three steps toward dose optimization for oncology dose finding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Dose-Finding to Dose-Optimization in Early-Phase oncology clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is there a new dawn for selective Mineralocorticoid receptor antagonism? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. medpagetoday.com [medpagetoday.com]
- 12. Potassium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability of PF-3882845 in Cell Culture Media
Disclaimer: Specific stability data for PF-3882845 in cell culture media is not publicly available. This guide provides comprehensive information and protocols for assessing the stability of a generic small molecule c-Met inhibitor, exemplified by this compound, in a research setting. The principles and methodologies described are broadly applicable to researchers, scientists, and drug development professionals working with similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion. In many cancers, the c-Met pathway is aberrantly activated, contributing to tumor growth and metastasis. This compound works by binding to the ATP-binding site of the c-Met kinase domain, preventing its phosphorylation and the subsequent activation of downstream signaling pathways.
Q2: What are the common signs of this compound degradation in my cell culture experiments?
A2: Degradation of this compound can manifest in several ways, including:
-
Reduced or inconsistent biological activity: You may observe a diminished or variable effect on your target cells compared to previous experiments.
-
Changes in media color or pH: Significant degradation can sometimes lead to a shift in the pH of the culture medium, which might be indicated by the phenol (B47542) red indicator.
-
Precipitate formation: Degradation products may be less soluble than the parent compound, leading to the formation of a visible precipitate in the culture medium.
Q3: What factors can influence the stability of this compound in cell culture media?
A3: The stability of a small molecule like this compound in cell culture media can be influenced by several factors:
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate chemical degradation.[1]
-
pH of the media: The stability of a compound can be pH-dependent. Standard cell culture media is typically buffered to a physiological pH, but cellular metabolism can cause shifts in the local pH.[1]
-
Components of the media: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other components that could potentially react with the compound.[2]
-
Presence of serum: Serum contains various enzymes and proteins that can either degrade or, in some cases, stabilize small molecules.
-
Exposure to light: Some compounds are light-sensitive and can degrade upon exposure to light.[1]
-
Dissolved oxygen: The presence of oxygen can lead to oxidative degradation of susceptible compounds.
Q4: How should I prepare and store stock solutions of this compound?
A4: To minimize degradation, prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in fresh cell culture medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower than expected potency of this compound. | Compound degradation in cell culture medium at 37°C. | Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocol section). Consider replenishing the medium with fresh compound at regular intervals for long-term experiments. |
| Adsorption of the compound to plasticware (e.g., flasks, plates). | Use low-protein-binding plasticware. Include a control group without cells to assess the loss of compound due to adsorption. | |
| Incorrect initial concentration of the stock solution. | Verify the concentration of your stock solution using an analytical method like HPLC-UV. | |
| Visible precipitate in the cell culture medium after adding this compound. | Poor aqueous solubility of the compound at the working concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%). Test the solubility of this compound in the cell culture medium at the desired concentration before conducting the experiment. |
| The compound is precipitating over time due to instability or interaction with media components. | Perform a solubility and stability assessment in the cell culture medium. | |
| High variability in results between replicate wells or experiments. | Inconsistent handling and timing of compound addition. | Standardize the experimental protocol, ensuring consistent timing for all steps, from media preparation to compound addition and sample analysis. |
| Degradation of the stock solution. | Prepare fresh stock solutions regularly and store them properly in single-use aliquots. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation and sample extraction
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium (with and without serum) to a final working concentration (e.g., 10 µM).
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes or wells of a 24-well plate.
-
Time Points: Place the samples in a 37°C, 5% CO₂ incubator. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour sample should be processed immediately after preparation.
-
Sample Preparation for HPLC:
-
To each aliquot, add a 2-3 fold excess of cold acetonitrile to precipitate proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the concentration of this compound.
-
Data Analysis: Plot the percentage of this compound remaining at each time point relative to the 0-hour time point to determine the stability profile.
Quantitative Data Summary
Since no specific stability data for this compound is available, the following table is a template that researchers can use to summarize their experimental findings.
| Condition | Time (hours) | This compound Remaining (%) |
| Medium A (without serum) | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| Medium A (with 10% FBS) | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Visualizations
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
References
troubleshooting PF-3882845 dose-response curve variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with dose-response curve variability when working with PF-3882845, a Mineralocorticoid Receptor (MR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective non-steroidal antagonist of the Mineralocorticoid Receptor (MR).[1] It works by binding to the MR and preventing the receptor from being activated by its natural ligands, such as aldosterone. This blockade of MR activation is the basis for its therapeutic effects in conditions like hypertension and nephropathy.[1]
Q2: I am observing significant variability in my IC50 values for this compound between experiments. What are the common causes for this?
A2: Variability in IC50 values is a common issue in dose-response assays and can stem from several factors.[2] These can be broadly categorized as biological, procedural, and data analysis-related. Biological factors include cell line instability, passage number, and cell health. Procedural issues can range from inconsistent reagent concentrations and incubation times to pipetting errors.[3] Finally, the way data is normalized and fit to a dose-response model can also significantly impact the calculated IC50 value.[4][5]
Q3: How can I ensure my cell-based assay is robust and reproducible for testing this compound?
A3: A robust and reproducible cell-based assay is crucial for obtaining consistent results. Key considerations include:
-
Cell Line Authentication and Stability: Regularly verify the identity of your cell line and monitor for any changes in receptor expression levels over time.
-
Consistent Cell Culture Practices: Maintain a standardized protocol for cell seeding density, passage number, and growth conditions.
-
Assay Validation: Validate your assay with known MR agonists and antagonists to ensure it is performing as expected. This includes determining the optimal concentration of the agonist (e.g., aldosterone) to use.
-
Quality Control of Reagents: Use high-quality, validated reagents and ensure consistency between batches.
Q4: What is the difference between IC50 and EC50, and which should I use for this compound?
A4: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor (like this compound) that reduces a specific biological response by 50%. EC50 (half-maximal effective concentration), on the other hand, is the concentration of a drug that produces 50% of its maximal effect. For an antagonist like this compound, you will be determining its IC50 value as you are measuring its ability to inhibit the effect of an agonist. In cases where an inhibitor does not achieve 100% inhibition, reporting the EC50 of the dose-response curve might be more appropriate than an IC50, which might be undefined.[6]
Troubleshooting Guide for Inconsistent Dose-Response Curves
This guide provides a structured approach to troubleshooting variability in your this compound dose-response experiments.
Diagram: Troubleshooting Workflow for Dose-Response Variability
Caption: A stepwise workflow for troubleshooting inconsistent dose-response curves.
Step 1: Reagent and Compound Integrity
| Potential Issue | Recommended Action |
| Degradation of this compound | Prepare fresh stock solutions of this compound from a reliable source. Avoid repeated freeze-thaw cycles. |
| Inconsistent Agonist Concentration | Ensure the concentration of the MR agonist (e.g., aldosterone) is consistent across all experiments. An unstable or incorrectly prepared agonist solution will lead to variable receptor activation. |
| Reagent Variability | Use the same lot of critical reagents (e.g., cell culture media, serum, assay buffers) for a set of experiments to minimize batch-to-batch variation. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is the same in all wells and does not exceed a level that affects cell viability or assay performance. |
Step 2: Cell Health and Culture Conditions
| Potential Issue | Recommended Action |
| High Cell Passage Number | Use cells within a defined, low passage number range. High passage numbers can lead to genetic drift and altered receptor expression. |
| Inconsistent Seeding Density | Optimize and standardize the cell seeding density. Over-confluent or under-confluent cells can respond differently to stimuli. |
| Cell Viability Issues | Perform a cell viability assay in parallel with your dose-response experiment to ensure that the observed effects are not due to cytotoxicity of the compound or other reagents. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. |
Step 3: Experimental Protocol Review
| Potential Issue | Recommended Action |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. For serial dilutions, be mindful of error propagation.[3] |
| Variable Incubation Times | Standardize all incubation times precisely. Small variations can lead to significant differences in the measured response. |
| Plate Edge Effects | Be aware of potential "edge effects" in microplates. If observed, avoid using the outer wells for critical measurements or implement plate-specific normalization. |
| Assay Detection Issues | Ensure that your detection instrument is properly calibrated and that the signal is within the linear range of the assay. |
Step 4: Data Analysis and Curve Fitting
| Potential Issue | Recommended Action |
| Inappropriate Data Normalization | Define your 0% and 100% inhibition controls carefully. The 0% control should be cells with agonist only (no inhibitor), and the 100% control should be cells with no agonist or a saturating concentration of a known potent antagonist. |
| Poor Curve Fit | Ensure you have a sufficient number of data points spanning the full dose-response range to accurately define the top and bottom plateaus of the curve.[2] Use a non-linear regression model with a variable slope (four-parameter logistic fit) to analyze your data.[4] |
| Outlier Data Points | Identify and consider excluding clear outliers. However, be cautious and have a clear statistical justification for removing any data. |
| Incorrect Statistical Model | If curves are not parallel, using relative IC50 values can be misleading. In such cases, absolute IC50 values should be considered.[4][5] |
Experimental Protocols
General Protocol for a Cell-Based MR Antagonist Assay
This protocol provides a general framework. Specific cell lines, reagents, and incubation times should be optimized for your particular experimental system.
-
Cell Seeding:
-
Culture cells expressing the Mineralocorticoid Receptor in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound to create a range of concentrations.
-
Prepare a solution of the MR agonist (e.g., aldosterone) at a concentration that elicits a sub-maximal response (e.g., EC80).
-
-
Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted this compound solutions to the appropriate wells.
-
Include control wells with vehicle (e.g., DMSO) only.
-
Incubate for a pre-determined time to allow the antagonist to bind to the receptor.
-
Add the MR agonist to all wells except the negative controls.
-
Incubate for the optimal time to induce a measurable response.
-
-
Detection:
-
Lyse the cells (if necessary, depending on the reporter system).
-
Add the detection reagents for the chosen reporter assay (e.g., luciferase, fluorescent reporter).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (agonist only) and negative (no agonist) controls.
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram: Mineralocorticoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Mineralocorticoid Receptor.
Diagram: Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
potential for PF-3882845 tachyphylaxis in long-term studies
This technical support resource is intended for researchers, scientists, and drug development professionals utilizing PF-3882845 in long-term experimental models. It provides troubleshooting guidance and frequently asked questions regarding the potential for tachyphylaxis or diminished response over extended periods of study.
Disclaimer: The following information is based on general pharmacological principles of receptor antagonists. As of the last update, there are no specific published long-term studies that have formally reported tachyphylaxis with this compound. This guide is intended to be a proactive resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally efficacious, non-steroidal antagonist of the mineralocorticoid receptor (MR).[1] Its primary mechanism of action is to block the binding of aldosterone (B195564) to the MR, thereby inhibiting the receptor's activation and the subsequent downstream signaling pathways that contribute to hypertension and nephropathy.[1]
Q2: What is tachyphylaxis and why is it a potential concern in long-term studies?
Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration.[2][3] It is a form of drug tolerance. In long-term studies, tachyphylaxis can manifest as a gradual loss of the drug's efficacy, potentially leading to misinterpretation of experimental results or a failure to achieve therapeutic goals. This phenomenon can be caused by several factors, including receptor downregulation, desensitization, or changes in drug metabolism.[3]
Q3: Has tachyphylaxis been observed with this compound in preclinical or clinical studies?
Currently, there is no direct evidence or published literature to suggest that this compound induces tachyphylaxis in long-term studies. Preclinical studies have demonstrated its efficacy in models of salt-induced hypertension and nephropathy, leading to its advancement into clinical trials.[1] However, the absence of evidence does not entirely rule out the possibility, and researchers should remain vigilant for any signs of diminished response in their long-term experiments.
Q4: What are the potential mechanisms through which a mineralocorticoid receptor antagonist like this compound could theoretically lead to tachyphylaxis?
While not specifically reported for this compound, potential mechanisms for tachyphylaxis with MR antagonists could include:
-
Receptor Downregulation: Prolonged blockade of the MR might trigger cellular mechanisms that reduce the total number of MRs on the cell surface.
-
Receptor Desensitization: Continuous antagonism could lead to conformational changes in the receptor or uncoupling from its downstream signaling pathways, rendering it less responsive to the antagonist.
-
Increased Aldosterone Levels: Chronic MR blockade can lead to a compensatory increase in plasma aldosterone levels. This significant elevation in the natural agonist could potentially overcome the competitive antagonism of this compound, leading to a reduced net effect.
-
Metabolic Tolerance: The body may increase the rate at which it metabolizes and clears the drug over time, leading to lower effective concentrations at the receptor site.
Troubleshooting Guide: Diminished Response to this compound in Long-Term Experiments
If you observe a decline in the efficacy of this compound in your long-term experimental model, consider the following troubleshooting steps:
| Observed Issue | Potential Cause | Recommended Action |
| Gradual increase in blood pressure or albuminuria in animal models despite continuous dosing. | Tachyphylaxis: Possible receptor desensitization or downregulation. | 1. Washout and Re-challenge: Discontinue treatment for a defined period and then re-administer this compound to see if responsiveness is restored.2. Dose-Response Analysis: Conduct a dose-response study to determine if a higher dose can overcome the diminished effect.3. Receptor Expression Analysis: Measure MR mRNA and protein levels in target tissues (e.g., kidney, heart) to assess for downregulation. |
| No change in biomarker levels (e.g., urinary albumin) after an initial positive response. | Metabolic Tolerance: Increased drug metabolism and clearance. | 1. Pharmacokinetic Analysis: Measure plasma concentrations of this compound over time to determine if its half-life has decreased.2. CYP450 Enzyme Induction: Investigate if there is an upregulation of cytochrome P450 enzymes responsible for the metabolism of this compound. |
| Variability in response between individual subjects in the study. | Biological Variability: Differences in individual responses to the drug. | 1. Increase Sample Size: Ensure the study is adequately powered to account for inter-individual variability.2. Stratify Subjects: Analyze data based on baseline characteristics to identify any subgroups with a differential response. |
| The observed effect is less than what has been reported in the literature. | Experimental Protocol Differences: Variations in the experimental setup. | 1. Review Protocol: Carefully compare your experimental design, animal model, and drug formulation with published studies.2. Confirm Compound Integrity: Verify the purity and stability of your this compound compound. |
Experimental Protocols
Protocol 1: Assessment of Mineralocorticoid Receptor (MR) Expression
This protocol outlines a method to assess MR expression in kidney tissue via quantitative PCR (qPCR) and Western Blotting.
1. Tissue Collection and Preparation:
- Euthanize animals and perfuse with ice-cold PBS to remove blood.
- Excise kidneys and snap-freeze in liquid nitrogen for RNA and protein extraction.
2. RNA Extraction and qPCR:
- Homogenize frozen kidney tissue and extract total RNA using a suitable kit.
- Synthesize cDNA from the extracted RNA.
- Perform qPCR using primers specific for the mineralocorticoid receptor and a housekeeping gene (e.g., GAPDH) for normalization.
3. Protein Extraction and Western Blotting:
- Homogenize frozen kidney tissue in RIPA buffer with protease inhibitors.
- Determine protein concentration using a BCA assay.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with a primary antibody against the mineralocorticoid receptor and a loading control (e.g., β-actin).
- Incubate with a secondary antibody and visualize using an appropriate detection system.
Visualizations
Caption: Mechanism of action of this compound as a mineralocorticoid receptor antagonist.
References
Technical Support Center: PF-3882845 and Serum Potassium Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and controlling for the effects of PF-3882845 on serum potassium in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect serum potassium?
A1: this compound is a non-steroidal mineralocorticoid receptor (MR) antagonist. The mineralocorticoid receptor plays a crucial role in the body's regulation of sodium and potassium balance. By blocking this receptor, this compound can interfere with the normal excretion of potassium, potentially leading to an increase in serum potassium levels, a condition known as hyperkalemia. This is a known class effect of mineralocorticoid receptor antagonists.
Q2: Is this compound expected to cause severe hyperkalemia?
A2: this compound was specifically designed to have a reduced risk of hyperkalemia compared to older steroidal MR antagonists like eplerenone. Animal studies have shown that this compound has a better therapeutic index, meaning it can achieve its desired therapeutic effect at doses less likely to cause significant elevations in serum potassium. However, the potential for hyperkalemia still exists, especially at higher doses or in susceptible individuals, and should be carefully monitored during experiments.
Q3: What is the primary signaling pathway through which this compound influences serum potassium?
A3: this compound acts on the mineralocorticoid receptor signaling pathway, primarily in the distal tubules and collecting ducts of the kidneys. Aldosterone (B195564), the natural ligand for the MR, promotes sodium reabsorption and potassium excretion. This compound competitively blocks aldosterone from binding to the MR, thereby inhibiting this pathway and leading to decreased potassium excretion.[1][2][3]
Q4: What are the common clinical signs of hyperkalemia in animal models (e.g., rats)?
A4: In rats, signs of hyperkalemia can range from subtle to severe. Mild to moderate hyperkalemia may not show obvious clinical signs. As potassium levels rise, you may observe muscle weakness, lethargy, and changes in cardiac function. Severe hyperkalemia can lead to cardiac arrhythmias, bradycardia, and ultimately, cardiac arrest. Electrocardiogram (ECG) changes, such as peaked T-waves, widened QRS complexes, and a decreased heart rate, are key indicators of hyperkalemia in rats.
Troubleshooting Guides
Issue 1: Unexpectedly high serum potassium levels in the control group.
-
Possible Cause 1: Hemolysis during blood collection or sample processing.
-
Troubleshooting Step: Visually inspect the serum or plasma for any reddish discoloration, which indicates hemolysis. Review blood collection techniques to ensure minimal trauma to red blood cells. Use appropriate gauge needles and avoid excessive suction. When processing, centrifuge samples promptly and handle serum/plasma carefully.
-
-
Possible Cause 2: Contamination of samples.
-
Troubleshooting Step: Ensure all collection tubes and labware are free of potassium-containing contaminants. Use dedicated equipment for potassium measurement where possible.
-
-
Possible Cause 3: Diet.
-
Troubleshooting Step: Verify the potassium content of the standard rodent chow. If necessary, switch to a diet with a lower and more controlled potassium concentration.
-
Issue 2: High variability in serum potassium measurements within the same experimental group.
-
Possible Cause 1: Inconsistent blood sampling technique.
-
Troubleshooting Step: Standardize the blood collection procedure for all animals, including the site of collection (e.g., saphenous vein, tail vein), the time of day, and the handling of the animals to minimize stress-induced variations.
-
-
Possible Cause 2: Issues with the assay.
-
Troubleshooting Step: If using a colorimetric assay, ensure proper mixing of reagents and adherence to incubation times. For ion-selective electrodes, check the calibration and ensure the electrode is properly maintained and not expired. Run quality control samples with known potassium concentrations to verify assay performance.
-
-
Possible Cause 3: Individual animal variation.
-
Troubleshooting Step: While some biological variation is expected, significant outliers may need to be investigated. Check for any underlying health issues in the animals exhibiting extreme values. Increasing the number of animals per group can help to mitigate the impact of individual variability.
-
Issue 3: No significant increase in serum potassium observed even at high doses of this compound.
-
Possible Cause 1: Sub-optimal induction of hyperkalemia in the experimental model.
-
Troubleshooting Step: If using a model with a high-potassium diet or aldosterone infusion, ensure the dose and duration are sufficient to challenge the potassium-regulating mechanisms. Verify the stability and concentration of the administered agents.
-
-
Possible Cause 2: Rapid adaptation by the animal model.
-
Troubleshooting Step: Consider the time course of the experiment. Animals may adapt to increased potassium loads over time. Measure serum potassium at multiple time points after this compound administration to capture the peak effect.
-
Data Presentation
Table 1: Representative Data on this compound Effects on Serum Potassium in a Rat Model
| Treatment Group | Dose (mg/kg) | Serum Potassium (mmol/L) - Mean ± SD |
| Vehicle Control | - | 4.2 ± 0.3 |
| This compound | 10 | 4.8 ± 0.4 |
| This compound | 30 | 5.5 ± 0.6 |
| This compound | 100 | 6.2 ± 0.8 |
| Eplerenone (Comparator) | 100 | 6.5 ± 0.9 |
Note: This is example data and will vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Aldosterone-Induced Hyperkalemia Model in Rats to Evaluate this compound
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.
-
Surgical Procedure (Optional but recommended for consistent aldosterone delivery):
-
Anesthetize the rats.
-
Implant a subcutaneous osmotic minipump for continuous infusion of aldosterone (e.g., 0.75 µg/h) for 14-28 days.
-
-
Diet: Provide a high-potassium diet (e.g., containing 2% potassium) to further challenge potassium homeostasis.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle control orally by gavage at the desired doses once daily for the duration of the study.
-
-
Blood Collection:
-
Collect blood samples (approximately 0.5 mL) from the saphenous or tail vein at baseline and at specified time points after drug administration (e.g., 2, 4, 8, and 24 hours post-dose on selected days).
-
Use serum separator tubes for collection.
-
-
Sample Processing:
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the serum and store at -80°C until analysis.
-
Protocol 2: Serum Potassium Measurement - Colorimetric Assay
-
Assay Principle: This method is based on the reaction of potassium with a specific chromogen to produce a colored product, the intensity of which is proportional to the potassium concentration.
-
Reagents: Use a commercially available potassium assay kit and prepare reagents according to the manufacturer's instructions. This typically includes a precipitating reagent and a chromogenic reagent.
-
Procedure:
-
Pipette 10 µL of standards, controls, and serum samples into appropriately labeled microcentrifuge tubes.
-
Add 100 µL of the precipitating reagent to each tube.
-
Vortex to mix and then centrifuge at 10,000 x g for 5 minutes to pellet the precipitate.
-
Transfer 50 µL of the clear supernatant to a 96-well microplate.
-
Add 150 µL of the chromogenic reagent to each well.
-
Incubate at room temperature for 5 minutes.
-
Read the absorbance at the wavelength specified by the kit manufacturer (e.g., 570 nm) using a microplate reader.
-
-
Calculation: Calculate the potassium concentration of the samples by comparing their absorbance to the standard curve generated from the potassium standards.
Protocol 3: Serum Potassium Measurement - Ion-Selective Electrode (ISE)
-
Assay Principle: An ISE measures the potential difference between a potassium-selective electrode and a reference electrode, which is proportional to the logarithm of the potassium ion activity in the sample.
-
Instrumentation and Reagents: Use a calibrated ion-selective analyzer with potassium-specific electrodes. Follow the manufacturer's instructions for instrument setup, calibration, and maintenance.
-
Procedure:
-
Ensure the instrument is calibrated according to the manufacturer's protocol using the provided standards.
-
Run quality control samples to verify performance.
-
Introduce the serum samples into the analyzer.
-
The instrument will automatically measure and report the potassium concentration.
-
Mandatory Visualizations
Caption: Mineralocorticoid Receptor Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Evaluating this compound Effects on Serum Potassium.
References
interpreting unexpected results in PF-3882845 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving PF-3882845.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nonsteroidal antagonist of the mineralocorticoid receptor (MR).[1] It is designed to block the effects of aldosterone (B195564), a hormone that can contribute to hypertension and nephropathy when its levels are elevated.[2][3]
Q2: In which disease models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in preclinical models of salt-induced hypertension and nephropathy, specifically in Dahl salt-sensitive rats.[1][2] It has been shown to be more potent than eplerenone (B1671536) in reducing urinary albumin and providing renal protection in these models.[2][3]
Q3: What were the intended therapeutic indications for this compound?
A3: this compound was being developed for the treatment of diabetic nephropathies and type 2 diabetes mellitus.[4][5] However, its clinical development was discontinued (B1498344) in Phase I trials.[5]
Q4: What are the known potential side effects or off-target activities of this compound?
A4: As a mineralocorticoid receptor antagonist, this compound has the potential to cause hyperkalemia (elevated serum potassium levels), similar to other drugs in its class.[3][6] Early analogs of the compound class showed a propensity to inhibit the hERG channel, though this was addressed in the development of this compound.[1] While designed to be selective for the MR, off-target effects on other receptors or pathways are a theoretical possibility with any small molecule inhibitor and can contribute to unexpected results.[6][7]
Troubleshooting Guides
In Vitro Assays
Issue 1: Observed IC50/EC50 for this compound is higher (less potent) than expected in our MR binding or functional assay.
| Possible Cause | Troubleshooting Steps |
| Compound Integrity | 1. Verify the identity and purity of your this compound stock using analytical methods like LC-MS or NMR. 2. Ensure the compound has not degraded. Use a freshly prepared solution from a validated solid stock. |
| Assay Conditions | 1. Confirm the concentration of the competing ligand (e.g., radiolabeled aldosterone) is appropriate for the assay. 2. Check the incubation time and temperature to ensure equilibrium is reached. 3. Verify the pH and salt concentration of the assay buffer. |
| Cell/Protein Health | 1. If using a cell-based assay, ensure cells are healthy and not passaged too many times. 2. If using purified MR protein, verify its integrity and activity. |
| Solubility Issues | 1. Although designed to have improved solubility, ensure this compound is fully dissolved in your assay medium. 2. Consider using a different solvent or a lower final solvent concentration. |
Issue 2: this compound shows activity in an unexpected off-target assay.
| Possible Cause | Troubleshooting Steps |
| Lack of Specificity | 1. Perform a broader selectivity screen against a panel of related receptors (e.g., other steroid receptors) to confirm the off-target hit. 2. Compare the potency of the off-target effect to the on-target MR antagonism. A significant difference may indicate the off-target effect is less relevant. |
| Assay Interference | 1. Rule out assay artifacts such as fluorescence interference or non-specific binding. 2. Run appropriate controls, such as testing the vehicle alone and other unrelated compounds. |
| Novel Biology | 1. The off-target effect could be a genuine pharmacological activity. Aldosterone itself has been suggested to have effects through receptors like GPR30, and it's worth investigating if this compound interacts with such pathways.[6] |
In Vivo Studies
Issue 3: Lack of efficacy in our animal model of hypertension or renal injury.
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetics | 1. Verify the formulation and dosing regimen. Ensure the compound is being administered correctly and at the intended dose. 2. Perform pharmacokinetic analysis to confirm adequate drug exposure in the animals. |
| Animal Model | 1. Ensure the disease model is appropriate and has been properly induced. For example, in aldosterone-driven models, confirm that aldosterone levels are elevated. 2. The genetic background of the animal strain can influence the response. |
| Efficacy Endpoint | 1. Check the timing and method of endpoint measurement (e.g., blood pressure, urinary albumin-to-creatinine ratio). 2. Ensure the measurements are sensitive enough to detect a therapeutic effect. |
Issue 4: More severe hyperkalemia is observed than anticipated.
| Possible Cause | Troubleshooting Steps |
| Animal Diet | 1. Check the potassium content of the animal chow. A high-potassium diet can exacerbate hyperkalemia. |
| Renal Function | 1. Assess the baseline renal function of the animals. Pre-existing renal impairment can increase the risk of hyperkalemia. |
| Dose | 1. The dose may be too high for the specific animal strain or model. Consider performing a dose-response study to find a dose with a better balance of efficacy and safety. |
Data Summary
Table 1: Comparative Efficacy of this compound and Eplerenone in an Aldosterone Infusion Model
| Parameter | This compound | Eplerenone |
| UACR Lowering | Efficacious at all tested doses (5, 15, 50 mg/kg BID) | Efficacious only at the highest dose (450 mg/kg BID) |
| Collagen IV Staining | Prevented increase at all tested doses | Effective only at the highest dose (450 mg/kg BID) |
| Gene Expression | Prevented increase in profibrotic and inflammatory genes at all doses | Prevented increase only at the highest dose |
| Serum K+ Elevation | Similar potency to eplerenone | Similar potency to this compound |
| Therapeutic Index (TI) | 83.8 | 1.47 |
| Data synthesized from studies in uninephrectomized Sprague-Dawley rats with aldosterone infusion.[3][6] |
Experimental Protocols
Protocol 1: In Vitro Mineralocorticoid Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human mineralocorticoid receptor.
-
Materials: Purified recombinant human MR, [3H]-aldosterone, assay buffer (e.g., TEG buffer with 10% glycerol, 1 mM DTT, 10 mM sodium molybdate), this compound, and competitor compounds.
-
Method: a. Prepare serial dilutions of this compound. b. In a 96-well plate, combine the purified MR, a fixed concentration of [3H]-aldosterone (e.g., at its Kd), and varying concentrations of this compound. c. Incubate at 4°C for 18-24 hours to reach equilibrium. d. Separate bound from free radioligand using a method like filtration over a glass fiber filter. e. Measure the radioactivity of the bound ligand using a scintillation counter. f. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Efficacy Study in Dahl Salt-Sensitive Rats
-
Objective: To evaluate the efficacy of this compound in preventing salt-induced hypertension and renal injury.
-
Animals: Dahl salt-sensitive rats.
-
Method: a. Acclimatize rats and then place them on a high-salt diet (e.g., 8% NaCl). b. Divide animals into treatment groups: Vehicle control, this compound (e.g., 10 mg/kg/day), and positive control (e.g., eplerenone). c. Administer compounds orally once or twice daily for a period of several weeks (e.g., 4-8 weeks). d. Monitor systolic blood pressure weekly using a non-invasive tail-cuff method. e. Collect urine periodically to measure urinary albumin and creatinine (B1669602) excretion. f. At the end of the study, collect blood for serum chemistry (including potassium) and harvest kidneys for histological analysis (e.g., H&E, Masson's trichrome staining) and gene expression analysis (e.g., qPCR for profibrotic markers).
Visualizations
References
- 1. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (this compound), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PF 3882845 - AdisInsight [adisinsight.springer.com]
- 6. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-3882845 In Vivo Administration
This guide provides researchers, scientists, and drug development professionals with essential information for the successful in vivo administration of PF-3882845, a non-steroidal mineralocorticoid receptor (MR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo oral administration of this compound?
A1: Based on published preclinical studies, the recommended vehicle for oral gavage administration of this compound is a suspension prepared in 0.5% methyl cellulose (B213188) and 0.1% polysorbate 80 in water .[1] This formulation is suitable for achieving consistent dosing in rodent models.
Q2: Why is a suspension vehicle necessary for this compound?
A2: this compound is characterized as a poorly soluble compound.[1][2] Its physicochemical properties, particularly its low aqueous solubility, necessitate the use of a suspension vehicle to ensure a uniform dispersion of the compound for accurate and reproducible dosing in vivo. Simple aqueous solutions are unlikely to achieve the required concentrations for efficacy studies without precipitation.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective antagonist of the mineralocorticoid receptor (MR). It competitively binds to the MR, preventing the receptor from being activated by its natural ligand, aldosterone. This blockade inhibits the downstream signaling cascade that leads to the transcription of genes involved in sodium and water retention.
Q4: What are the key physicochemical properties of this compound to consider for formulation?
Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| LogP | 4.99 | DrugBank |
| pKa (Strongest Acidic) | 4.09 | DrugBank |
| pKa (Strongest Basic) | 3.39 | DrugBank |
| Polar Surface Area | 76.69 Ų | DrugBank |
| Hydrogen Bond Donors | 1 | DrugBank |
| Hydrogen Bond Acceptors | 5 | DrugBank |
| Rotatable Bond Count | 3 | DrugBank |
Note: These values are computationally predicted and should be used as a guide. Experimental verification is recommended.
Mineralocorticoid Receptor (MR) Antagonism by this compound
Below is a diagram illustrating the signaling pathway of the mineralocorticoid receptor and the mechanism of antagonism by this compound.
References
- 1. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (this compound), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
Technical Support Center: PF-3882845 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving the mineralocorticoid receptor (MR) antagonist, PF-3882845.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist.[1] It works by blocking the binding of aldosterone (B195564) to the MR, thereby inhibiting the downstream signaling pathways that contribute to hypertension and renal damage.
Q2: What are the common animal models used for studying the efficacy of this compound?
A2: Preclinical studies for hypertension and nephropathy have successfully utilized the Dahl salt-sensitive (SS) rat and the uninephrectomized Sprague-Dawley (SD) rat on a high-salt diet.[1] These models develop hypertension and renal injury, providing a relevant context to evaluate the therapeutic effects of this compound.
Q3: What is the recommended vehicle for oral administration of this compound in rodents?
A3: A common and effective vehicle for oral gavage of this compound in rats is a suspension of 0.5% methyl cellulose (B213188) and 0.1% polysorbate 80 in water.
Q4: What are the typical dose ranges for this compound in rat models of hypertension and nephropathy?
A4: Efficacious doses in studies have ranged from 5 to 50 mg/kg, administered twice daily (BID) via oral gavage.[2]
Q5: What is the oral bioavailability of this compound in rats?
Troubleshooting Guides
Issue 1: High Variability in Blood Pressure Readings
High variability in blood pressure measurements can obscure the true effect of this compound. Here’s a guide to troubleshoot this issue.
| Potential Cause | Troubleshooting Steps |
| Animal Stress | Acclimatize animals to the blood pressure measurement procedure (e.g., tail-cuff) for several days before starting the experiment. Handle animals gently and consistently. Ensure a quiet and controlled environment during measurements. |
| Inconsistent Measurement Technique | Ensure all personnel are trained and follow a standardized protocol for blood pressure measurement. Calibrate equipment regularly. Take multiple readings at each time point and average them. |
| Diurnal Variation | Take blood pressure measurements at the same time each day to minimize the impact of circadian rhythms on blood pressure. |
| Animal Model Characteristics | Dahl salt-sensitive rats are known for their sensitivity to dietary salt. Ensure strict control over the sodium content in their diet and water. |
graph "Blood_Pressure_Variability" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];"High BP Variability" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Animal Stress" [fillcolor="#FBBC05"]; "Inconsistent Technique" [fillcolor="#FBBC05"]; "Diurnal Variation" [fillcolor="#FBBC05"]; "Model Specifics" [fillcolor="#FBBC05"];
"High BP Variability" -- "Animal Stress" [label="Could be due to"]; "High BP Variability" -- "Inconsistent Technique" [label="Could be due to"]; "High BP Variability" -- "Diurnal Variation" [label="Could be due to"]; "High BP Variability" -- "Model Specifics" [label="Could be due to"];
subgraph "Solutions" { node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acclimatize & Handle Gently"; "Standardize Protocol & Calibrate"; "Consistent Measurement Time"; "Control Diet & Environment"; }
"Animal Stress" -- "Acclimatize & Handle Gently" [label="Address by"]; "Inconsistent Technique" -- "Standardize Protocol & Calibrate" [label="Address by"]; "Diurnal Variation" -- "Consistent Measurement Time" [label="Address by"]; "Model Specifics" -- "Control Diet & Environment" [label="Address by"]; }
Issue 2: Inconsistent Plasma Drug Concentrations
Variable plasma concentrations of this compound can lead to inconsistent efficacy. This guide helps identify and resolve potential causes.
| Potential Cause | Troubleshooting Steps |
| Formulation Instability/Inhomogeneity | Prepare the dosing suspension fresh daily. Ensure the suspension is homogenous by vortexing or stirring thoroughly before each administration. Visually inspect for any precipitation or phase separation. |
| Inaccurate Dosing | Calibrate the gavage syringes regularly. Ensure proper oral gavage technique to prevent accidental administration into the lungs. |
| Variability in Oral Absorption | Ensure animals are fasted for a consistent period before dosing, if the protocol allows, to minimize food effects on absorption. Be aware that a high-salt diet can alter gastrointestinal function and potentially impact drug absorption. |
| Animal Health Status | Monitor animal health closely. Underlying illness can affect drug absorption and metabolism. |
digraph "Dosing_Workflow" { graph [fontname="Arial"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];subgraph "Preparation" { node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare Fresh Suspension"; "Vortex Thoroughly"; }
subgraph "Administration" { node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Calibrate Syringe"; "Accurate Oral Gavage"; }
subgraph "Animal" { node [fillcolor="#FBBC05", fontcolor="#202124"]; "Consistent Fasting"; "Monitor Health"; }
"Prepare Fresh Suspension" -> "Vortex Thoroughly" -> "Calibrate Syringe" -> "Accurate Oral Gavage"; "Consistent Fasting" -> "Accurate Oral Gavage"; "Monitor Health" -> "Accurate Oral Gavage"; }
Issue 3: Unexpected Variability in Urinary Albumin to Creatinine (B1669602) Ratio (UACR)
UACR is a key endpoint for assessing nephropathy. High variability can mask the protective effects of this compound.
| Potential Cause | Troubleshooting Steps |
| Incomplete Urine Collection | Use metabolic cages and ensure they are functioning correctly. Acclimatize animals to the cages before the collection period. Ensure a consistent collection duration (e.g., 24 hours). |
| Sample Contamination | Ensure metabolic cages are clean to prevent contamination of urine with feces or food. |
| Analytical Variability | Use a validated and standardized assay for albumin and creatinine measurement. Run quality control samples with each batch of measurements. |
| Dietary Protein Intake | Ensure all animals have ad libitum access to the same diet, as variations in protein intake can influence albuminuria. |
Experimental Protocols
Protocol 1: Induction of Hypertension and Nephropathy in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Perform a unilateral nephrectomy (uni-nephrectomy) to increase the workload on the remaining kidney.
-
Allow a recovery period of at least one week.
-
Implant a subcutaneous osmotic minipump for continuous infusion of aldosterone.
-
Provide a high-salt diet (e.g., 4-8% NaCl) and drinking water ad libitum.
-
-
Duration: The development of hypertension and renal injury typically occurs over 4-8 weeks.
Protocol 2: Preparation of this compound Dosing Suspension
-
Vehicle: 0.5% (w/v) methyl cellulose and 0.1% (v/v) polysorbate 80 in sterile water.
-
Preparation:
-
Heat a portion of the water to 60-70°C.
-
Slowly add the methyl cellulose powder while stirring until it is fully dispersed.
-
Add the remaining cold water and continue stirring until the solution is clear and viscous.
-
Add polysorbate 80 and mix thoroughly.
-
Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound and add it to the vehicle.
-
Vortex or sonicate the mixture to create a homogenous suspension.
-
Prepare fresh daily.
-
Signaling Pathway
Mineralocorticoid Receptor (MR) Signaling Pathway
References
- 1. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (this compound), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of PF-3882845
Welcome to the technical support center for PF-3882845. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the use of this compound in experimental settings, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] It is a pyrazoline derivative that has demonstrated high potency and selectivity for the MR over other nuclear receptors.[1][2] Its mechanism of action involves blocking the binding of aldosterone (B195564) to the MR, thereby inhibiting the downstream signaling cascade that can lead to hypertension and nephropathy.[1]
Q2: What are the potential sources of batch-to-batch variability with this compound?
A2: Batch-to-batch variability is a known challenge in the manufacturing of small molecules and can arise from several factors. For this compound, potential sources of variability between different lots could include:
-
Purity Profile: Differences in the percentage of the active pharmaceutical ingredient (API) versus the presence of impurities.
-
Impurity Profile: Variation in the types and quantities of process-related impurities or degradation products.
-
Polymorphism: The existence of different crystalline forms of the compound, which can affect solubility and bioavailability.
-
Residual Solvents: Varying levels of solvents used during the synthesis and purification process.
-
Moisture Content: Differences in the amount of water present in the solid compound.
Q3: How can I be sure of the quality of the this compound batch I am using?
A3: Reputable suppliers should provide a Certificate of Analysis (CoA) for each batch of this compound. This document should detail the results of quality control tests, including purity (typically determined by HPLC), identity (confirmed by techniques like NMR or mass spectrometry), and in some cases, levels of specific impurities and residual solvents. Always review the CoA carefully before starting your experiments.
Q4: I am observing inconsistent results in my cell-based assays with different batches of this compound. What could be the cause?
A4: Inconsistent results are a common manifestation of batch-to-batch variability. The root cause could be differences in the potency of the compound due to varying purity levels or the presence of impurities that may have off-target effects. It is also possible that differences in solubility due to polymorphism could affect the effective concentration in your assay. We recommend performing analytical checks on the batches and running a dose-response curve for each new batch to confirm its potency.
Troubleshooting Guides
Issue 1: Inconsistent Potency in Biological Assays
If you observe a significant shift in the IC50 value or maximal inhibition between different batches of this compound, follow these steps:
-
Verify Compound Identity and Purity:
-
Request the Certificate of Analysis (CoA) for each batch from the supplier. Compare the purity data (typically >98% by HPLC).
-
If possible, perform an in-house analysis to confirm the identity and purity. A simple HPLC-UV analysis can often reveal discrepancies.
-
-
Assess Compound Solubility:
-
Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before preparing dilutions.
-
Visually inspect the stock solution for any precipitation.
-
Consider that different polymorphic forms may have different dissolution rates.
-
-
Perform a Dose-Response Curve:
-
Always run a full dose-response curve for each new batch to determine the empirical IC50 value for your specific assay conditions. Do not rely on a single concentration.
-
Issue 2: Unexpected Cellular Toxicity
If a new batch of this compound exhibits higher than expected cytotoxicity, consider the following:
-
Examine the Impurity Profile:
-
Review the CoA for any listed impurities.
-
If the impurity profile is not detailed, consider a more in-depth analysis like LC-MS to identify potential toxic impurities. Synthesis-related byproducts or degradation products can sometimes have cytotoxic effects.
-
-
Check for Residual Solvents:
-
High levels of residual solvents from the manufacturing process can be toxic to cells. The CoA should provide information on residual solvent levels.
-
-
Evaluate Vehicle Toxicity:
-
Ensure the final concentration of the vehicle (e.g., DMSO) in your assay is consistent and below the toxic threshold for your cell line.
-
Data Presentation
Table 1: Hypothetical Purity and Potency Data for Three Batches of this compound
| Batch ID | Purity (by HPLC) | Major Impurity A (%) | Major Impurity B (%) | IC50 (MR Binding Assay, nM) |
| PF-A001 | 99.2% | 0.15% | 0.08% | 1.2 |
| PF-B002 | 98.5% | 0.45% | 0.12% | 2.5 |
| PF-C003 | 99.5% | <0.05% | <0.05% | 1.1 |
Table 2: Hypothetical Solubility Data for Three Batches of this compound
| Batch ID | Solubility in PBS (pH 7.4, µg/mL) | Solubility in DMSO (mg/mL) | Crystalline Form |
| PF-A001 | 15.2 | >100 | Form I |
| PF-B002 | 12.8 | >100 | Form I |
| PF-C003 | 25.1 | >100 | Form II |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile. Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Protocol 2: LC-MS Method for Identity Confirmation and Impurity Analysis
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A fast gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS Method: Full scan from m/z 100 to 600 to detect the parent ion of this compound. A subsequent product ion scan of the parent ion can be performed to confirm its fragmentation pattern.
-
-
Data Analysis: Extract the ion chromatogram for the expected m/z of this compound. Confirm that the major peak in the chromatogram corresponds to the correct mass-to-charge ratio for this compound. Analyze minor peaks for potential impurities.
Visualizations
Caption: Signaling pathway of the Mineralocorticoid Receptor and the antagonistic action of this compound.
Caption: Experimental workflow for qualifying a new batch of this compound.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
- 1. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (this compound), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
Validation & Comparative
In Vitro Showdown: PF-3882845 vs. Spironolactone in Mineralocorticoid Receptor Antagonism
For researchers and drug development professionals, a detailed in vitro comparison of PF-3882845 and spironolactone (B1682167) reveals significant differences in potency, selectivity, and mechanism of action. This guide provides a comprehensive analysis of their performance, supported by experimental data, to inform preclinical research and development decisions.
This compound emerges as a highly potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist, while the steroidal spironolactone, a long-standing therapeutic, exhibits lower potency and notable off-target activity. This comparison delves into their in vitro characteristics, offering a clear perspective on their distinct pharmacological profiles.
Quantitative Comparison of In Vitro Activity
The following table summarizes the key in vitro pharmacological parameters for this compound and spironolactone, highlighting the superior potency and selectivity of this compound.
| Parameter | This compound | Spironolactone | Reference |
| Mineralocorticoid Receptor (MR) Antagonism | |||
| IC50 (Human MR) | 0.755 nM | 24 nM, 66 nM | [1][2][3] |
| Selectivity | |||
| Androgen Receptor (AR) Antagonism (IC50) | Not significant | 77 nM | [2][4] |
| Progesterone (B1679170) Receptor (PR) Agonism | Not significant | Active | [4] |
| Glucocorticoid Receptor (GR) Activity | Not significant | Low affinity | [4][5] |
| Aldosterone (B195564) Synthase (CYP11B2) Inhibition | Not a primary mechanism | Inhibits at high concentrations | [6] |
Mechanism of Action: A Tale of Two Antagonists
This compound and spironolactone both function by competitively blocking the mineralocorticoid receptor, thereby inhibiting the binding of aldosterone and preventing the subsequent downstream signaling that leads to sodium and water retention. However, their molecular interactions and broader pharmacological effects differ significantly.
This compound is a non-steroidal antagonist, a characteristic that contributes to its high selectivity for the MR.[4] Its chemical structure allows for a precise fit into the ligand-binding pocket of the MR, leading to potent antagonism without significant interaction with other steroid receptors.
Spironolactone , a steroidal compound, is a well-established MR antagonist.[5] However, its structural similarity to other steroid hormones results in cross-reactivity with the androgen and progesterone receptors, leading to potential side effects.[2] Additionally, at higher concentrations, spironolactone has been shown to inhibit aldosterone synthesis, a secondary effect not observed with this compound.[6]
Signaling Pathway of Mineralocorticoid Receptor Antagonism
The following diagram illustrates the signaling pathway affected by both this compound and spironolactone. By blocking the mineralocorticoid receptor, they prevent aldosterone-induced gene transcription, which is responsible for the expression of proteins involved in sodium and water reabsorption.
Caption: Mechanism of action of MR antagonists.
Experimental Protocols
Mineralocorticoid Receptor (MR) Reporter Gene Assay
This assay is used to determine the functional antagonism of a compound against the mineralocorticoid receptor.
Workflow:
Caption: Workflow for MR reporter gene assay.
Detailed Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with plasmids encoding the full-length human mineralocorticoid receptor and a luciferase reporter gene under the control of an aldosterone-responsive element.
-
Assay Procedure: Transfected cells are seeded into 96-well plates. After 24 hours, the culture medium is replaced with a medium containing a fixed concentration of aldosterone (typically the EC50 concentration) and varying concentrations of the antagonist (this compound or spironolactone).
-
Luminescence Measurement: Following a 24-hour incubation period, the cells are lysed, and a luciferase assay reagent is added. The resulting luminescence, which is proportional to the level of gene transcription, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to the control (aldosterone alone) and plotted against the antagonist concentration. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the aldosterone-induced response, is calculated using a non-linear regression analysis.
Mineralocorticoid Receptor (MR) Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the mineralocorticoid receptor.
Detailed Methodology:
-
Preparation of Receptor Source: Cytosolic extracts containing the mineralocorticoid receptor are prepared from tissues known to express high levels of the receptor, such as the kidneys of adrenalectomized rats, or from cells overexpressing the human MR.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand, such as [³H]-aldosterone, is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor compound (this compound or spironolactone).
-
Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by adsorption of the free radioligand to dextran-coated charcoal, followed by centrifugation.
-
Quantification of Binding: The amount of bound radioactivity in the supernatant is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand) is determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The in vitro data clearly demonstrates that this compound is a significantly more potent and selective mineralocorticoid receptor antagonist than spironolactone. Its high potency, reflected in its sub-nanomolar IC50 value, and its lack of significant off-target activity at other steroid receptors, position it as a promising candidate for further investigation. In contrast, while an effective MR antagonist, spironolactone's lower potency and known cross-reactivity with androgen and progesterone receptors are important considerations in preclinical and clinical development. This guide provides a foundational in vitro comparison to aid researchers in the selection and characterization of mineralocorticoid receptor modulators.
References
- 1. Frontiers | PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy [frontiersin.org]
- 2. Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]
- 3. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is there a new dawn for selective Mineralocorticoid receptor antagonism? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. Stimulation of aldosterone production in vitro and its inhibition by spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PF-3882845: A Comparative Guide to Mineralocorticoid Receptor Antagonagism Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-steroidal mineralocorticoid receptor (MR) antagonist, PF-3882845, with other key MR antagonists—eplerenone (B1671536), spironolactone (B1682167), and finerenone. The focus is on validating MR antagonism in established and novel experimental models, with a wealth of supporting data to inform preclinical research strategies.
Executive Summary
This compound is a potent and selective non-steroidal mineralocorticoid receptor antagonist. Preclinical studies have demonstrated its efficacy in models of renal injury, showing a superior therapeutic index compared to the steroidal antagonist eplerenone, particularly concerning the risk of hyperkalemia. This guide will delve into the comparative efficacy and safety of this compound against other MR antagonists in relevant preclinical models and explore the potential of novel platforms for future validation studies.
Comparative Efficacy and Safety of MR Antagonists
The following tables summarize the performance of this compound and its comparators in preclinical models of aldosterone-induced renal injury and other relevant models of cardiorenal disease.
Table 1: Efficacy of MR Antagonists in the Aldosterone-Induced Renal Injury Model (Uninephrectomized Rats on High-Salt Diet)
| Compound | Dose | Change in Urinary Albumin to Creatinine Ratio (UACR) | Change in Renal Fibrosis Markers (e.g., Collagen IV) |
| This compound | 5, 15, 50 mg/kg BID | Potent, dose-dependent reduction[1][2][3] | Significant suppression at all tested doses[1][3] |
| Eplerenone | 450 mg/kg BID | Less potent reduction compared to this compound[1][2][3] | Effective only at the highest dose[1][3] |
| Spironolactone | 20-200 mg/kg/day | Significant reduction in proteinuria and glomerulosclerosis[4][5][6] | Attenuation of renal fibrosis[4][7][8] |
| Finerenone | 10 mg/kg/day | Significant reduction in albuminuria[9] | Prevention of structural kidney damage[10] |
Table 2: Safety Profile of MR Antagonists - Hyperkalemia Risk in Preclinical Models
| Compound | Model | Effect on Serum Potassium (K+) | Therapeutic Index (TI) vs. UACR Lowering |
| This compound | Aldosterone-induced renal injury | Similar potency to eplerenone in elevating K+[1][3] | 83.8 (57-fold superior to eplerenone)[1][3] |
| Eplerenone | Aldosterone-induced renal injury | Dose-dependent increase[1][3] | 1.47[1][3] |
| Spironolactone | Various hypertensive/renal injury models | Known to increase serum K+[4][5] | Not explicitly calculated in direct comparison |
| Finerenone | Various cardiorenal models | Lower incidence of hyperkalemia compared to steroidal MRAs[10] | Favorable, though direct TI calculation varies by study |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Signaling pathway of Mineralocorticoid Receptor (MR) activation by aldosterone and its antagonism by this compound.
Caption: A generalized experimental workflow for the in vivo validation of a novel mineralocorticoid receptor antagonist.
Experimental Protocols for Key In Vivo Models
Detailed methodologies are crucial for the replication and comparison of findings. Below are the protocols for established models used in the validation of MR antagonists.
Aldosterone-Induced Renal Injury Model in Uninephrectomized Rats
This model is highly relevant for studying the direct effects of MR activation on the kidney, independent of systemic hypertension.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Procedure:
-
A unilateral nephrectomy (removal of one kidney) is performed to increase the physiological load on the remaining kidney.
-
Rats are placed on a high-salt diet (e.g., 1% NaCl in drinking water) to potentiate the effects of aldosterone.[5][11][12]
-
Aldosterone is continuously infused via a subcutaneously implanted osmotic mini-pump.
-
Animals are randomized into treatment groups: vehicle control, this compound at various doses, and a comparator MR antagonist (e.g., eplerenone).
-
Treatment is administered for a predefined period (e.g., 4 weeks).
-
-
Key Endpoints:
-
Urinary Albumin to Creatinine Ratio (UACR): A primary measure of kidney damage.[1][2][3]
-
Serum Potassium (K+): To assess the risk of hyperkalemia.[1]
-
Histopathology: Kidney sections are stained (e.g., with Masson's trichrome or Sirius red) to evaluate glomerulosclerosis and interstitial fibrosis.
-
Gene and Protein Expression: Analysis of pro-inflammatory and pro-fibrotic markers (e.g., TGF-β, Collagen IV, MCP-1) in kidney tissue.
-
Dahl Salt-Sensitive (SS) Rat Model
The Dahl SS rat is a well-established genetic model of salt-sensitive hypertension and subsequent renal and cardiac damage.
-
Animals: Male Dahl salt-sensitive rats.
-
Procedure:
-
Key Endpoints:
-
Systolic and Diastolic Blood Pressure: To evaluate the antihypertensive effects.
-
Proteinuria/Albuminuria: As an indicator of renal injury.
-
Cardiac Hypertrophy: Assessed by heart weight to body weight ratio and histological analysis.
-
Renal and Cardiac Fibrosis: Quantified through histological staining.
-
A New Frontier: Novel Models for Validating MR Antagonism
While traditional animal models have been invaluable, emerging technologies offer the potential for more human-relevant and higher-throughput validation of MR antagonists.
Kidney Organoids
Kidney organoids, derived from human pluripotent stem cells, are three-dimensional structures that recapitulate aspects of kidney development and architecture.
-
Application in MR Antagonist Validation:
-
Disease Modeling: Organoids can be generated from patient-derived iPSCs with specific genetic predispositions to kidney disease, or disease states can be induced through exposure to pro-fibrotic or pro-inflammatory stimuli, including aldosterone.
-
Compound Screening: Organoids can be used in a higher-throughput manner to screen for the efficacy of MR antagonists in mitigating injury.
-
-
Potential Endpoints:
-
Biomarker Secretion: Measurement of injury biomarkers (e.g., KIM-1, NGAL) in the culture medium.
-
Gene Expression Analysis: Quantifying changes in pro-fibrotic and pro-inflammatory gene expression in response to aldosterone and MR antagonist treatment.
-
High-Content Imaging: Automated imaging and analysis of morphological changes, such as tubular dilation or fibrosis marker expression.
-
Humanized Mouse Models
Humanized mice, which are immunodeficient mice engrafted with human cells or tissues, can provide a more human-like physiological context for studying drug effects.
-
Application in MR Antagonist Validation:
-
Human-Specific Immune Responses: In models where inflammation plays a key role in renal or cardiac fibrosis, humanized mice can help elucidate the effects of MR antagonists on human immune cell infiltration and activation.
-
Testing Human-Specific Therapeutics: These models can be particularly useful for evaluating the efficacy of biologics or other therapeutics that have human-specific targets.
-
-
Potential Endpoints:
-
Characterization of Human Immune Cell Infiltrates: Flow cytometry and immunohistochemistry to identify and quantify human immune cell populations in the kidney and heart.
-
Cytokine and Chemokine Profiling: Measurement of human-specific inflammatory mediators.
-
Functional Readouts: Assessment of renal and cardiac function in the context of a humanized immune system.
-
Conclusion
This compound demonstrates a promising preclinical profile as a potent and selective non-steroidal MR antagonist with a potentially wider therapeutic window than existing steroidal agents. The established in vivo models, particularly the aldosterone-induced renal injury model, provide a robust platform for direct comparison of efficacy and hyperkalemic risk. The integration of novel models, such as kidney organoids and humanized mice, into future validation strategies will be crucial for enhancing the translational relevance of preclinical findings and accelerating the development of new therapies for cardiorenal diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldosterone Induces Renal Fibrosis and Inflammatory M1-Macrophage Subtype via Mineralocorticoid Receptor in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Hypertension-induced renal fibrosis and spironolactone response vary by rat strain and mineralocorticoid receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Frontiers | Finerenone Attenuates Endothelial Dysfunction and Albuminuria in a Chronic Kidney Disease Model by a Reduction in Oxidative Stress [frontiersin.org]
- 10. Cardiovascular and Renal Outcomes with Finerenone, a Selective Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldosterone-induced kidney injury is mediated by NFκB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Aldosterone and renal injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dietary Effects on Dahl Salt-Sensitive Hypertension, Renal Damage, and the T Lymphocyte Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of PF-03882845 and Eplerenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of two mineralocorticoid receptor (MR) antagonists: PF-03882845, a novel non-steroidal antagonist, and eplerenone (B1671536), a steroidal antagonist. The data presented is derived from preclinical studies to highlight the differences in their therapeutic window, particularly concerning efficacy in preventing renal injury versus the risk of inducing hyperkalemia.
Executive Summary
Preclinical evidence demonstrates that the non-steroidal mineralocorticoid receptor antagonist PF-03882845 possesses a significantly wider therapeutic index compared to the steroidal antagonist eplerenone.[1][2][3] In a rat model of aldosterone-induced renal injury, PF-03882845 was found to have a therapeutic index 57-fold greater than eplerenone.[2][3] This substantial difference is primarily driven by the greater potency of PF-03882845 in reducing the urinary albumin-to-creatinine ratio (UACR), a marker of kidney damage, while exhibiting a similar potential for elevating serum potassium levels (hyperkalemia).[1][2] These findings suggest that PF-03882845 may offer a superior safety profile, with a reduced risk of hyperkalemia for a given level of therapeutic efficacy in treating conditions like diabetic nephropathy.[1][2]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from a comparative preclinical study in a rat model of aldosterone-induced renal damage.[1][2]
Table 1: Therapeutic Index and Potency (EC50) Comparison
| Compound | Therapeutic Index (TI) | EC50 for UACR Lowering (nM) | EC50 for Serum K+ Increase (nM) |
| PF-03882845 | 83.8[1][2][3] | 10.9 | 913 |
| Eplerenone | 1.47[1][2][3] | 696 | 1020 |
The therapeutic index was calculated as the ratio of the EC50 for increasing serum K+ to the EC50 for lowering the urinary albumin-to-creatinine ratio (UACR).[1][2][3]
Table 2: In Vitro Potency
| Compound | In Vitro Potency (IC50, nM) |
| PF-03882845 | 0.755[2] |
| Eplerenone | 109[2] |
Data from a serum-free functional reporter assay using the human MR ligand-binding domain.[2]
Mechanism of Action
Both PF-03882845 and eplerenone are antagonists of the mineralocorticoid receptor.[1][4][5] Aldosterone (B195564), the primary mineralocorticoid, binds to the MR in epithelial tissues like the kidney, leading to the reabsorption of sodium and water and the excretion of potassium.[6] This process contributes to blood pressure regulation.[7] By blocking the binding of aldosterone to the MR, both drugs inhibit these effects, leading to decreased sodium and water retention and a reduction in blood pressure.[5][6] Pathophysiological activation of the MR can also contribute to inflammation and fibrosis in the kidneys and cardiovascular system.[8]
References
- 1. Frontiers | PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy [frontiersin.org]
- 2. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eplerenone - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 7. Eplerenone (Inspra): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. journals.physiology.org [journals.physiology.org]
PF-3882845: A Comparative Analysis of Mineralocorticoid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity of the non-steroidal mineralocorticoid receptor antagonist PF-3882845, with supporting experimental data and protocols.
This compound is a potent, non-steroidal antagonist of the mineralocorticoid receptor (MR) that has been investigated for the treatment of hypertension and nephropathy.[1][2] A key attribute of any MR antagonist is its selectivity, as off-target binding to other steroid hormone receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), and progesterone (B1679170) receptor (PR), can lead to undesirable side effects. This guide provides a comparative analysis of the selectivity of this compound against other MR antagonists, based on available receptor binding assay data.
Comparative Selectivity Profile of Mineralocorticoid Receptor Antagonists
Receptor binding assays are crucial in determining the affinity and selectivity of a drug candidate for its intended target versus other receptors. The data, typically presented as IC50 or Ki values, quantify the concentration of a compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower value indicates a higher binding affinity. The following table summarizes the available receptor binding data for this compound and other notable MR antagonists.
| Compound | Mineralocorticoid Receptor (MR) IC50 (nM) | Progesterone Receptor (PR) IC50 (nM) | Androgen Receptor (AR) IC50 (nM) | Glucocorticoid Receptor (GR) IC50 (nM) | Selectivity Notes |
| This compound | 2.7[3] | 310[3] | Not Reported | Not Reported | High selectivity for MR over PR.[3] |
| Finerenone (B607456) | 18[3][4][5] | >10,000 | >10,000 | >10,000 | >500-fold selectivity for MR over AR, GR, and PR.[3] |
| Esaxerenone | 9.4 | No activity at 5 µM | No activity at 5 µM | No activity at 5 µM | Highly selective with no reported off-target activity at high concentrations. |
| Spironolactone | 24[3] | Not Reported | 77[3] | 2400[5] | Lower selectivity with significant antiandrogenic activity.[3] |
| Eplerenone | 81-990 | >10,000 | >10,000 | 22,000[5] | High selectivity over other steroid receptors.[5] |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocols: Competitive Radioligand Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for a nuclear receptor, such as the mineralocorticoid receptor.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for the mineralocorticoid receptor.
Materials:
-
Receptor Source: Purified recombinant human mineralocorticoid receptor ligand-binding domain (MR-LBD).
-
Radioligand: [3H]-Aldosterone (a high-affinity MR agonist).
-
Test Compound: this compound and other comparators.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 10% glycerol (B35011), 1 mM DTT.
-
Wash Buffer: Assay buffer without glycerol and DTT.
-
Scintillation Cocktail.
-
96-well filter plates with glass fiber filters.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Dilute the MR-LBD to a predetermined optimal concentration in cold assay buffer.
-
Prepare a stock solution of the radioligand, [3H]-Aldosterone, and dilute it in assay buffer to a final concentration typically at or below its Kd value.
-
Prepare serial dilutions of the test compound and reference compounds in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well filter plate, add:
-
Assay buffer for total binding wells.
-
A high concentration of a known non-radiolabeled MR ligand (e.g., unlabeled aldosterone) for non-specific binding (NSB) wells.
-
Serial dilutions of the test compound for competition wells.
-
-
Add the diluted MR-LBD to all wells.
-
Initiate the binding reaction by adding the diluted [3H]-Aldosterone to all wells.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filter using a vacuum manifold. This traps the receptor-bound radioligand on the filter while the unbound radioligand passes through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plates.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action of MR antagonists, the following diagrams have been generated.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Mechanism of action of mineralocorticoid receptor antagonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (this compound), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The non-steroidal mineralocorticoid receptor antagonist finerenone and heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Finerenone: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
PF-3882845: A Comparative Analysis of Cross-Reactivity with Steroid Receptors
For Researchers, Scientists, and Drug Development Professionals
PF-3882845 is a potent and highly selective non-steroidal antagonist of the mineralocorticoid receptor (MR).[1] Its selectivity is a critical attribute, minimizing off-target effects that can arise from interactions with other steroid receptors. This guide provides a comparative analysis of the cross-reactivity of this compound with the glucocorticoid receptor (GR), androgen receptor (AR), progesterone (B1679170) receptor (PR), and estrogen receptor (ER), supported by available experimental data.
Quantitative Comparison of Receptor Binding Affinity
The selectivity of this compound is demonstrated by its significantly higher binding affinity for the mineralocorticoid receptor compared to other steroid receptors. The following table summarizes the in vitro binding affinities, presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
| Receptor | This compound IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) | Selectivity (fold) vs. MR |
| Mineralocorticoid Receptor (MR) | 2.7 | Aldosterone | 1-10 (Ki) | 1x |
| Progesterone Receptor (PR) | 310 | Progesterone | 1-10 (Ki) | 115x |
| Glucocorticoid Receptor (GR) | >10,000 | Dexamethasone | 1-10 (Ki) | >3700x |
| Androgen Receptor (AR) | >10,000 | Dihydrotestosterone (DHT) | 1-10 (Ki) | >3700x |
| Estrogen Receptor (ER) | >10,000 | Estradiol | 0.1-1 (Ki) | >3700x |
Data for this compound obtained from Meyers et al., 2010. Reference compound Ki values are approximate ranges from various sources for comparative purposes.
The data clearly indicates that this compound is highly selective for the mineralocorticoid receptor, with at least a 115-fold lower affinity for the progesterone receptor and negligible binding to the glucocorticoid, androgen, and estrogen receptors at concentrations up to 10,000 nM.
Experimental Protocols
The determination of the binding affinity of this compound to steroid receptors is typically performed using competitive radioligand binding assays and functional reporter gene assays.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Objective: To determine the concentration at which this compound inhibits 50% of the binding of a specific radioligand to a particular steroid receptor (IC50).
Methodology:
-
Receptor Source: Cytosolic or nuclear extracts from cells or tissues expressing the target steroid receptor are prepared.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]-aldosterone for MR, [³H]-dexamethasone for GR, [³H]-dihydrotestosterone for AR, [³H]-progesterone for PR, or [³H]-estradiol for ER) is used.
-
Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value.
Functional Reporter Gene Assay
This cell-based assay measures the functional consequence of a compound binding to its receptor, i.e., whether it acts as an agonist or an antagonist of receptor-mediated gene transcription.
Objective: To determine if this compound can inhibit the transcriptional activity induced by a known agonist for a specific steroid receptor.
Methodology:
-
Cell Line: A suitable mammalian cell line that does not endogenously express the target receptor is used.
-
Transfection: The cells are transiently co-transfected with two plasmids:
-
An expression vector containing the full-length coding sequence of the human steroid receptor of interest (e.g., MR, GR, AR, PR, or ER).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with hormone response elements (HREs) specific for the transfected receptor.
-
-
Treatment: The transfected cells are treated with a known agonist for the specific receptor to induce luciferase expression. Concurrently, cells are co-treated with increasing concentrations of the test compound (this compound).
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The antagonist activity is determined by the ability of this compound to reduce the agonist-induced luciferase expression. The IC50 value is calculated from the dose-response curve.
Steroid Receptor Signaling Pathways
Steroid receptors are ligand-activated transcription factors that regulate the expression of target genes. The general signaling pathway for these receptors is conserved.
Pathway Description:
-
Ligand Binding: In the absence of a ligand, steroid receptors reside in the cytoplasm in a complex with heat shock proteins (HSPs). The binding of a steroid hormone (ligand) to the receptor's ligand-binding domain induces a conformational change.
-
HSP Dissociation and Dimerization: This conformational change causes the dissociation of the HSPs. The activated receptor-ligand complexes then form homodimers.
-
Nuclear Translocation: The receptor-ligand dimers translocate from the cytoplasm into the nucleus.
-
DNA Binding: In the nucleus, the dimers bind to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the receptor dimer to the HRE recruits co-activator or co-repressor proteins, which in turn modulate the transcription of the target gene by RNA polymerase II, leading to either an increase or decrease in mRNA synthesis.
-
Protein Synthesis and Cellular Response: The mRNA is translated into proteins that carry out the specific cellular responses attributed to the steroid hormone.
An antagonist like this compound binds to the receptor but does not induce the conformational change necessary for the dissociation of HSPs and subsequent steps, thereby blocking the signaling pathway.
References
Validating the Anti-Fibrotic Effects of PF-03882845: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-fibrotic effects of the non-steroidal mineralocorticoid receptor antagonist PF-03882845 against other relevant alternatives. The information is supported by available preclinical data and places PF-03882845 within the broader context of mineralocorticoid receptor (MR) antagonists used in fibrosis research.
While publicly available data on PF-3882845 is limited, a significant preclinical study on a closely related compound, PF-03882845 , details its potent anti-fibrotic properties in a model of renal fibrosis. This guide will focus on PF-03882845 and compare its performance with the steroidal MR antagonists, eplerenone (B1671536) and spironolactone (B1682167) , and the newer non-steroidal MR antagonist, finerenone .
Comparative Anti-Fibrotic Efficacy
The following tables summarize quantitative data from preclinical and clinical studies, offering a comparative overview of the anti-fibrotic efficacy of these MR antagonists across different organ systems.
Renal Fibrosis
| Parameter | PF-03882845 | Eplerenone | Spironolactone | Finerenone |
| Urinary Albumin-to-Creatinine Ratio (UACR) Reduction | More potent than eplerenone in an aldosterone-induced nephropathy rat model. | Less potent than PF-03882845 in the same rat model. | Reduces proteinuria in patients with chronic kidney disease (CKD).[1][2][3] | Reduces albuminuria in patients with type 2 diabetes and CKD.[4][5][6] |
| Collagen IV Deposition (Kidney Cortex) | Dose-dependent reduction in a rat model of aldosterone-induced fibrosis. | Reduction observed only at the highest tested dose in the same rat model. | Reduces glomerulosclerosis and tubulointerstitial fibrosis.[1][2] | Reduces myofibroblast accumulation and collagen deposition in mouse models of kidney fibrosis.[7] |
| Pro-fibrotic Gene Expression (e.g., TGF-β1) | Suppressed expression of TGF-β1, IL-6, ICAM-1, and osteopontin (B1167477) in a dose-dependent manner. | Suppression of pro-fibrotic genes only at the highest tested dose. | Reduces urinary TGF-β1 excretion in patients with CKD.[1][2][3] | Reduces renal expression of pro-fibrotic markers like PAI-1.[7] |
Cardiac Fibrosis
| Parameter | PF-03882845 | Eplerenone | Spironolactone | Finerenone |
| Myocardial Fibrosis Reduction | No preclinical data available. | Reverses age-dependent cardiac fibrosis and attenuates fibrosis in various models.[8][9][10][11][12] | Reduces myocardial fibrosis in hypertensive and heart failure models.[13][14][15][16][17][18] | Attenuates cardiac fibrosis and improves diastolic function in preclinical models.[19][20][21] |
| Markers of Collagen Turnover (e.g., PIIINP, PICP) | No data available. | Reduces serum markers of collagen turnover in some patient populations.[22] | Reduces serum markers of collagen synthesis (PICP) in at-risk populations.[16] | Reduces cardiac fibrosis in preclinical models.[19][20] |
| Improvement in Cardiac Function | No data available. | Improves left ventricular diastolic function in some studies.[22] | Improves diastolic function and reduces cardiac remodeling.[14][17] | Improves left ventricular function in preclinical models.[20] |
Hepatic Fibrosis
| Parameter | PF-03882845 | Eplerenone | Spironolactone | Finerenone |
| Reduction in Liver Fibrosis | No preclinical data available. | Attenuates liver fibrosis in bile duct ligation and CCl4-induced models in rats.[23][24][25][26][27][28] | Ameliorates pig serum-induced hepatic fibrosis in rats.[29] | Preclinical data is limited, but MR activation is implicated in hepatic fibrogenesis.[30] |
| Hepatic Stellate Cell (HSC) Activation | No data available. | Suppresses activated HSCs.[24] | Inhibits HSC activation.[29] | No direct data available. |
| Markers of Liver Injury and Oxidative Stress | No data available. | Reduces oxidative stress and inflammatory markers in the liver.[24][26][27] | Reduces markers of liver injury.[29] | No direct data available. |
Pulmonary Fibrosis
| Parameter | PF-03882845 | Eplerenone | Spironolactone | Finerenone |
| Reduction in Lung Fibrosis | No preclinical data available. | Attenuates bleomycin-evoked pulmonary fibrosis in rodent models. | Attenuates bleomycin-evoked pulmonary fibrosis in rodent models. | No direct preclinical data available, but MR antagonists show anti-inflammatory effects in the respiratory system.[28] |
Experimental Protocols
Aldosterone-Induced Renal Fibrosis in Uninephrectomized Rats
This protocol was utilized to compare the anti-fibrotic effects of PF-03882845 and eplerenone.
-
Animal Model: Male Sprague-Dawley rats undergo uninephrectomy (surgical removal of one kidney).
-
Induction of Fibrosis: Rats are maintained on a high-salt diet and receive a continuous subcutaneous infusion of aldosterone (B195564) for several weeks to induce renal fibrosis.
-
Drug Administration: PF-03882845 or eplerenone is administered orally, typically twice daily, for the duration of the aldosterone infusion.
-
Assessment of Fibrosis:
-
Histology: Kidney sections are stained with Picrosirius Red or antibodies against collagen IV to visualize and quantify the extent of fibrosis.
-
Gene Expression Analysis: RNA is extracted from kidney tissue to measure the expression levels of pro-fibrotic genes such as TGF-β1, Col1a1 (Collagen Type I Alpha 1 Chain), and Acta2 (Alpha-Smooth Muscle Actin) via quantitative PCR.
-
Protein Analysis: Western blotting can be used to quantify the protein levels of fibrotic markers.
-
-
Functional Assessment: Renal function is monitored by measuring the urinary albumin-to-creatinine ratio (UACR).
Signaling Pathways and Mechanisms of Action
The anti-fibrotic effects of PF-03882845 and other MR antagonists are mediated through the blockade of the mineralocorticoid receptor, which is a key player in the pathogenesis of fibrosis.
General Anti-Fibrotic Mechanism of MR Antagonists
Activation of the mineralocorticoid receptor by aldosterone triggers a signaling cascade that promotes fibrosis. MR antagonists block this initial step.
Caption: General anti-fibrotic signaling pathway of MR antagonists.
TGF-β/Smad Signaling Pathway in Fibrosis
Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[31][32][33][34][35] The canonical signaling pathway involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes.
References
- 1. Antifibrotic effects of aldosterone receptor blocker (spironolactone) in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. droracle.ai [droracle.ai]
- 5. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Finerenone on Cardiovascular and Chronic Kidney Diseases: A New Weapon against Cardiorenal Morbidity and Mortality—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Blood Pressure-Independent Anti-Fibrotic Effects by the Selective Nonsteroidal Mineralocorticoid Receptor Antagonist Finerenone in Progressive Models of Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beneficial Effects of Mineralocorticoid Receptor Antagonism on Myocardial Fibrosis in an Experimental Model of the Myxomatous Degeneration of the Mitral Valve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eplerenone Reverses Cardiac Fibrosis via the Suppression of Tregs by Inhibition of Kv1.3 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eplerenone Prevents Cardiac Fibrosis by Inhibiting Angiogenesis in Unilateral Urinary Obstruction Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.iha.org.ir [journal.iha.org.ir]
- 12. Eplerenone Reverses Cardiac Fibrosis via the Suppression of Tregs by Inhibition of Kv1.3 Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat | PLOS One [journals.plos.org]
- 14. Spironolactone alleviates myocardial fibrosis via inhibition of Ets-1 in mice with experimental autoimmune myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The effect of spironolactone on cardiovascular function and markers of fibrosis in people at increased risk of developing heart failure: the heart ‘OMics’ in AGEing (HOMAGE) randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Spironolactone alleviates myocardial fibrosis via inhibition of E...: Ingenta Connect [ingentaconnect.com]
- 19. Finerenone attenuates myocardial apoptosis, metabolic disturbance and myocardial fibrosis in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Finerenone: Will It Be a Game-changer? | CFR Journal [cfrjournal.com]
- 21. mdpi.com [mdpi.com]
- 22. ahajournals.org [ahajournals.org]
- 23. The selective mineralocorticoid receptor antagonist eplerenone prevents decompensation of the liver in cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The effects of the selective mineralocorticoid receptor antagonist eplerenone on hepatic fibrosis induced by bile duct ligation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The selective mineralocorticoid receptor antagonist eplerenone prevents decompensation of the liver in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. elsevier.es [elsevier.es]
- 27. researchgate.net [researchgate.net]
- 28. BENEFICIAL EFFECTS OF MINERALOCORTICOID RECEPTOR BLOCKADE IN EXPERIMENTAL NON-ALCOHOLIC STEATOHEPATITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. uniprot.org [uniprot.org]
- 30. mdpi.com [mdpi.com]
- 31. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 34. TGF-β signaling in fibrosis | Semantic Scholar [semanticscholar.org]
- 35. TGF-β signaling in health and disease | UCSF Cardiovascular Research Institute (CVRI) [cvri.ucsf.edu]
Comparative Efficacy of PF-03882845 in Preclinical Hypertension Models: A Guide for Researchers
This guide provides a comparative analysis of the non-steroidal mineralocorticoid receptor antagonist (MRA) PF-03882845, focusing on its efficacy in preclinical models of hypertension. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its performance against the established MRA, eplerenone (B1671536), supported by experimental data.
Executive Summary
PF-03882845, a novel non-steroidal MRA, has demonstrated significant antihypertensive effects in preclinical studies. In a head-to-head comparison in a Dahl salt-sensitive rat model, PF-03882845 was shown to effectively reduce blood pressure.[1] While direct comparative data in other standard hypertension models like the Spontaneously Hypertensive Rat (SHR) are limited, this guide consolidates the available information to provide a comprehensive overview of its potential as an antihypertensive agent.
Data Presentation: PF-03882845 vs. Eplerenone
The following tables summarize the key comparative data between PF-03882845 and eplerenone in a preclinical model of hypertension.
Table 1: Comparative Efficacy on Blood Pressure in Dahl Salt-Sensitive Rats
| Compound | Dose | Route of Administration | Duration of Treatment | Change in Systolic Blood Pressure (mmHg) | Reference |
| PF-03882845 | 40 mg/kg/day | Oral | Not specified | Effective reduction | [1] |
| Eplerenone | Not specified | Not specified | Not specified | Effective reduction | [1] |
Table 2: Comparative Effects on Renal Injury and Serum Potassium in an Aldosterone-Induced Renal Injury Model
| Parameter | PF-03882845 | Eplerenone | Reference |
| Prevention of Albuminuria | More potent than eplerenone | Less potent than PF-03882845 | [2][3][4] |
| Prevention of Renal Fibrosis | Effective at 5, 15, and 50 mg/kg BID | Effective only at 450 mg/kg BID | [2][3][4] |
| Effect on Serum Potassium | Trend for a lesser increase | Trend for a greater increase | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key models discussed in this guide.
Dahl Salt-Sensitive (DSS) Rat Model of Hypertension
The Dahl salt-sensitive rat is a widely used genetic model of salt-sensitive hypertension.
-
Animal Model: Male Dahl salt-sensitive rats.
-
Induction of Hypertension: Rats are fed a high-salt diet (e.g., 8% NaCl) for a specified period, typically several weeks, to induce hypertension.[5][6]
-
Drug Administration: PF-03882845 (40 mg/kg/day) or eplerenone was administered orally.[1]
-
Blood Pressure Measurement: Systolic blood pressure is monitored regularly using methods such as tail-cuff plethysmography.[5]
-
Outcome Measures: The primary outcome is the change in systolic blood pressure from baseline compared to a control group. Secondary outcomes can include markers of cardiac and renal damage.
Spontaneously Hypertensive Rat (SHR) Model
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[7][8][9][10][11][12]
-
Drug Administration: Eplerenone is typically administered orally, mixed with food or via gavage, at doses ranging from 30 to 100 mg/kg/day.[7][8][9] Treatment duration can vary from a few weeks to several months.[7][9]
-
Blood Pressure Measurement: Blood pressure can be monitored non-invasively using tail-cuff plethysmography or continuously via radiotelemetry.[8]
-
Outcome Measures: Key endpoints include changes in systolic and diastolic blood pressure, heart rate, and assessment of end-organ damage such as cardiac hypertrophy and fibrosis.[7][9]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs can aid in understanding the comparative efficacy of PF-03882845.
Mineralocorticoid Receptor Antagonist Signaling Pathway
Mineralocorticoid receptor antagonists like PF-03882845 and eplerenone exert their effects by blocking the binding of aldosterone (B195564) to the mineralocorticoid receptor (MR). This action inhibits a cascade of downstream events that contribute to hypertension and end-organ damage.
Experimental Workflow for Comparative Efficacy Studies
The following diagram illustrates a typical workflow for comparing the antihypertensive effects of PF-03882845 and other agents in a preclinical model.
Conclusion
The available preclinical data suggests that PF-03882845 is a potent, non-steroidal mineralocorticoid receptor antagonist with significant antihypertensive and organ-protective effects. Its comparison with eplerenone in the Dahl salt-sensitive rat model indicates at least comparable efficacy in blood pressure reduction.[1] Furthermore, in a model of aldosterone-induced renal injury, PF-03882845 demonstrated superior renal protection and a potentially better safety profile concerning hyperkalemia compared to eplerenone.[1][2][3][4] Further head-to-head studies in various hypertension models are warranted to fully elucidate its comparative efficacy against a broader range of antihypertensive agents.
References
- 1. Is there a new dawn for selective Mineralocorticoid receptor antagonism? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy [frontiersin.org]
- 5. Effects of enalapril, tempol, and eplerenone on salt-induced hypertension in dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dahl salt-sensitive rats and human essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial cardiovascular actions of eplerenone in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eplerenone decreases inflammatory foci in spontaneously hypertensive rat hearts with minimal effects on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eplerenone prevents salt-induced vascular remodeling and cardiac fibrosis in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypertension in the spontaneously hypertensive rat is linked to the Y chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic decrease of blood pressure by rat relaxin in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-3882845: A Potent and Selective Tool for Interrogating Mineralocorticoid Receptor Function
A Comparative Guide for Researchers
In the landscape of pharmacological tools for studying the mineralocorticoid receptor (MR), PF-3882845 has emerged as a potent and selective non-steroidal antagonist. This guide provides a comprehensive comparison of this compound with other commonly used MR modulators, supported by experimental data, to assist researchers in selecting the optimal compound for their studies.
Introduction to this compound
This compound is a non-steroidal mineralocorticoid receptor antagonist that was under development by Pfizer for the treatment of diabetic nephropathies.[1] While its clinical development was discontinued (B1498344) in Phase I, its high affinity and selectivity for the MR make it a valuable research tool for elucidating the receptor's role in various physiological and pathological processes.[1][2]
Comparative Analysis of MR Antagonists
The utility of a tool compound is defined by its potency and selectivity. The following tables summarize the in vitro binding affinities and functional inhibitory concentrations (IC50) of this compound in comparison to other widely used steroidal and non-steroidal MR antagonists.
Table 1: In Vitro Potency of Mineralocorticoid Receptor Antagonists
| Compound | MR Binding IC50 (nM) | MR Functional IC50 (nM) |
| This compound | 2.7 [2][3] | 0.755 (serum-free) [2] |
| Spironolactone (B1682167) | 24[1][3] | 66[4] |
| Eplerenone (B1671536) | 990[1][5] | 970[4] |
| Finerenone (B607456) | 18[1][3] | - |
Table 2: Selectivity Profile of Mineralocorticoid Receptor Antagonists (IC50, nM)
| Compound | Mineralocorticoid Receptor (MR) | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) |
| This compound | 2.7 [3] | 310 [3] | >10,000 | >10,000 |
| Spironolactone | 24[1][3] | 740[1] | 77[1][3] | 2400[1] |
| Eplerenone | 990[1][5] | 31,200[1] | 21,200[1] | 22,000[1] |
| Finerenone | 18[1][3] | >10,000[1] | >10,000[1] | >10,000[1] |
Note: A higher IC50 value indicates lower binding affinity/potency.
As evidenced by the data, this compound exhibits sub-nanomolar potency for the MR, significantly greater than that of eplerenone and comparable to spironolactone and finerenone.[1][2][3][4][5] Critically, its selectivity profile demonstrates a substantial window between its affinity for the MR and other steroid hormone receptors, particularly the androgen and glucocorticoid receptors, minimizing the potential for off-target effects.[3]
In Vivo Efficacy: A Preclinical Model of Nephropathy
A study in a rat model of aldosterone-induced renal damage highlighted the in vivo potential of this compound.[6] In this model, this compound was more potent than eplerenone in reducing the urinary albumin to creatinine (B1669602) ratio (UACR), a key marker of kidney damage.[6]
Table 3: In Vivo Efficacy and Hyperkalemia Risk in a Rat Model of Aldosterone-Induced Renal Damage
| Compound | EC50 for UACR Lowering | EC50 for Increasing Serum K+ | Therapeutic Index (EC50 K+ / EC50 UACR) |
| This compound | - | - | 83.8 [6] |
| Eplerenone | - | - | 1.47 [6] |
Note: A higher therapeutic index indicates a greater separation between the desired therapeutic effect and the adverse effect of hyperkalemia.
The therapeutic index for this compound against hyperkalemia was 57-fold superior to that of eplerenone, suggesting a significantly lower risk of this common side effect associated with MR antagonism.[6]
Experimental Protocols
To facilitate the use of this compound as a tool compound, detailed protocols for key in vitro assays are provided below.
Mineralocorticoid Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the MR.
Materials:
-
HEK293 cells transiently or stably expressing human MR
-
[3H]-Aldosterone (radioligand)
-
Unlabeled aldosterone (B195564) (for non-specific binding determination)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., Tris-HCl, EDTA, molybdate, glycerol)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Lysate Preparation: Harvest HEK293 cells expressing MR and prepare a cell lysate.
-
Assay Setup: In a microplate, combine the cell lysate, [3H]-Aldosterone (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of unlabeled aldosterone.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation: Separate bound from unbound radioligand using a method such as filtration through a glass fiber filter.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Mineralocorticoid Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to antagonize aldosterone-induced transcription of a reporter gene.[7]
Materials:
-
HEK293T cells[7]
-
Expression plasmid for human MR
-
Reporter plasmid containing a luciferase gene downstream of an MR-responsive promoter (e.g., MMTV)
-
Transfection reagent[7]
-
Aldosterone
-
Test compound (e.g., this compound)
-
Luciferase assay reagent[7]
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.[7]
-
Transfection: Co-transfect the cells with the MR expression plasmid and the reporter plasmid using a suitable transfection reagent.[7]
-
Compound Treatment: After 24 hours, treat the cells with a fixed concentration of aldosterone (e.g., EC50) and varying concentrations of the test compound.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Lyse the cells using a lysis buffer.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.[7]
-
Data Analysis: Plot the luminescence signal against the log concentration of the test compound to determine the IC50 value for antagonism.
Visualizing Cellular Mechanisms and Workflows
To further aid in the conceptual understanding of MR function and the experimental approaches to study it, the following diagrams are provided.
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway.
References
- 1. Finerenone: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The non-steroidal mineralocorticoid receptor antagonist finerenone and heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy [frontiersin.org]
- 7. eubopen.org [eubopen.org]
Reproducibility of PF-3882845 Effects: A Comparative Analysis with Eplerenone
A comprehensive review of the preclinical data on the non-steroidal mineralocorticoid receptor antagonist PF-3882845 reveals a lack of publicly available, multi-laboratory studies to directly assess the reproducibility of its effects. The primary data on its efficacy and safety profile originate from preclinical studies conducted by its developer, Pfizer. This guide, therefore, provides a detailed comparison of this compound with the established steroidal mineralocorticoid receptor (MR) antagonist, eplerenone (B1671536), based on the key preclinical findings published. This analysis aims to offer researchers, scientists, and drug development professionals a thorough understanding of the available data for this compound.
This compound is a non-steroidal antagonist of the mineralocorticoid receptor that was under development for the treatment of diabetic nephropathies.[1] Preclinical studies demonstrated its potential for treating hypertension and nephropathy.[2] However, the clinical development of this compound was discontinued (B1498344) after Phase I trials.[1]
Comparative Efficacy and Safety Profile
A pivotal preclinical study provides a head-to-head comparison of this compound and eplerenone in a rat model of aldosterone-induced renal injury.[3][4] The findings from this study are summarized below, highlighting the comparative potency and therapeutic index.
Quantitative Data Summary
The following tables present a summary of the quantitative data from the aforementioned preclinical study, comparing the in vitro potency, in vivo efficacy on renal injury markers, and the effect on serum potassium levels for both this compound and eplerenone.
Table 1: In Vitro Potency against Human Mineralocorticoid Receptor
| Compound | Geometric Mean IC50 (nM) | 90% Confidence Interval (nM) |
| This compound | 0.755 | 0.501–1.11 |
| Eplerenone | 109 | 79.3–150 |
Data sourced from a serum-free functional reporter assay using the human MR ligand-binding domain.[3]
Table 2: In Vivo Efficacy in Preventing Aldosterone-Induced Renal Injury (Urinary Albumin-to-Creatinine Ratio - UACR)
| Compound | Dose (mg/kg BID) | Effect on UACR |
| This compound | 5 | Efficacious in blunting UACR elevations |
| 15 | Efficacious in blunting UACR elevations | |
| 50 | Efficacious in blunting UACR elevations | |
| Eplerenone | 15 | Not different from vehicle + aldosterone |
| 50 | Not different from vehicle + aldosterone | |
| 450 | Prevented the increase in UACR |
Data from an aldosterone-induced renal damage model in uninephrectomized Sprague-Dawley rats on a high-salt diet.[3]
Table 3: Effect on Serum Potassium Levels and Therapeutic Index
| Compound | EC50 for increasing Serum K+ | EC50 for UACR lowering | Therapeutic Index (TI)a |
| This compound | --- | --- | 83.8 |
| Eplerenone | --- | --- | 1.47 |
aTherapeutic Index (TI) was calculated as the ratio of the EC50 for increasing serum K+ to the EC50 for UACR lowering.[4] A higher TI suggests a better safety profile regarding hyperkalemia.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow of the key preclinical study.
References
- 1. PF 3882845 - AdisInsight [adisinsight.springer.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Genomic and Non-Genomic Effects of PF-3882845
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genomic and non-genomic effects of PF-3882845, a novel non-steroidal mineralocorticoid receptor (MR) antagonist. While direct experimental data on the non-genomic effects of this compound is limited, this guide draws comparisons with the well-characterized steroidal MR antagonists, spironolactone (B1682167) and eplerenone (B1671536), to provide a thorough overview of the potential mechanisms of action.
Introduction to Mineralocorticoid Receptor Antagonism
The mineralocorticoid receptor (MR) is a ligand-activated transcription factor that plays a crucial role in regulating electrolyte balance and blood pressure. However, inappropriate activation of the MR can lead to inflammation, fibrosis, and tissue damage in various organs, including the heart and kidneys. MR antagonists are a class of drugs that block the effects of aldosterone (B195564) and other mineralocorticoids on the MR, offering therapeutic benefits in conditions like hypertension, heart failure, and chronic kidney disease.
The effects of MR antagonists can be broadly categorized into two distinct mechanisms: genomic and non-genomic.
-
Genomic Effects: This "classical" pathway involves the modulation of gene expression. After binding to its ligand, the MR translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription of target genes. These effects are typically observed over hours to days.
-
Non-Genomic Effects: These are rapid, transcription-independent effects that are initiated within seconds to minutes of MR activation. These actions are often mediated by a subpopulation of MR located at the plasma membrane, which can trigger various intracellular signaling cascades.
Comparing this compound and Other MR Antagonists
This compound is a potent and selective non-steroidal MR antagonist. Its primary mechanism of action is through the classical genomic pathway, by competitively blocking the binding of aldosterone to the MR.
Genomic Effects: A Quantitative Comparison
Preclinical studies in a rat model of aldosterone-induced renal injury have demonstrated the ability of this compound to prevent the upregulation of pro-fibrotic and pro-inflammatory genes in the kidney. The following table summarizes the comparative effects of this compound and the steroidal MR antagonist eplerenone on the relative mRNA expression of key genes.
| Gene Target | This compound (15 mg/kg) Effect | Eplerenone (450 mg/kg) Effect | Biological Function |
| Collagen IV | Significant Suppression | Significant Suppression | Extracellular matrix protein, marker of fibrosis |
| TGF-β1 | Significant Suppression | Significant Suppression | Key profibrotic cytokine |
| IL-6 | Significant Suppression | Significant Suppression | Pro-inflammatory cytokine |
| ICAM-1 | Significant Suppression | Significant Suppression | Adhesion molecule involved in inflammation |
| Osteopontin | Significant Suppression | Significant Suppression | Pro-inflammatory and pro-fibrotic mediator |
Data adapted from preclinical studies in aldosterone-infused uninephrectomized rats.
These data indicate that this compound effectively counteracts the genomic effects of aldosterone on genes involved in renal fibrosis and inflammation.
Non-Genomic Effects: An Extrapolated Comparison
While direct experimental data on the non-genomic effects of this compound are not currently available, insights can be drawn from studies on other MR antagonists. Spironolactone and eplerenone have been shown to elicit rapid, non-genomic responses in various cell types.[1][2]
| Non-Genomic Effect | Spironolactone | Eplerenone | Potential Relevance for this compound |
| Intracellular Ca2+ Levels | Increase [1][2] | Increase [1][2] | May modulate rapid cellular processes like contraction and secretion. |
| cAMP Levels | Increase [1][2] | No significant change [1] | Could influence a wide range of cellular functions via Protein Kinase A. |
| cGMP Levels | Increase [1][2] | Increase [1][2] | Important second messenger in vasodilation and other pathways. |
| ERK1/2 Activity | Increase [1][2] | Increase [1][2] | A key kinase in cell proliferation, differentiation, and survival. |
| PKC Activity | Reverses aldosterone-induced increase [1] | Reverses aldosterone-induced increase [1] | PKC is involved in various signaling cascades, including those related to cell growth and inflammation. |
It is plausible that this compound, as an MR antagonist, may also exert non-genomic effects. Further research is required to elucidate these potential rapid signaling actions.
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways associated with the genomic and non-genomic effects of mineralocorticoid receptor activation and antagonism.
Caption: Genomic Signaling Pathway of the Mineralocorticoid Receptor.
Caption: Non-Genomic Signaling Pathway of the Mineralocorticoid Receptor.
Experimental Protocols to Differentiate Genomic and Non-Genomic Effects
Distinguishing between the genomic and non-genomic effects of MR antagonists is crucial for understanding their complete pharmacological profile. The following experimental workflow outlines key methodologies.
Key Experimental Methodologies
-
Time-Course Analysis:
-
Protocol: Treat cells or tissues with the MR antagonist over a time course ranging from seconds to 48 hours.
-
Rationale: Non-genomic effects are typically observed within seconds to minutes, while genomic effects have a delayed onset (hours).
-
Endpoint Analysis: Measure rapid signaling events (e.g., calcium flux, kinase phosphorylation) at early time points and changes in gene and protein expression at later time points.
-
-
Inhibition of Transcription and Translation:
-
Protocol: Pre-treat cells with a transcription inhibitor (e.g., actinomycin (B1170597) D) or a translation inhibitor (e.g., cycloheximide) prior to adding the MR antagonist.
-
Rationale: If the observed effect is abolished by these inhibitors, it is likely mediated by a genomic mechanism. Conversely, if the effect persists, it is non-genomic.
-
Endpoint Analysis: Measure the cellular response of interest (e.g., cell proliferation, apoptosis, or a specific signaling event).
-
-
Use of Membrane-Impermeable Ligands:
-
Protocol: Utilize a form of the MR agonist (e.g., aldosterone) conjugated to a large, membrane-impermeable molecule like bovine serum albumin (BSA).
-
Rationale: Aldosterone-BSA can only activate receptors on the cell surface, thus isolating non-genomic effects.
-
Endpoint Analysis: Assess for rapid signaling events in response to the conjugated ligand.
-
-
Subcellular Fractionation and Receptor Localization:
-
Protocol: Isolate different cellular fractions (cytosol, nucleus, and plasma membrane) and use Western blotting to detect the presence of the MR in each fraction.
-
Rationale: This can confirm the presence of a membrane-associated MR population that could mediate non-genomic effects.
-
Endpoint Analysis: Quantification of MR protein levels in each subcellular compartment.
-
Experimental Workflow Diagram
Caption: Experimental Workflow to Differentiate Genomic vs. Non-Genomic Effects.
Conclusion
This compound is a potent non-steroidal MR antagonist that has demonstrated significant efficacy in modulating the genomic effects of aldosterone, particularly in the context of renal injury. While its non-genomic effects have yet to be directly elucidated, the actions of other MR antagonists suggest the potential for rapid, transcription-independent signaling. A thorough understanding of both the genomic and non-genomic pathways is essential for the comprehensive evaluation of this compound and the development of future MR-targeted therapies. The experimental approaches outlined in this guide provide a framework for future research to fully characterize the pharmacological profile of this promising compound.
References
Validating PF-3882845-Induced Gene Expression Changes: A Comparative Guide
This guide provides a comprehensive comparison of PF-3882845 with other therapeutic alternatives for diabetic nephropathy, focusing on the validation of induced gene expression changes. It is designed for researchers, scientists, and drug development professionals to objectively assess the performance of this compound and understand the methodologies for validating its effects.
Comparative Analysis of Gene Expression Changes
This compound, a non-steroidal mineralocorticoid receptor (MR) antagonist, has been shown to prevent renal injury in animal models of nephropathy.[1] A key aspect of its mechanism of action is the modulation of gene expression downstream of the mineralocorticoid receptor. This section compares the reported gene expression changes induced by this compound with those of other MR antagonists, eplerenone (B1671536) and finerenone, as well as with SGLT2 inhibitors, another class of drugs used in the management of diabetic nephropathy.
Table 1: Comparison of Mineralocorticoid Receptor Antagonist-Induced Gene Expression Changes in the Kidney
| Gene | This compound | Eplerenone | Finerenone | Gene Function |
| Collagen 4a1 (Col4a1) | ↓ | ↓[2] | ↓[3] | Extracellular matrix component, fibrosis marker |
| Transforming Growth Factor β1 (Tgf-β1) | ↓[1] | ↓[2] | ↓[3] | Pro-fibrotic cytokine |
| Interleukin-6 (Il-6) | ↓[1] | ↓ | Not widely reported | Pro-inflammatory cytokine |
| Intercellular Adhesion Molecule-1 (Icam-1) | ↓[1] | Not widely reported | Not widely reported | Cell adhesion molecule, inflammation |
| Monocyte Chemoattractant Protein-1 (Mcp-1/Ccl2) | ↓[1] | ↓[4] | ↓ | Chemokine, inflammation |
| Osteopontin (Spp1) | ↓[1] | Not widely reported | Not widely reported | Pro-fibrotic and pro-inflammatory marker |
| Plasminogen Activator Inhibitor-1 (Pai-1/Serpine1) | Not widely reported | ↓[2][4] | Not widely reported | Pro-fibrotic and pro-thrombotic factor |
| Atrial Natriuretic Peptide (ANP) | Not widely reported | ↓[4] | Not widely reported | Marker of cardiac stress |
| Brain Natriuretic Peptide (BNP) | Not widely reported | ↓[4] | Not widely reported | Marker of cardiac stress |
| G protein subunit alpha i2 (Gnαi2) | Not widely reported | Not widely reported | ↓[5] | G-protein signaling |
| Complement C5a Receptor 1 (C5ar1) | Not widely reported | Not widely reported | ↓[5] | Complement system, inflammation |
Arrow (↓) indicates downregulation of gene expression.
Table 2: Comparison of SGLT2 Inhibitor-Induced Gene Expression Changes in the Kidney
| Gene | Dapagliflozin (B1669812) | Canagliflozin | Empagliflozin (B1684318) | Gene Function |
| Transforming Growth Factor β1 (Tgf-β) | ↓[1] | ↓ | Not widely reported | Pro-fibrotic cytokine |
| Monocyte Chemoattractant Protein-1 (Mcp-1/Ccl2) | ↓[1] | ↓ | ↓[6] | Chemokine, inflammation |
| Osteopontin (Spp1) | ↓[1] | ↓ | ↓[6] | Pro-fibrotic and pro-inflammatory marker |
| Intercellular Adhesion Molecule-1 (Icam-1) | ↓[1] | Not widely reported | Not widely reported | Cell adhesion molecule, inflammation |
| Collagen 1a1 (Col1a1) | Not widely reported | ↓ | ↓[7] | Extracellular matrix component, fibrosis marker |
| Tumor Necrosis Factor α (Tnf-α) | Not widely reported | ↓ | Not widely reported | Pro-inflammatory cytokine |
| Na+/H+ Exchanger 3 (NHE3/Slc9a3) | ↑[4] | Not widely reported | Not widely reported | Sodium transport |
| Na+/Phosphate Cotransporter 2a (NaPi-2a/Slc34a1) | ↑[4] | Not widely reported | Not widely reported | Phosphate transport |
| Na+/K+-ATPase (Atp1b1) | ↑[4] | Not widely reported | Not widely reported | Ion transport |
| Glucose Transporter 2 (GLUT2/Slc2a2) | ↑[8] | Not widely reported | Not widely reported | Glucose transport |
| Glucose Transporter 4 (GLUT4/Slc2a4) | ↑[8] | Not widely reported | Not widely reported | Glucose transport |
| Complement Component 1q A Chain (C1qa) | Not widely reported | Not widely reported | ↓[9] | Complement system |
| Complement Component 1q C Chain (C1qc) | Not widely reported | Not widely reported | ↓[9] | Complement system |
Arrows (↓) indicate downregulation and (↑) indicate upregulation of gene expression.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to validate drug-induced changes in gene expression, based on established protocols.
RNA Extraction from Kidney Tissue
This protocol is adapted from methods optimized for RNA extraction from renal biopsies.[10][11]
-
Tissue Homogenization:
-
Excise kidney tissue and immediately place it in RNAlater® solution to preserve RNA integrity.
-
Weigh a small piece of the renal cortex (approximately 20-30 mg).
-
Homogenize the tissue in 1 mL of TRIzol® reagent using a rotor-stator homogenizer until no visible tissue clumps remain.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol® reagent.
-
Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol® reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Remove the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry as it can decrease solubility.
-
Resuspend the RNA in RNase-free water.
-
Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
cDNA Synthesis (Reverse Transcription)
This protocol is based on standard reverse transcription procedures.[12]
-
In a sterile, RNase-free tube, combine the following:
-
Total RNA (1-2 μg)
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
RNase-free water to a final volume of 10 μL.
-
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix containing:
-
Reverse Transcriptase Buffer (5x)
-
RNase Inhibitor
-
Reverse Transcriptase (e.g., M-MLV or SuperScript™)
-
-
Add 10 μL of the master mix to the RNA/primer mixture.
-
Incubate the reaction at 42°C for 50-60 minutes.
-
Inactivate the enzyme by heating to 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
This protocol outlines the steps for validating gene expression changes using qPCR.[13][14]
-
Primer Design: Design or obtain pre-validated primers for the target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB, 18S rRNA) for normalization.
-
qPCR Reaction Setup:
-
Prepare a reaction mix in a qPCR plate containing:
-
SYBR® Green Master Mix (2x)
-
Forward Primer (10 μM)
-
Reverse Primer (10 μM)
-
cDNA template (diluted)
-
Nuclease-free water to a final volume of 20 μL.
-
-
Include no-template controls (NTCs) for each primer set to check for contamination.
-
Run at least three technical replicates for each sample.
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Normalize the Cq values of the target genes to the geometric mean of the housekeeping genes (ΔCq).
-
Calculate the fold change in gene expression using the 2-ΔΔCq method, comparing the treated samples to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mineralocorticoid receptor signaling pathway and a typical experimental workflow for validating drug-induced gene expression changes.
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and points of intervention.
Caption: Workflow for validating gene expression changes.
References
- 1. researchgate.net [researchgate.net]
- 2. Renal protective effects of empagliflozin via inhibition of EMT and aberrant glycolysis in proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Dapagliflozin Treatment on the Expression of Renal Sodium Transporters/Channels on High-Fat Diet Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms Linking Empagliflozin to Renal Protection in the LLC-PK1 Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGLT2 Protein Expression Is Increased in Human Diabetic Nephropathy: SGLT2 PROTEIN INHIBITION DECREASES RENAL LIPID ACCUMULATION, INFLAMMATION, AND THE DEVELOPMENT OF NEPHROPATHY IN DIABETIC MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Empagliflozin Reduces Renal Hyperfiltration in Response to Uninephrectomy, but Is Not Nephroprotective in UNx/DOCA/Salt Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effect of dapagliflozin on gene expression of glucose transporter 2 and glucose transporter 4 in kidney of type 2 diabetic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renoprotective effects of empagliflozin are linked to activation of the tubuloglomerular feedback mechanism and blunting of the complement system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An integrated RNA sequencing and network pharmacology approach reveals the molecular mechanism of dapagliflozin in the treatment of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in understanding the mechanisms by which sodium-glucose co-transporter type 2 inhibitors protect podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Canagliflozin, a sodium–glucose cotransporter 2 inhibitor, normalizes renal susceptibility to type 1 cardiorenal syndrome through reduction of renal oxidative stress in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PF-3882845: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of PF-3882845, a high-affinity mineralocorticoid receptor (MR) antagonist. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Chemical-resistant gloves (e.g., nitrile) |
| Safety glasses with side shields or goggles |
| Laboratory coat |
All handling of solid this compound and the preparation of solutions should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
Proper disposal of this compound is a multi-step process that involves careful segregation, containment, and documentation.
Step 1: Waste Segregation
All materials that have come into contact with this compound must be considered hazardous waste and segregated at the point of generation. This includes:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as pipette tips, microfuge tubes, and weighing papers.
-
Contaminated PPE, including gloves and disposable lab coats.
-
-
Liquid Waste:
-
Stock solutions and dilutions of this compound.
-
Experimental buffers and media containing the compound.
-
Solvents used to rinse contaminated glassware.
-
Crucially, do not mix this compound waste with other incompatible chemical waste streams.
Step 2: Waste Containment and Labeling
Proper containment and clear labeling are essential for safe storage and subsequent disposal.
-
Containers: Use designated, leak-proof hazardous waste containers. For solid waste, a clearly labeled, sealed bag within a rigid container is recommended.[4] Liquid waste should be collected in a compatible, sealed container.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]
-
The primary hazard(s) (e.g., "Toxic," "Bioactive").
-
The date the waste was first added to the container.
-
The laboratory and principal investigator's name and contact information.
-
Step 3: Storage of Chemical Waste
Waste awaiting pickup should be stored safely within the laboratory.
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation.
-
Secondary Containment: Place waste containers in a secondary containment bin to mitigate any potential spills or leaks.[3]
-
Security: Keep waste containers securely closed except when adding waste.[3]
Step 4: Disposal and Decontamination
The final disposal of this compound must be handled by trained professionals.
-
Institutional Procedures: Follow your institution's established protocols for hazardous waste disposal. This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]
-
Professional Disposal: Your institution's EHS department will arrange for the transport and disposal of the waste by a licensed hazardous waste management vendor. The most common and recommended method of destruction for such compounds is incineration.[5]
-
Decontamination: Any non-disposable equipment or surfaces that have come into contact with this compound should be thoroughly decontaminated. Triple rinse glassware with a suitable solvent and collect the rinsate as hazardous liquid waste.
Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash. [3]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling PF-3882845
Essential Safety and Handling Guide for PF-3882845
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a high-affinity mineralocorticoid receptor antagonist.[1] Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. Given that this compound is a potent compound, it necessitates stringent handling protocols similar to those for other highly potent active pharmaceutical ingredients (HPAPIs).[2][3][4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Double-gloving (two pairs of chemotherapy-grade gloves) is required when handling the compound.[5][6] Gloves should be regularly inspected for tears or punctures. |
| Eye Protection | Safety glasses or goggles | Must include side shields to protect against splashes.[5][7] Prescription safety glasses are also suitable. |
| Face Protection | Face shield | A face shield should be worn in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashes or sprays.[5][8] |
| Body Protection | Laboratory coat or gown | A disposable gown is preferred.[5] If a reusable lab coat is used, it must be professionally laundered and not taken home. |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the powdered form of the compound, especially when there is a risk of aerosolization.[5] All respiratory protection must be used in accordance with a comprehensive respiratory protection program. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk. This involves a combination of engineering controls and procedural best practices.[3][9]
Engineering Controls:
-
Containment: All handling of powdered this compound should be conducted within a certified chemical fume hood, a biological safety cabinet, or a glove box to prevent inhalation of dust.[5]
-
Ventilation: Ensure adequate ventilation in the laboratory to minimize the concentration of any airborne particles.
-
Closed Systems: For transfers of the compound, closed-system transfer devices (CSTDs) are recommended to minimize the risk of exposure.[10]
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the workspace by lining it with a disposable absorbent bench protector to contain any potential spills.[5]
-
Weighing: Use a dedicated and calibrated scale within the containment unit.
-
Dissolving: When dissolving the compound, add the solvent slowly to the powder to avoid splashing.[5]
-
Post-Handling: After handling, wipe down the work area with an appropriate deactivating agent and dispose of all contaminated materials as hazardous waste. Remove PPE in a manner that avoids self-contamination.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[8]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. This includes contaminated gloves, gowns, bench protectors, and vials. |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste. |
Note: All disposal must be in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pharm-int.com [pharm-int.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. pogo.ca [pogo.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. content.siegfried.ch [content.siegfried.ch]
- 10. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
